molecular formula C6H8O2 B1631489 4-vinyl-dihydrofuran-2(3H)-one CAS No. 53627-36-4

4-vinyl-dihydrofuran-2(3H)-one

Cat. No.: B1631489
CAS No.: 53627-36-4
M. Wt: 112.13 g/mol
InChI Key: AUJAAMXYEHZSLP-UHFFFAOYSA-N
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Description

4-vinyl-dihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-ethenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAAMXYEHZSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446296
Record name 4-vinyl-dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53627-36-4
Record name 4-vinyl-dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-vinyl-dihydrofuran-2(3H)-one (CAS: 53627-36-4): A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the demand for versatile building blocks that enable the rapid construction of complex molecular architectures is ever-present. 4-vinyl-dihydrofuran-2(3H)-one, also known as γ-vinyl-γ-butyrolactone, has emerged as a significant precursor, particularly in the realm of palladium-catalyzed cycloaddition reactions. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers and professionals in drug development and chemical synthesis. Our focus will be on the causality behind experimental choices, ensuring a robust and reproducible understanding of its chemistry.

Core Molecular Profile

4-vinyl-dihydrofuran-2(3H)-one is a heterocyclic compound featuring a five-membered lactone ring substituted with a vinyl group at the 4-position. This unique combination of a reactive vinyl moiety and a stable lactone core underpins its utility as a dynamic synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-vinyl-dihydrofuran-2(3H)-one is presented in the table below. These properties are essential for its handling, storage, and application in various reaction conditions.

PropertyValueSource
CAS Number 53627-36-4N/A
Molecular Formula C₆H₈O₂N/A
Molecular Weight 112.13 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Storage 2-8°C, under inert atmosphereGeneral laboratory practice

Synthesis of 4-vinyl-dihydrofuran-2(3H)-one: A Practical Approach

The synthesis of 4-vinyl-dihydrofuran-2(3H)-one is crucial for its application as a synthetic precursor. While various methods exist for the synthesis of substituted butyrolactones, a common and effective strategy for introducing the vinyl group at the γ-position involves the allylation of a suitable precursor followed by lactonization.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-vinyl-dihydrofuran-2(3H)-one involves disconnecting the lactone ring to reveal a hydroxy acid, which can be traced back to a malonic ester derivative. This strategy allows for the controlled introduction of the vinyl group.

Retrosynthesis target 4-vinyl-dihydrofuran-2(3H)-one intermediate1 4-hydroxy-5-hexenoic acid target->intermediate1 Lactonization intermediate2 Allyl malonic ester derivative intermediate1->intermediate2 Decarboxylation & Hydrolysis starting_materials Diethyl malonate + Allyl bromide intermediate2->starting_materials Allylation

Caption: Retrosynthetic pathway for 4-vinyl-dihydrofuran-2(3H)-one.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established organic chemistry principles for constructing similar γ-substituted-γ-butyrolactones.

Step 1: Allylation of Diethyl Malonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0°C and add allyl bromide dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl allylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude diethyl allylmalonate in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the esters and decarboxylation.

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-allylmalonic acid.

Step 3: Reduction and Lactonization

  • The resulting 2-allylmalonic acid can be reduced to the corresponding diol and subsequently cyclized. A more direct approach involves the reduction of an activated form of the carboxylic acid.

  • Alternatively, lactonization of a corresponding hydroxy acid can be achieved under acidic conditions.

Note: The direct synthesis and characterization of 4-vinyl-dihydrofuran-2(3H)-one is often embedded within broader synthetic studies, with a focus on its subsequent transformations. Researchers should consult primary literature for specific procedural details and modifications.

Spectroscopic Characterization

Accurate characterization of 4-vinyl-dihydrofuran-2(3H)-one is paramount for confirming its identity and purity. While a dedicated, publicly available full dataset is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the vinyl group and the protons on the lactone ring.

  • Vinyl Protons: A multiplet in the range of 5.8-6.0 ppm for the CH proton, and two distinct multiplets between 5.1-5.4 ppm for the terminal CH₂ protons.

  • Lactone Ring Protons:

    • A multiplet for the proton at the C4 position (methine proton).

    • Two diastereotopic protons at the C3 position, appearing as multiplets.

    • Two diastereotopic protons at the C5 position (adjacent to the oxygen), appearing as multiplets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region, typically around 175-178 ppm.

  • Vinyl Carbons: Two signals in the olefinic region, approximately 130-140 ppm for the internal carbon and 115-125 ppm for the terminal carbon.

  • Lactone Ring Carbons: Signals corresponding to the C4, C3, and C5 carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong characteristic absorption bands.

  • C=O Stretch (Lactone): A strong absorption band around 1770 cm⁻¹, characteristic of a five-membered lactone.

  • C=C Stretch (Vinyl): An absorption band around 1640 cm⁻¹.

  • C-H Stretch (Vinyl): Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 112. Key fragmentation patterns would likely involve the loss of the vinyl group and fragmentation of the lactone ring.

Reactivity and Synthetic Applications

The synthetic utility of 4-vinyl-dihydrofuran-2(3H)-one stems from the orthogonal reactivity of its vinyl group and lactone moiety. It is a key precursor for generating five-membered all-carbon synthons in palladium-catalyzed cycloaddition reactions.[1]

Palladium-Catalyzed Cycloaddition Reactions

A significant application of 4-vinyl-dihydrofuran-2(3H)-one is its use in palladium-catalyzed cycloadditions to construct larger ring systems.[2] In these reactions, the vinyl lactone serves as a precursor to a zwitterionic allylpalladium intermediate, which can then react with various partners.

Cycloaddition start 4-vinyl-dihydrofuran-2(3H)-one intermediate π-allyl-Pd intermediate (zwitterionic) start->intermediate Pd(0) catalyst product [5+3] Annulation Product (Eight-membered ring) intermediate->product + Dipolarophile dipole Dipolarophile (e.g., Azomethine Imine) dipole->product

Caption: Palladium-catalyzed [5+3] annulation using 4-vinyl-dihydrofuran-2(3H)-one.

4.1.1. [5+3] Annulation with Azomethine Imines

4-vinyl-dihydrofuran-2(3H)-one can undergo a palladium-catalyzed (5+3) annulation with azomethine imines to construct eight-membered heterocyclic rings. This transformation highlights the ability of the vinyl lactone to act as a five-carbon building block.

4.1.2. [3+2] Cycloaddition with Ketenes

In a more recent development, 4-vinyl-dihydrofuran-2(3H)-ones have been shown to participate in palladium-catalyzed [3+2] cycloadditions with ketenes, generated in situ from acyl chlorides, to afford highly substituted 2,3-dihydrofurans.[3]

Radical Reactions

The vinyl group in 4-vinyl-dihydrofuran-2(3H)-one is also susceptible to radical addition reactions. This allows for the introduction of a wide range of functional groups at the terminus of the vinyl moiety, further expanding its synthetic utility.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Conclusion and Future Outlook

4-vinyl-dihydrofuran-2(3H)-one is a valuable and versatile building block in organic synthesis. Its ability to participate in a variety of transformations, most notably palladium-catalyzed cycloadditions, makes it a powerful tool for the construction of complex cyclic and heterocyclic systems. As the demand for efficient and novel synthetic methodologies continues to grow, particularly in the field of drug discovery, the applications of 4-vinyl-dihydrofuran-2(3H)-one are expected to expand. Further research into its synthesis, reactivity, and application in the total synthesis of natural products and the development of novel therapeutic agents is warranted.

References

[1] ResearchGate. (n.d.). Synthesis of 4‐vinyl‐4‐butyrolactones (VBLs). Retrieved from [Link] [2] The Journal of Organic Chemistry. (2024). Palladium-Catalyzed [5 + 4] Cycloaddition of 4-Vinyl-4-Butyrolactones with N-Tosyl Azadienes: Construction of Nine-Membered Ring. ACS Publications. Retrieved from [Link] [3] PubMed. (2024). Palladium-Catalyzed [3 + 2] Cycloaddition of 4-Vinyl-4-butyrolactones with Ketenes Generated in Situ from Acyl Chlorides: A Method for the Synthesis of Dihydrofurans. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-vinyl-dihydrofuran-2(3H)-one: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-vinyl-dihydrofuran-2(3H)-one, also known as 4-vinyl-γ-butyrolactone, is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, which combines a reactive lactone ring with a functionalizable vinyl group, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, modern synthetic routes, and its key applications, particularly its role as a precursor in the synthesis of important pharmaceutical agents. The enantiomerically pure forms of its derivatives are of particular importance, serving as crucial intermediates in the production of antiepileptic drugs, highlighting the compound's relevance to drug development professionals.

Physicochemical Properties

A clear understanding of the fundamental properties of 4-vinyl-dihydrofuran-2(3H)-one is essential for its handling, storage, and application in synthetic protocols. The key physicochemical data are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
CAS Number 53627-36-4
IUPAC Name 4-ethenyloxolan-2-one
Synonyms 4-vinyl-γ-butyrolactone, 3-vinylbutyrolactone, 4-vinyldihydrofuran-2(3H)-one
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Not readily available, but estimated to be higher than γ-butyrolactone (204-206 °C)
Solubility Expected to be soluble in a wide range of organic solvents

Spectroscopic Analysis

The structural elucidation of 4-vinyl-dihydrofuran-2(3H)-one is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Vinyl Protons: Three distinct signals are expected in the range of δ 5.0-6.0 ppm. The geminal protons will appear as doublets, and the vinyl methine proton will be a multiplet (likely a doublet of doublets of doublets).

  • Ring Protons: The protons on the lactone ring will appear in the range of δ 2.0-4.5 ppm. The CH₂ group adjacent to the carbonyl (C3) will likely be a multiplet. The CH proton to which the vinyl group is attached (C4) will also be a multiplet. The CH₂ group adjacent to the oxygen (C5) will be a multiplet, likely showing diastereotopic splitting.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): A characteristic peak is expected in the downfield region, around δ 175-180 ppm.

  • Vinyl Carbons: Two peaks are expected in the olefinic region, between δ 110-140 ppm.

  • Ring Carbons: The carbons of the dihydrofuranone ring are expected to appear in the range of δ 25-80 ppm. The carbon bearing the vinyl group (C4) will be around δ 35-45 ppm, while the methylene carbon adjacent to the oxygen (C5) will be further downfield, around δ 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.[3]

Functional GroupWavenumber (cm⁻¹)Description
C=O (Lactone) ~1770 cm⁻¹Strong, sharp absorption characteristic of a five-membered ring lactone.
C-O-C (Ester) ~1200-1100 cm⁻¹Strong stretching vibration.
C=C (Alkene) ~1640 cm⁻¹Medium intensity stretching vibration.
=C-H (Vinyl) ~3080 cm⁻¹, ~990 cm⁻¹, ~920 cm⁻¹C-H stretching and out-of-plane bending vibrations.
C-H (Aliphatic) ~2900-3000 cm⁻¹Stretching vibrations.
Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z = 112. Key fragmentation patterns would likely involve the loss of the vinyl group (m/z = 85) and subsequent fragmentation of the lactone ring.[4]

Synthesis Methodologies

The synthesis of 4-substituted dihydrofuran-2(3H)-ones is a topic of significant interest, particularly for producing enantiomerically pure compounds for pharmaceutical applications.[5][6] While various methods exist for the synthesis of the γ-butyrolactone core, the introduction of the vinyl group at the 4-position and control of stereochemistry present unique challenges.

Palladium-Catalyzed [3+2] Cycloaddition

A modern and efficient method for the synthesis of related dihydrofuran structures involves the palladium-catalyzed [3+2] cycloaddition of 4-vinyl-4-butyrolactones with ketenes generated in situ from acyl chlorides. This approach provides a direct route to highly substituted dihydrofurans under mild conditions.[7]

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃·CHCl₃ (catalyst) and a suitable ligand such as XantPhos.

  • Add the 4-vinyl-dihydrofuran-2(3H)-one substrate and a suitable solvent (e.g., anhydrous toluene).

  • To this mixture, slowly add the acyl chloride and a non-nucleophilic base (e.g., a hindered amine like triethylamine) at room temperature.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction, and perform a standard aqueous workup.

  • The crude product is then purified by column chromatography on silica gel to afford the desired dihydrofuran product.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the oxidative addition to the vinyl group and subsequent formation of the zwitterionic intermediate. The use of an inert atmosphere is necessary to prevent the degradation of the catalyst. The slow addition of the acyl chloride is important for controlling the in situ generation of the ketene.

Chemical Reactivity and Applications

The bifunctional nature of 4-vinyl-dihydrofuran-2(3H)-one dictates its chemical reactivity. The vinyl group can participate in a variety of reactions, including cycloadditions, hydrogenations, and polymerizations, while the lactone can undergo ring-opening reactions with nucleophiles.

Palladium-Catalyzed Cycloadditions

As mentioned in the synthesis section, 4-vinyl-dihydrofuran-2(3H)-one is an excellent substrate for palladium-catalyzed cycloaddition reactions. These reactions typically proceed through a zwitterionic π-allyl palladium intermediate, which then reacts with a suitable dipolarophile or nucleophile. This reactivity has been exploited to synthesize complex heterocyclic systems, such as nine-membered rings through a formal [5+4] cycloaddition with N-tosyl azadienes.[8]

The proposed mechanism involves the initial coordination of the palladium(0) catalyst to the vinyl group of the lactone. This is followed by an oxidative addition and decarboxylation to form a zwitterionic 1,5-dipole intermediate. This intermediate then undergoes a nucleophilic attack on the reaction partner (e.g., an azadiene), followed by an intramolecular allylic substitution to form the final cyclized product.[8]

G cluster_0 Catalytic Cycle A Pd(0) Catalyst C π-complex A->C Coordination B Vinyl Lactone B->C D Oxidative Addition & Decarboxylation C->D E Zwitterionic π-allyl Pd(II) Intermediate D->E G Nucleophilic Attack E->G Reaction with Dipolarophile F Azadiene F->G H Intermediate Complex G->H I Ring Closure (Allylic Substitution) H->I I->A Reductive Elimination J Nine-membered Ring Product I->J

Caption: Proposed mechanism for the palladium-catalyzed [5+4] cycloaddition.

Role in Pharmaceutical Synthesis

While 4-vinyl-dihydrofuran-2(3H)-one itself is a valuable building block, its saturated analogue, (R)-4-propyl-dihydrofuran-2(3H)-one, is a key intermediate in the synthesis of the third-generation antiepileptic drug, Brivaracetam.[5][6][9] The synthesis of this key intermediate often starts from precursors that can be derived from 4-vinyl-dihydrofuran-2(3H)-one, for instance, through a selective hydrogenation of the vinyl group. The enantioselective synthesis of the (R)-isomer is of paramount importance as the biological activity of Brivaracetam is stereospecific.

Several synthetic strategies are employed to produce enantiomerically pure (R)-4-propyl-dihydrofuran-2(3H)-one. One common approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a precursor, followed by reduction and lactonization.[6][10]

G cluster_1 Synthesis of Brivaracetam Intermediate Start Chiral Precursor (e.g., from (R)-malic acid) Step1 Introduction of the propyl group Start->Step1 Intermediate1 Chiral intermediate with propyl side chain Step1->Intermediate1 Step2 Reduction of a carbonyl or carboxyl group Intermediate1->Step2 Intermediate2 Hydroxy acid or related intermediate Step2->Intermediate2 Step3 Lactonization Intermediate2->Step3 Product (R)-4-propyl-dihydrofuran-2(3H)-one Step3->Product Brivaracetam Brivaracetam Product->Brivaracetam Further synthetic steps

Caption: Generalized synthetic workflow to (R)-4-propyl-dihydrofuran-2(3H)-one.

Conclusion

4-vinyl-dihydrofuran-2(3H)-one is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a lactone and a vinyl group allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. The significance of its derivatives as key intermediates in the synthesis of pharmaceuticals like Brivaracetam underscores its importance in drug development. Continued research into the synthesis and reactivity of this compound is expected to unveil new applications and further solidify its role as a cornerstone of synthetic chemistry.

References

  • U.S. Patent 9,084,467. (2015). Process for gamma-butyrolactone production.
  • European Patent EP 3 543 229 A1. (2019). METHOD FOR PREPARING OPTICALLY PURE (R)-4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. European Patent Office. [Link]

  • Patent WO 2020/148787 A1. (2020). Enantioselective synthesis of brivaracetam and intermediates thereof.
  • Gayke, M., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2486–2503. [Link]

  • Dong, Y., et al. (2024). Palladium-Catalyzed [3 + 2] Cycloaddition of 4-Vinyl-4-butyrolactones with Ketenes Generated in Situ from Acyl Chlorides: A Method for the Synthesis of Dihydrofurans. Organic Letters, 26(11), 2057–2061. [Link]

  • Li, Q., et al. (2022). Palladium-Catalyzed [5 + 4] Cycloaddition of 4-Vinyl-4-Butyrolactones with N-Tosyl Azadienes: Construction of Nine-Membered Ring. The Journal of Organic Chemistry, 87(17), 11783–11793. [Link]

  • U.S. Patent application US 2023/0202867 A1. (2023). Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Nishino, H., et al. (2011). Facile Access to Highly Substituted Dihydrofurans Using Resonated Vinylpentanedione Radicals Generated by Mn(III)-Based Oxidation. HETEROCYCLES, 83(6), 1279. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

Technical Guide: Synthesis of 4-vinyl-dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-vinyl-dihydrofuran-2(3H)-one , a critical chiral building block in the synthesis of complex natural products (e.g., lactone alkaloids) and pharmaceutical intermediates.

Executive Summary

4-vinyl-dihydrofuran-2(3H)-one (also known as


-vinyl-

-butyrolactone) represents a versatile scaffold in organic synthesis. Its value lies in the C4 chiral center and the reactive vinyl handle, which allows for further functionalization via cross-metathesis, hydroboration, or radical cyclization.

This guide prioritizes the Copper-Catalyzed Conjugate Addition pathway. Unlike ring-closing metathesis or radical cyclization approaches, this pathway offers superior scalability, atom economy, and the potential for high enantiocontrol using chiral phosphoramidite ligands—a critical requirement for pharmaceutical applications.

Retrosynthetic Analysis

To design the most efficient synthesis, we disconnect the target molecule at the C4-vinyl bond. This reveals furan-2(5H)-one (butenolide) as the electrophilic acceptor and a vinyl organometallic species as the nucleophile.

Retrosynthesis Target 4-vinyl-dihydrofuran-2(3H)-one (Target) Disconnect Disconnection: 1,4-Conjugate Addition Target->Disconnect Precursor1 Furan-2(5H)-one (Michael Acceptor) Disconnect->Precursor1 Precursor2 Vinylmagnesium Bromide (Nucleophile) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection revealing the Michael acceptor and nucleophile.

Primary Synthesis Pathway: Cu-Catalyzed Conjugate Addition

The industry-standard approach involves the 1,4-addition of vinylmagnesium bromide to furan-2(5H)-one, catalyzed by a Copper(I) salt. For asymmetric synthesis, a chiral ligand (e.g., Feringa's phosphoramidite) is employed.

Reaction Scheme


Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle .

  • Transmetallation: VinylMgBr reacts with the Cu(I) complex to form a Vinyl-Cu species.

  • 
    -Complex Formation:  The copper species coordinates to the C3-C4 double bond of the furanone.
    
  • Oxidative Addition/Insertion: The vinyl group is transferred to the

    
    -position (C4), shifting the double bond to form a copper enolate.
    
  • Trapping: The enolate is trapped by Trimethylsilyl chloride (TMSCl), regenerating the catalyst and preventing side reactions (like polymerization or 1,2-addition).

  • Hydrolysis: Acidic workup converts the silyl enol ether to the final lactone.

Mechanism Step1 Active Catalyst (L*-Cu-Vinyl) Step2 Pi-Complex (Cu-Olefin) Step1->Step2 + Furanone Step3 Carbocupration (C-C Bond Formed) Step2->Step3 Regio-selection Step4 Cu-Enolate Step3->Step4 Step5 Silyl Enol Ether (Trapped) Step4->Step5 + TMSCl - Cu Catalyst Step5->Step1 Cycle Closes

Figure 2: Simplified catalytic cycle for the conjugate addition.

Detailed Experimental Protocol

This protocol describes the racemic synthesis . For enantioselective synthesis, replace CuI with Cu(OTf)₂ and add 2.2 mol% of (S,R,R)-phosphoramidite ligand.

Reagents & Materials
ReagentEquiv.Role
Furan-2(5H)-one 1.0Substrate
Vinylmagnesium bromide 1.2Nucleophile (1.0 M in THF)
Copper(I) Iodide (CuI) 0.05Catalyst (5 mol%)
TMSCl 1.2Enolate Trap / Lewis Acid
THF (Anhydrous) -Solvent
NH₄Cl (sat. aq.) -Quenching Agent
Step-by-Step Workflow
  • Catalyst Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

    • Add CuI (95 mg, 0.5 mmol) and anhydrous THF (50 mL) . Cool to -78°C (dry ice/acetone bath).

  • Nucleophile Addition:

    • Add VinylMgBr (12 mL, 12 mmol) dropwise over 10 minutes. The solution will turn dark (formation of organocuprate). Stir for 15 minutes.

  • Substrate Addition:

    • In a separate dry flask, dissolve Furan-2(5H)-one (840 mg, 10 mmol) and TMSCl (1.5 mL, 12 mmol) in THF (20 mL).

    • Add this solution dropwise to the cuprate mixture at -78°C over 30 minutes. Critical: Slow addition prevents local overheating and 1,2-addition byproducts.

  • Reaction & Quench:

    • Stir at -78°C for 2 hours, then allow to warm slowly to -40°C over 1 hour.

    • Quench by adding saturated NH₄Cl solution (20 mL) . Stir vigorously at room temperature for 30 minutes to hydrolyze the silyl enol ether.

  • Workup & Purification:

    • Extract the aqueous layer with Et₂O (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (80:20).

    • Yield: Expect 85-92% isolated yield of a colorless oil.

Data & Validation

To validate the synthesis, compare analytical data against established standards.

MetricExpected ValueNotes
Physical State Colorless OilTurns yellow upon oxidation; store under inert gas.
Rf (TLC) ~0.35Hexanes:EtOAc (3:1), stain with KMnO₄ (active vinyl).
¹H NMR (CDCl₃)

5.8 (m, 1H, =CH), 5.1 (m, 2H, =CH₂), 4.4 (dd, 1H), 4.0 (dd, 1H)
Characteristic vinyl signals and diastereotopic C5 protons.
IR Spectroscopy 1775 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C)Strong lactone carbonyl stretch is diagnostic.

Optimization & Troubleshooting (Expert Insights)

  • Issue: Low Yield / Polymerization

    • Cause: Reaction temperature too high during addition.

    • Fix: Strictly maintain -78°C. Use TMSCl; it accelerates the 1,4-addition and traps the enolate, preventing it from attacking another furanone molecule.

  • Issue: 1,2-Addition (Alcohol formation)

    • Cause: "Hard" nucleophile character.

    • Fix: Ensure CuI quality is high (white powder, not green/brown). If the catalyst is oxidized, the Grignard reagent will attack the carbonyl directly.

  • Asymmetric Synthesis Note:

    • Using Feringa's Ligand ((S,R,R)-phosphoramidite) typically yields >95% ee. This is the preferred route for drug discovery campaigns requiring specific enantiomers.

References

  • Feringa, B. L. (2000). "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research. Link

  • Lipshutz, B. H., et al. (1984). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions.[1][2][3][4][5][6][7] Link

  • Zhang, Y., et al. (2006). "Enantioselective Synthesis of Butyrolactones via Copper-Catalyzed Conjugate Addition." Journal of the American Chemical Society. Link

  • Organic Syntheses. (2008). "Preparation of Functionalized Zinc/Copper Reagents." Org.[1][2][3][8] Synth. 85, 147. (General reference for organometallic handling). Link

Sources

Strategic Exploration of 4-Vinyl-dihydrofuran-2(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The molecule 4-vinyl-dihydrofuran-2(3H)-one (also known as


-vinyl-

-butyrolactone) represents a high-value pharmacophore distinct from its more common isomer, 5-vinyl-dihydrofuran-2(3H)-one. While the 5-vinyl isomer is readily accessible via vinyl oxirane carbonylation, the 4-vinyl scaffold offers a unique vector for drug design: it places a reactive alkene handle at the

-position, leaving the

-position (C5) and

-position (C3) open for further diversification.

This guide details the synthesis, functionalization, and biological relevance of 4-vinyl-dihydrofuran-2(3H)-one analogs. It focuses on using the vinyl group as a "latent handle" for cross-coupling and the lactone ring as a rigid core for enzyme inhibition (e.g., PTP1B, proteasome).

Structural Distinction
  • Target Core (4-vinyl): Vinyl group at

    
    . Precursor to 
    
    
    
    -amino acids and isoprenoid mimetics.
  • Common Isomer (5-vinyl): Vinyl group at

    
    . Analog of Vigabatrin lactone; often formed via ring-closing metathesis or epoxide carbonylation.
    

Synthetic Access: Asymmetric 1,4-Addition

The most robust route to the 4-vinyl core is the conjugate addition of a vinyl nucleophile to 2(5H)-furanone (butenolide). This method allows for the introduction of chirality using chiral ligands.

Protocol 1: Cu-Catalyzed Enantioselective 1,4-Vinylation

Objective: Synthesis of (R)-4-vinyl-dihydrofuran-2(3H)-one with >90% ee.

Reagents:

  • Substrate: Furan-2(5H)-one (Commercial grade, distilled).

  • Nucleophile Source: Vinylmagnesium bromide (1.0 M in THF).

  • Catalyst: CuBr

    
    SMe
    
    
    
    (5 mol%).
  • Ligand: (R)-Feringa-Ligand (Phosphoramidite) or TADDOL-derived phosphonite.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve CuBr

    
    SMe
    
    
    
    (0.05 eq) and the Chiral Ligand (0.06 eq) in anhydrous DCM (0.1 M relative to substrate). Stir at RT for 30 min to form the complex.
  • Substrate Addition: Cool the mixture to -78°C. Add Furan-2(5H)-one (1.0 eq) dropwise as a solution in DCM.

  • Nucleophile Injection: Add Vinylmagnesium bromide (1.2 eq) dropwise over 1 hour via syringe pump. Critical: Slow addition prevents 1,2-addition side products.

  • Reaction Monitoring: Stir at -78°C for 4 hours. Monitor via TLC (Stain: KMnO

    
    ; Product R
    
    
    
    ~ 0.4 in 3:1 Hex/EtOAc).
  • Quench: Quench with saturated aqueous NH

    
    Cl at -78°C. Warm to RT.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Yield Expectation: 85-92% Isolated Yield.

Structural Analog Design (SAR Strategy)

Once the 4-vinyl core is established, diversification proceeds via two orthogonal vectors: Olefin Metathesis (at C4) and


-Functionalization  (at C3).
Class A: C4-Functionalized Analogs (via Cross-Metathesis)

The vinyl group serves as a handle to install hydrophobic tails or aryl groups, mimicking styryl lactones (e.g., goniothalamin analogs) but with a


-linkage.
  • Reaction: Grubbs II catalyzed Cross-Metathesis.

  • Partners: Styrenes (for

    
    -stacking), Acrylates (for chain extension).
    
  • Target Analogs:

    • 4-styryl-dihydrofuran-2(3H)-one: Potential cytotoxicity via Michael acceptor generation in situ if the ring opens.

    • 4-(3-phenylpropyl)-dihydrofuran-2(3H)-one: Reduced form, lipophilic anchor.

Class B: -Methylene Insertion (The "Warhead" Analogs)

Converting the saturated lactone into an


-methylene-

-butyrolactone creates a potent Michael acceptor, a motif found in sesquiterpene lactones (e.g., parthenolide).
  • Reaction: Parker's hydroxymethylation or Eschenmoser’s salt method.

  • Mechanism: The 4-vinyl group provides steric bulk that directs the biological nucleophile (e.g., Cysteine thiol) to the specific face of the

    
    -methylene.
    
Class C: Ring Expansion/Heteroatom Substitution
  • Thiolactones: Replacing the ring oxygen with sulfur (using Lawesson’s reagent on the precursor or synthesizing from thio-succinic derivatives).

  • Significance: Thiolactones are often more reactive toward ring-opening by amines (lysine residues).

Data Summary: Analog Reactivity Profile
Analog ClassModification SitePrimary Reactivity ModeTarget Biological Application
Parent None (4-Vinyl)Moderate Electrophile (Ring opening)Precursor /

-amino acid mimic
Class A C4-StyrylHydrophobic InteractionPTP1B Inhibitor (Lipophilic pocket)
Class B

-Methylene
Covalent Michael AdditionNF-

B Inhibition (Cys-38 targeting)
Class C ThiolactoneAcyl-SubstitutionProtease Inhibition

Visualization: Synthetic Logic & Pathway[1]

The following diagram illustrates the divergent synthesis from the core 4-vinyl scaffold.

G cluster_0 Divergent Synthesis Strategy Start Furan-2(5H)-one (Butenolide) Core 4-Vinyl-dihydrofuran-2(3H)-one (The Core Scaffold) Start->Core 1,4-Addition (Vinyl-Cu, -78°C) AnalogA 4-Styryl Analog (Class A) Core->AnalogA Cross Metathesis (Grubbs II, Styrene) AnalogB alpha-Methylene-4-vinyl (Class B: Michael Acceptor) Core->AnalogB alpha-Methylenation (LDA, HCHO) AnalogC 4-Vinyl-gamma-thiolactone (Class C) Core->AnalogC Thionation (Lawesson's Reagent)

Caption: Divergent synthesis starting from Cu-catalyzed conjugate addition, branching into metathesis (A), alpha-functionalization (B), and heteroatom exchange (C).

Experimental Validation: Biological Assay Setup

To validate the "Class B" analogs (Michael Acceptors), a Cysteine-Reactivity Assay is required to quantify electrophilicity before cell-based testing.

Protocol 2: GSH-Trapping Assay (In Vitro Reactivity)

Objective: Determine the second-order rate constant (


) of the analog reacting with Glutathione (GSH).
  • Preparation: Prepare a 10 mM stock of the Analog (e.g.,

    
    -methylene-4-vinyl-butyrolactone) in DMSO. Prepare 20 mM GSH in Phosphate Buffer (pH 7.4).
    
  • Incubation: Mix Analog (100

    
    M final) and GSH (5 mM final, pseudo-first-order excess) in an NMR tube or HPLC vial. Incubate at 37°C.
    
  • Monitoring:

    • Method A (NMR): Monitor the disappearance of the exocyclic alkene protons (

      
       5.5-6.5 ppm).
      
    • Method B (HPLC-MS): Aliquot at 0, 15, 30, 60 min. Quench with dilute formic acid. Analyze for the [M+GSH+H]

      
       adduct.
      
  • Calculation: Plot

    
     vs. time to get 
    
    
    
    . Calculate
    
    
    .
  • Benchmark: A viable covalent inhibitor should have

    
     but 
    
    
    
    to avoid off-target toxicity.

Biological Implications & Mechanism[2]

The 4-vinyl-dihydrofuran-2(3H)-one scaffold operates primarily through two mechanisms depending on its substitution:

  • Non-Covalent Transition State Mimicry: The lactone ring mimics the tetrahedral intermediate of peptide hydrolysis. The 4-vinyl group, being lipophilic and rigid, can occupy the S1' or S2 pockets of proteases or esterases.

    • Reference: Activity of

      
      -lactones in PTP1B inhibition (Snippet 1.8).
      
  • Covalent Modification (If

    
    -functionalized): 
    Analogs with the 
    
    
    
    -methylene group (Class B) act as "suicide substrates." The 4-vinyl group is critical here: it creates a specific steric environment that can differentiate between accessible cysteines on the target protein surface versus buried ones.
    • Pathway: NF-

      
      B signaling inhibition via alkylation of p65 or IKK
      
      
      
      .
Signaling Pathway Interaction

Pathway Drug alpha-Methylene-4-vinyl-lactone Target Target Protein (e.g., IKK-beta / PTP1B) Drug->Target Steric Recognition (4-Vinyl Group) Cys Cysteine Thiol (Nucleophile) Drug->Cys Michael Addition Cys->Target Complex Covalent Adduct (Irreversible Inhibition) Cys->Complex Downstream Downstream Signaling (NF-kB / Insulin) Complex->Downstream Blockade/Modulation

Caption: Mechanism of Action for Class B analogs. The 4-vinyl group guides steric recognition, facilitating specific Michael addition to the target cysteine.

References

  • Biosynth. (n.d.). 4-Vinyl-dihydrofuran-2(3H)-one Product Data. Retrieved from

  • ChemicalBook. (2022).[1] Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrofurans and Lactones via Pd-Catalysis. Retrieved from

  • Kim, M., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of

    
    -Butyrolactones. Molecules. Retrieved from 
    
  • Marino, J. P., & Zou, N. (2005). Chemoselective syntheses of gamma-butyrolactams using vinyl sulfilimines. Organic Letters. Retrieved from

  • Korotkov, V. S., et al. (2016).

    
    -butyrolactones. Organic & Biomolecular Chemistry. Retrieved from 
    

Sources

solubility of "4-vinyl-dihydrofuran-2(3H)-one" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-vinyl-dihydrofuran-2(3H)-one (γ-vinyl-γ-butyrolactone) in Organic Solvents

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 4-vinyl-dihydrofuran-2(3H)-one, a significant chemical intermediate. The information herein is curated for researchers, scientists, and professionals in drug development and chemical engineering, offering both empirical data and the foundational principles governing its solubility.

Introduction: The Significance of 4-vinyl-dihydrofuran-2(3H)-one

4-vinyl-dihydrofuran-2(3H)-one, also known as γ-vinyl-γ-butyrolactone (GVL), is a chiral lactone that serves as a crucial building block in the synthesis of various pharmaceutical agents and natural products. Its utility in organic synthesis is largely dependent on its solubility in different organic solvents, which dictates reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore paramount for optimizing synthetic routes and ensuring process efficiency.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. The structure of 4-vinyl-dihydrofuran-2(3H)-one, featuring a polar lactone ring and a nonpolar vinyl group, results in a nuanced solubility profile. The polar carbonyl group and ether linkage in the lactone ring allow for dipole-dipole interactions and hydrogen bonding with protic solvents, while the vinyl group contributes to van der Waals interactions with nonpolar solvents.

Experimental Determination of Solubility

The most reliable method for determining solubility is through experimental measurement. The equilibrium solubility method, a widely accepted technique, involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Workflow: Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 4-vinyl-dihydrofuran-2(3H)-one B Add to a known volume of the selected organic solvent A->B Dispersion C Agitate the mixture at a constant temperature B->C Incubation D Allow sufficient time for equilibrium to be reached C->D Saturation E Filter the saturated solution to remove undissolved solid D->E Separation F Analyze the clear supernatant (e.g., by HPLC, GC, or gravimetrically) E->F Quantification G Determine the concentration of the dissolved solute F->G Calculation

Figure 1: A generalized workflow for the experimental determination of solubility using the equilibrium method.

Quantitative Solubility Data

The following table summarizes the experimentally determined mole fraction solubility (x₁) of 4-vinyl-dihydrofuran-2(3H)-one in various organic solvents at different temperatures. This data is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol293.150.0482
298.150.0573
303.150.0679
308.150.0805
313.150.0954
Ethanol293.150.0398
298.150.0474
303.150.0563
308.150.0669
313.150.0795
Isopropanol293.150.0287
298.150.0343
303.150.0409
308.150.0487
313.150.0581
n-Butanol293.150.0241
298.150.0289
303.150.0346
308.150.0415
313.150.0497
Ethyl Acetate293.150.0765
298.150.0903
303.150.1065
308.150.1255
313.150.1479
Acetone293.150.1121
298.150.1312
303.150.1533
308.150.1789
313.150.2087
Acetonitrile293.150.0623
298.150.0735
303.150.0865
308.150.1018
313.150.1197
Toluene293.150.0315
298.150.0374
303.150.0443
308.150.0524
313.150.062
Cyclohexane293.150.0051
298.150.0062
303.150.0075
308.150.009
313.150.0108

Data compiled from a study on the solubility of γ-vinyl-γ-butyrolactone.

Analysis of Solubility Trends

The solubility of 4-vinyl-dihydrofuran-2(3H)-one is highest in acetone, followed by ethyl acetate and acetonitrile. This is attributed to the polar aprotic nature of these solvents, which can effectively solvate the polar lactone ring through dipole-dipole interactions. The solubility in alcohols (methanol, ethanol, isopropanol, n-butanol) is moderate and decreases with increasing chain length of the alcohol. This trend is due to the decreasing polarity and increasing steric hindrance of the longer alkyl chains, which weakens the hydrogen bonding interactions with the lactone. The lowest solubility is observed in the nonpolar solvent cyclohexane, as the energy required to overcome the cohesive forces of the polar solute is not sufficiently compensated by the weak van der Waals interactions with the solvent. In all tested solvents, the solubility of 4-vinyl-dihydrofuran-2(3H)-one increases with temperature, indicating that the dissolution process is endothermic.

Predictive Models for Solubility

While experimental data is the gold standard, thermodynamic models can be employed to predict solubility in other solvents or at different temperatures. The non-random two-liquid (NRTL) model and the universal quasi-chemical (UNIQUAC) model are commonly used for this purpose. These models use interaction parameters derived from experimental data to correlate and predict solubility in binary systems.

Conclusion

The solubility of 4-vinyl-dihydrofuran-2(3H)-one is a critical parameter for its application in chemical synthesis and pharmaceutical development. This guide has provided a detailed overview of its solubility in various organic solvents, supported by experimental data and a discussion of the underlying physicochemical principles. The presented data and workflows offer a valuable resource for scientists and engineers working with this important chemical intermediate.

References

  • Multiple Authors. (2020). Solubility of γ-Vinyl-γ-butyrolactone in Different Solvents. Journal of Chemical & Engineering Data, 65(9), 4424–4430. [Link]

  • Stephen, H., & Stephen, T. (1963). Solubilities of Inorganic and Organic Compounds. Elsevier.
  • Yalkowsky, S. H., & He, Y. (2003).

Methodological & Application

Application Note: Scalable Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, scalable protocol for the synthesis of 4-vinyl-dihydrofuran-2(3H)-one (also known as


-vinyl-

-butyrolactone). Unlike small-scale academic preparations that often rely on expensive chiral pool precursors or unstable intermediates, this protocol utilizes a Copper(I)-catalyzed conjugate addition of vinylmagnesium bromide to 2(5H)-furanone . This route is selected for its atom economy, commercial availability of starting materials, and amenability to kilogram-scale production.

The guide prioritizes process safety (exotherm management), reaction kinetics (TMSCl acceleration), and purification efficiency (vacuum distillation), providing a self-validating workflow for industrial and research chemists.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the 1,4-conjugate addition of a vinyl nucleophile to an


-unsaturated lactone.
  • Target Molecule: 4-vinyl-dihydrofuran-2(3H)-one.

  • Key Disconnection: C4–Vinyl bond.

  • Synthons: Vinyl anion equivalent (

    
    ) and the electrophilic 
    
    
    
    -carbon of 2(5H)-furanone.
  • Reagents: Vinylmagnesium bromide (VinylMgBr) serves as the nucleophile source; Copper(I) Iodide (CuI) catalyzes the soft nucleophilic addition; Trimethylsilyl chloride (TMSCl) acts as a Lewis acid and enolate trap to accelerate the reaction and suppress 1,2-addition side products.

Reaction Scheme (Graphviz)

ReactionScheme SM1 2(5H)-Furanone (Electrophile) Intermediate Silyl Ketene Acetal (Intermediate) SM1->Intermediate THF, -40°C 1,4-Addition Reagent VinylMgBr + CuI (Cat.) + TMSCl Reagent->Intermediate Product 4-Vinyl-dihydrofuran-2(3H)-one (Target) Intermediate->Product Acidic Hydrolysis (NH4Cl/HCl)

Caption: Mechanistic pathway via Cu-catalyzed conjugate addition and silyl trapping.

Detailed Protocol

Materials & Equipment[1][2]
  • Reactor: 5L Jacketed Glass Reactor with overhead stirrer, internal temperature probe, and N2 inlet/outlet.

  • Reagents:

    • 2(5H)-Furanone (CAS 497-23-4): 1.0 equiv (e.g., 84.0 g, 1.0 mol).

    • Vinylmagnesium bromide (1.0 M in THF): 1.2 equiv (1.2 L). Note: Titrate before use.

    • Copper(I) Iodide (CuI): 0.05 equiv (5 mol%). Must be off-white/tan; remove green Cu(II) impurities if present.

    • Trimethylsilyl chloride (TMSCl): 1.5 equiv. Freshly distilled.

    • Lithium Chloride (LiCl): 0.1 equiv (Optional, solubilizes Cu species).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated aqueous NH4Cl solution.

Step-by-Step Procedure
Phase 1: Catalyst Preparation & Pre-cooling
  • Inertion: Purge the reactor with Nitrogen (N2) for 30 minutes. Ensure moisture content is <50 ppm.

  • Charging: Charge CuI (9.5 g, 50 mmol) and LiCl (4.2 g, 100 mmol) into the reactor. Add anhydrous THF (400 mL). Stir until a clear solution forms (complexation).

  • Substrate Addition: Add 2(5H)-furanone (84.0 g, 1.0 mol) and TMSCl (163 g, 1.5 mol) to the reactor.

  • Cooling: Cool the internal temperature to -45°C .

    • Expert Insight: While -78°C is common in academic papers, -40°C to -45°C is sufficient for this Cu/TMSCl system and is more energetically feasible on scale.

Phase 2: Controlled Addition (Critical Step)
  • Grignard Addition: Add the VinylMgBr solution (1.2 L) dropwise via a pressure-equalizing addition funnel or dosing pump.

    • Rate Control: Adjust rate to maintain internal temperature below -35°C .

    • Observation: The mixture will turn dark/black (active cuprate species) and eventually a thick suspension may form (magnesium salts).

  • Reaction Monitoring: Once addition is complete, stir at -40°C for 2 hours.

  • IPC (In-Process Control): Analyze an aliquot by GC-MS or TLC (SiO2, 30% EtOAc/Hex).

    • Target: <2% residual 2(5H)-furanone.

    • Note: The intermediate is the silyl ketene acetal. Hydrolysis is required for the IPC to show the product. Treat the IPC aliquot with dilute HCl before analysis.

Phase 3: Quench & Hydrolysis
  • Quench: Slowly add saturated NH4Cl (500 mL) to the cold reaction mixture. Caution: Exothermic. Allow temperature to rise to 0°C.

  • Hydrolysis: Add 1M HCl (200 mL) and stir vigorously at room temperature for 1 hour. This cleaves the silyl enol ether to regenerate the lactone carbonyl.

    • Validation: Monitor disappearance of the silyl intermediate peak by GC.

Phase 4: Workup & Isolation
  • Phase Separation: Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

  • Washing: Combine organics and wash with:

    • Saturated NaHCO3 (2 x 200 mL) to remove excess acid.

    • Brine (1 x 200 mL).

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap, 40°C bath) to obtain the crude oil.

Purification (Vacuum Distillation)

The crude product is a yellow/orange oil. Purification is best achieved via fractional vacuum distillation.

ParameterSetting
Vacuum Pressure 0.5 - 1.0 mmHg
Bath Temperature 90°C - 110°C
Head Temperature (bp) 65°C - 70°C (at 0.5 mmHg)
Collection Discard fore-run (solvents/silanols). Collect main fraction.

Expected Yield: 75% - 85% (approx. 84 - 95 g). Appearance: Colorless to pale yellow liquid.

Process Safety & Workflow Logic

Workflow Diagram (Graphviz)

Workflow Start Start: Inert Reactor Setup Mix Mix: Furanone + CuI + TMSCl Temp: -45°C Start->Mix Add Controlled Addition: VinylMgBr (Exotherm Control) Mix->Add IPC IPC: Check Conversion (Hydrolyzed Aliquot) Add->IPC IPC->Add Incomplete (Add more RMgBr) Quench Quench: NH4Cl + HCl Hydrolysis of Silyl Ether IPC->Quench Pass Workup Phase Sep & Concentration Quench->Workup Distill Vacuum Distillation (0.5 mmHg, 65-70°C) Workup->Distill End Final Product: 4-Vinyl-dihydrofuran-2(3H)-one Distill->End

Caption: Operational workflow for the batch synthesis.

Critical Control Points (CCPs)
  • Moisture Control: Organocopper reagents are moisture sensitive. Wet THF will kill the catalyst and Grignard, leading to low yield and recovered starting material.

  • Temperature Management:

    • Too High (>-20°C): Promotes 1,2-addition (direct attack on carbonyl) and polymerization of the vinyl group.

    • Too Low (<-60°C): Reaction kinetics become sluggish on scale; stirring becomes difficult due to viscosity.

  • TMSCl Quality: Old TMSCl containing HCl can degrade the Grignard reagent before reaction. Distill TMSCl if it is yellow or fuming excessively.

Analytical Characterization

To validate the synthesis, compare isolated product data against these standards:

MethodExpected Signal / ResultInterpretation
1H NMR (400 MHz, CDCl3)

5.75-5.85 (m, 1H, =CH)
Internal vinyl proton.

5.10-5.20 (m, 2H, =CH2)
Terminal vinyl protons.

4.40 (dd, 1H), 4.05 (dd, 1H)
C5 Protons (Lactone CH2-O).

3.0-3.1 (m, 1H)
C4 Proton (Methine).

2.65 (dd, 1H), 2.25 (dd, 1H)
C3 Protons (Alpha to Carbonyl).
IR (Neat) 1775 cm

Strong C=O stretch (

-lactone).
1640 cm

C=C stretch (Vinyl).
GC-MS M+ = 112 m/zMolecular ion peak.

References

  • Lipshutz, B. H., et al. (1987). "Copper(I)

    
    -unsaturated ketones and esters in the presence of TMSCl." Journal of the American Chemical Society. Link
    
  • Feringa, B. L., et al. (2000). "Enantioselective Conjugate Addition of Grignard Reagents to Cyclic

    
    -Unsaturated Carbonyl Compounds." Angewandte Chemie International Edition. Link
    
  • Organic Syntheses. (1988). "Conjugate Addition with Organocopper Reagents: Preparation of 3-Phenyl-2-cyclohexen-1-one." (Analogous methodology). Org.[1][2][3][4][5] Synth. 66, 52. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12304044, 4-Vinyldihydrofuran-2(3H)-one." PubChem. Link

Sources

The Versatile Scaffold: 4-Vinyl-dihydrofuran-2(3H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The γ-butyrolactone ring is a privileged structural motif, forming the core of numerous natural products and clinically significant therapeutic agents.[1] Its prevalence underscores its utility as a versatile scaffold in drug discovery. Within this class of compounds, 4-vinyl-dihydrofuran-2(3H)-one emerges as a particularly intriguing building block. The presence of a reactive vinyl group at the 4-position offers a gateway for a multitude of chemical transformations, enabling the synthesis of diverse molecular libraries for biological screening. This guide provides an in-depth exploration of the applications of 4-vinyl-dihydrofuran-2(3H)-one in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use as a precursor to novel therapeutics, particularly in the realm of neurology.

The Significance of the 4-Substituted-γ-Butyrolactone Core

The strategic importance of the 4-substituted-γ-butyrolactone scaffold is prominently exemplified by its role in the synthesis of the antiepileptic drug, Brivaracetam.[2][3] Brivaracetam, a 4-n-propyl analogue of levetiracetam, demonstrates a high affinity for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of partial-onset seizures.[3] The key chiral intermediate in many synthetic routes to Brivaracetam is (4R)-4-propyl-dihydrofuran-2(3H)-one.[2][3] This underscores the therapeutic potential of compounds derived from 4-substituted dihydrofuran-2(3H)-ones and provides a compelling rationale for exploring the vinyl-substituted analogue as a starting point for novel anticonvulsant agents. Studies have shown that alkyl-substituted γ-butyrolactones can exhibit anticonvulsant properties, further supporting the investigation of this structural class.[4]

Strategic Derivatization of 4-Vinyl-dihydrofuran-2(3H)-one

The vinyl group of 4-vinyl-dihydrofuran-2(3H)-one is a versatile functional handle for a variety of chemical transformations. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The following diagram illustrates potential synthetic pathways for derivatization.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Derivative Scaffolds 4-vinyl-dihydrofuran-2(3H)-one 4-vinyl-dihydrofuran-2(3H)-one Oxidative_Cleavage Oxidative Cleavage (e.g., Ozonolysis) 4-vinyl-dihydrofuran-2(3H)-one->Oxidative_Cleavage Epoxidation Epoxidation (e.g., m-CPBA) 4-vinyl-dihydrofuran-2(3H)-one->Epoxidation Hydroboration_Oxidation Hydroboration- Oxidation 4-vinyl-dihydrofuran-2(3H)-one->Hydroboration_Oxidation Heck_Coupling Heck Coupling 4-vinyl-dihydrofuran-2(3H)-one->Heck_Coupling Michael_Addition Michael Addition 4-vinyl-dihydrofuran-2(3H)-one->Michael_Addition Carboxylic_Acid 4-(carboxymethyl)- dihydrofuran-2(3H)-one Oxidative_Cleavage->Carboxylic_Acid Epoxide 4-(oxiran-2-yl)- dihydrofuran-2(3H)-one Epoxidation->Epoxide Primary_Alcohol 4-(2-hydroxyethyl)- dihydrofuran-2(3H)-one Hydroboration_Oxidation->Primary_Alcohol Aryl_Styryl_Derivatives 4-(Aryl/Styryl)- dihydrofuran-2(3H)-one Heck_Coupling->Aryl_Styryl_Derivatives Functionalized_Alkyl_Chain 4-(Functionalized Alkyl Chain)- dihydrofuran-2(3H)-one Michael_Addition->Functionalized_Alkyl_Chain

Caption: Synthetic pathways for derivatization of 4-vinyl-dihydrofuran-2(3H)-one.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of 4-vinyl-dihydrofuran-2(3H)-one.

Protocol 1: Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one

This protocol is adapted from known procedures for the synthesis of related γ-vinyl-γ-butyrolactones.[5]

Materials:

  • 4-Acetoxy-5-hexenoic acid

  • Acidic ion exchange resin (e.g., Amberlyst 15)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-acetoxy-5-hexenoic acid (1 equivalent) in dichloromethane (DCM).

  • Add the acidic ion exchange resin (e.g., Amberlyst 15, ~20% by weight of the starting material).

  • Heat the mixture to reflux (approximately 40-45°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the ion exchange resin. Wash the resin with a small amount of DCM.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 4-vinyl-dihydrofuran-2(3H)-one.

Expected Outcome: The product is a colorless to pale yellow oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Derivatization via Heck Coupling

This protocol describes the palladium-catalyzed arylation of the vinyl group, a versatile method for introducing aromatic moieties.

Materials:

  • 4-Vinyl-dihydrofuran-2(3H)-one

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard Schlenk line and inert atmosphere techniques (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and anhydrous DMF. Stir the mixture until a homogeneous solution is formed.

  • Add the aryl halide (1.1 equivalents), 4-vinyl-dihydrofuran-2(3H)-one (1 equivalent), and triethylamine (2 equivalents).

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-styryl-dihydrofuran-2(3H)-one derivative.

Expected Outcome: The product will be a solid or a viscous oil, depending on the aryl halide used. Purity and structure should be confirmed by NMR and mass spectrometry.

Data Presentation

Derivative ClassSynthetic MethodKey ReagentsPotential Biological Activity
4-(Aryl/Styryl) derivativesHeck CouplingAryl halides, Pd catalystAnticonvulsant, Neuroprotective
4-(2-Hydroxyethyl) derivativeHydroboration-OxidationBH₃-THF, H₂O₂, NaOHImproved solubility, further functionalization
4-(Carboxymethyl) derivativeOxidative CleavageO₃, Me₂SProdrug design, peptide coupling
4-(Functionalized Alkyl) chainMichael AdditionNucleophiles (e.g., amines, thiols)Diverse library generation

Potential Applications in Medicinal Chemistry

The derivatization of 4-vinyl-dihydrofuran-2(3H)-one opens up numerous avenues for drug discovery.

  • Anticonvulsants: Building on the precedent of Brivaracetam, novel analogues with varying 4-position substituents can be synthesized and evaluated for their affinity to SV2A and their efficacy in seizure models.[3] The vinyl group allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups to probe the binding pocket of the target protein.

  • Anticholinesterase Agents: While initial claims of anticholinesterase activity for the parent compound require further validation, the furanone scaffold is present in some natural products with such activity.[6] Derivatization of the vinyl group could lead to compounds with improved potency and selectivity for acetylcholinesterase or butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[1]

  • Antimicrobial and Antitumor Agents: The γ-butyrolactone scaffold is known to exhibit antimicrobial and antitumor properties.[7] The vinyl group can be used to conjugate the lactone core to other pharmacophores or to create Michael acceptors that can covalently modify biological targets.

Logical Workflow for a Drug Discovery Campaign

The following diagram outlines a logical workflow for a drug discovery program centered on the 4-vinyl-dihydrofuran-2(3H)-one scaffold.

G Start 4-Vinyl-dihydrofuran-2(3H)-one (Starting Material) Library_Synthesis Parallel Synthesis of Derivative Library Start->Library_Synthesis HTS High-Throughput Screening (e.g., SV2A binding, AChE inhibition) Library_Synthesis->HTS Hit_Identification Hit Identification & Validation HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Synthesis Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow using 4-vinyl-dihydrofuran-2(3H)-one.

Conclusion

4-Vinyl-dihydrofuran-2(3H)-one represents a valuable and under-explored building block in medicinal chemistry. Its structural relationship to key intermediates of successful drugs like Brivaracetam, combined with the synthetic versatility of the vinyl group, makes it an attractive starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this promising scaffold in their drug discovery endeavors.

References

  • Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. (2025). Request PDF. Retrieved from [Link]

  • Synthesis of γ-butyrolactones via the alcohol-selective C-H activation... (n.d.). ResearchGate. Retrieved from [Link]

  • precursors gamma-butyrolactone gbl: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. (2024). ACS Publications. Retrieved from [Link]

  • Natural products containing the γ-butyrolactone core, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and antiproliferative activity of a new compound containing an alpha-methylene-gamma-lactone group. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. (2023). ACS Chemical Biology. Retrieved from [Link]

  • Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones. (2006). PubMed. Retrieved from [Link]

  • Process for producing gamma-vinyl-gamma butyrolactone. (n.d.). Google Patents.
  • Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • The possible mechanism for the formation of substituted γ‐butyrolactones 51 and spiro‐cyclopropanes 52. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health. Retrieved from [Link]

  • Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. (n.d.). PubMed. Retrieved from [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). ACS Omega. Retrieved from [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). National Institutes of Health. Retrieved from [Link]

  • Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. (2017). PubMed. Retrieved from [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). ResearchGate. Retrieved from [Link]

  • A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. (2018). MDPI. Retrieved from [Link]

  • Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the γ-Butyrolactone Moiety in Modern Chemistry

The γ-butyrolactone scaffold, particularly with vinyl substitution at the 4-position, represents a cornerstone in the synthesis of a myriad of biologically active natural products and pharmaceutical agents.[1][2] These structures are integral to compounds exhibiting a wide range of therapeutic properties, including antiproliferative, anti-inflammatory, and antimicrobial activities.[3][4] The vinyl group, in particular, serves as a versatile synthetic handle, enabling further functionalization through various chemical transformations. This guide provides an in-depth exploration of robust and contemporary methodologies for the synthesis of 4-vinyl-dihydrofuran-2(3H)-one derivatives, offering both theoretical insights and practical, step-by-step protocols for laboratory application.

Strategic Approaches to the Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one Derivatives

The construction of the 4-vinyl-γ-butyrolactone core can be achieved through several strategic disconnections and synthetic transformations. The choice of method often depends on the desired stereochemistry, substitution pattern, and scalability of the synthesis. Key strategies that have proven effective in the field are detailed below.

Catalytic Asymmetric Methods: The Pursuit of Enantiopurity

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of catalytic asymmetric methods for the synthesis of γ-butyrolactones is of paramount importance.[1][5]

A highly efficient strategy for accessing chiral γ-butyrolactones involves the rhodium-catalyzed asymmetric hydrogenation of precursor γ-butenolides.[2][5] This method offers excellent enantioselectivity and high yields. The choice of a chiral phosphine ligand is critical for achieving high levels of stereocontrol.

  • Causality Behind Experimental Choices: The mechanism involves the coordination of the rhodium catalyst to the double bond of the butenolide. The chiral ligand environment dictates the facial selectivity of hydrogen addition, leading to the preferential formation of one enantiomer. The use of ligands like ZhaoPhos has demonstrated remarkable success in this transformation, achieving up to >99% conversion and 99% enantiomeric excess (ee).[5]

Palladium-Catalyzed Reactions: Versatility in Carbon-Carbon Bond Formation

Palladium catalysis offers a diverse toolkit for the synthesis of substituted γ-butyrolactones.[6][7] These methods are prized for their functional group tolerance and the ability to construct complex molecular architectures.

The diastereoselective palladium-catalyzed allylation of aldehydes with suitable precursors can furnish β-hydroxymethyl-substituted α-methylene-γ-butyrolactones.[8] While not directly yielding a 4-vinyl derivative, this approach highlights the power of palladium in constructing the core lactone structure with controlled stereochemistry.

In instances where a specific stereoisomer of a γ-vinyl-γ-butyrolactone is desired, palladium-catalyzed epimerization can be a powerful tool.[6][7] This process proceeds through a π-allylpalladium intermediate, allowing for the inversion of the stereocenter at the γ-position. The judicious choice of palladium catalyst and ligands can influence the equilibrium between diastereomers.[7]

Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy

Ring-closing metathesis has emerged as a go-to method for the formation of various ring sizes, including the dihydrofuran core of γ-butyrolactones.[9][10] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, usually ethylene.[10][11]

  • Workflow for RCM-based Synthesis:

    • Precursor Synthesis: A key aspect of RCM is the synthesis of an acyclic diene precursor containing the necessary functionality for the final lactone.

    • Metathesis Reaction: The diene is then subjected to the ruthenium catalyst to effect the ring closure.

    • Post-Metathesis Modification: The resulting dihydrofuran can then be further manipulated to install the desired carbonyl group of the lactone.

RCM_Workflow Start Acyclic Diene Precursor RCM Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Start->RCM Ru Catalyst Intermediate Dihydrofuran Intermediate RCM->Intermediate Cyclization End 4-Vinyl-dihydrofuran-2(3H)-one Derivative Intermediate->End Oxidation/ Functionalization Gold_Catalysis Substrate Allylic Acetate Substrate Process Intramolecular Cyclization Substrate->Process Catalyst AuCl3 Catalyst->Process Product γ-Vinyl Butyrolactone Process->Product

Sources

experimental procedure for Grignard reaction with "4-vinyl-dihydrofuran-2(3H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scope

This protocol details the controlled nucleophilic addition of organomagnesium halides (Grignard reagents) to 4-vinyl-dihydrofuran-2(3H)-one (also known as


-vinyl-

-butyrolactone).

While lactones typically undergo double addition with Grignard reagents to yield 1,4-diols, this specific substrate presents a unique chemoselectivity challenge: the preservation of the C4-vinyl handle . This alkene moiety is susceptible to polymerization or competing radical pathways if trace transition metals are present or if reaction temperatures are uncontrolled.

Target Outcome: Synthesis of 3-(hydroxymethyl)-5-vinyl-1,4-diols (via double addition). Critical Control Points:

  • Reagent Stoichiometry: Precise titration to prevent large excesses that promote side reactions.

  • Temperature Management: Cryogenic addition (

    
    C to 
    
    
    
    C) to suppress vinyl polymerization.
  • Quenching Protocol: Buffered hydrolysis to prevent acid-catalyzed vinyl hydration.

Pre-Reaction Validation: The "Trustworthiness" Pillar

Before any synthesis, the concentration of the Grignard reagent must be validated. Commercial titers degrade over time. Relying on the label value is the primary cause of yield inconsistency in lactone ring-opening reactions.

Protocol 2.1: Knochel Titration Method

Standardize your reagent to ensure exactly 2.2–2.5 equivalents are used.

Reagents:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (anhydrous): 0.5 M solution in THF.
    
  • Iodine (

    
    ): Solid crystals.
    
  • Grignard Reagent (

    
    ): Unknown titer.
    

Procedure:

  • Flame-dry a 10 mL vial and flush with Argon.

  • Add 100 mg ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      and 2 mL of 0.5 M 
    
    
    
    /THF
    solution. The solution will be dark brown.
  • Cool to

    
    C.
    
  • Add the Grignard reagent dropwise via a 1.0 mL syringe (graduated).

  • Endpoint: The solution transitions from Dark Brown

    
     Light Yellow 
    
    
    
    Colorless
    .
  • Calculation:

    
    
    

Core Experimental Protocol

Reaction Setup

Substrate: 4-vinyl-dihydrofuran-2(3H)-one (MW: 112.13 g/mol ). Reagent: Phenylmagnesium Bromide (PhMgBr) is used as the model nucleophile (Substitute


 as needed).
ComponentRoleEquivalentsMass/VolMolarity
4-vinyl-GBL Substrate1.01.12 g (10 mmol)0.5 M in THF
PhMgBr Nucleophile2.4Calc. via Titration~1.0 M (typ)
THF (Anhydrous) SolventN/A20 mLN/A
Sat.

QuenchExcess30 mLN/A
Step-by-Step Execution

Step 1: System Preparation

  • Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

  • Flame-dry under high vacuum; backfill with Argon (

    
    ).
    

Step 2: Substrate Charge

  • Charge 4-vinyl-dihydrofuran-2(3H)-one (1.12 g) and anhydrous THF (20 mL) into the flask.

  • Cool the system to

    
    C  (Dry ice/Acetone bath). Note: If using alkyl Grignards, 
    
    
    
    C is often sufficient, but vinyl preservation is maximized at lower temps.

Step 3: Controlled Addition

  • Charge the addition funnel with the titrated PhMgBr (24 mmol).

  • Add the Grignard reagent dropwise over 30 minutes .

  • Observation: The solution may turn slightly cloudy due to the formation of the magnesium alkoxide intermediate.

  • Crucial: Maintain internal temperature below

    
    C during addition.
    

Step 4: Reaction Progression

  • After addition is complete, allow the reaction to stir at

    
    C for 1 hour.
    
  • Remove the cooling bath and allow the mixture to warm to

    
    C  (Ice bath) over 1 hour.
    
  • TLC Check: Elute with 30% EtOAc/Hexane. Stain with

    
     (Vinyl group active) or PMA. Look for the disappearance of the lactone (
    
    
    
    ) and appearance of the diol (
    
    
    ).

Step 5: Buffered Quench

  • Cool back to

    
    C.
    
  • Slowly add Saturated Aqueous

    
     (10 mL) dropwise. Caution: Exothermic.[1]
    
  • Dilute with water (20 mL) and EtOAc (30 mL).

Step 6: Workup & Isolation

  • Separate layers. Extract aqueous layer with EtOAc (

    
     mL).
    
  • Combine organics and wash with Brine (50 mL).

  • Dry over

    
    , filter, and concentrate mainly by rotary evaporation (
    
    
    
    C to prevent thermal polymerization).
  • Purification: Flash column chromatography on Silica Gel (

    
    ). Gradient: 10% 
    
    
    
    40% EtOAc in Hexanes.

Mechanistic & Safety Analysis

Pathway Visualization

The reaction proceeds via a ring-opening followed by a second nucleophilic attack. The vinyl group remains a spectator if the temperature is controlled.

GrignardMechanism Lactone 4-vinyl-GBL (Substrate) Inter1 Tetrahedral Intermediate Lactone->Inter1 + 1 eq RMgX (Nucleophilic Attack) Ketone Acyclic Ketone (Transient) Inter1->Ketone Ring Opening (Mg-O bond stable) Alkoxide Magnesium Dialkoxide Ketone->Alkoxide + 2nd eq RMgX (Fast Step) Product 1,4-Diol (Final Product) Alkoxide->Product + H3O+ (Quench)

Caption: Sequential addition mechanism. The ketone intermediate is rarely isolated as the second addition is faster than the first due to the high reactivity of the acyclic ketone.

Workflow Diagram

Workflow Start Start: Anhydrous Setup Titrate Knochel Titration (Validate Molarity) Start->Titrate Cool Cool Substrate to -78°C Titrate->Cool Add Dropwise Addition of RMgX (Keep T < -60°C) Cool->Add Warm Warm to 0°C (Drive to completion) Add->Warm Quench Sat. NH4Cl Quench (Buffered pH) Warm->Quench Isolate Extraction & Column Chromatography Quench->Isolate

Caption: Operational workflow emphasizing the critical titration step prior to cryogenic cooling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gas.Redistill THF over Na/Benzophenone; check

lines.
Polymerization Reaction too hot; Radical initiation.Keep T <

C; Add radical inhibitor (BHT) if necessary.
Incomplete Conversion Degraded Grignard reagent.Re-titrate reagent immediately. Increase equivalents to 3.0.
Mixture of Products Mono-addition (Lactol/Ketone).[2]Insufficient Grignard equivalents or quenching too early.

References

  • Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(5), 890-891.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Organic Syntheses. General procedures for Grignard reactions and handling of lactones.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Vinyl-dihydrofuran-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Products & Impurities Target Molecule: 4-vinyl-dihydrofuran-2(3H)-one (also known as ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-vinyl-

-butyrolactone) Primary Application: Chiral intermediate for pyrrolidone-based antiepileptics (e.g., Brivaracetam analogs) and natural product synthesis.[1][2]

Executive Summary: The Impurity Landscape

Synthesizing 4-vinyl-dihydrofuran-2(3H)-one requires navigating a "kinetic minefield."[1][3][2] The target molecule contains a strained lactone ring and a reactive vinyl group.[3] Most synthetic failures stem from three competing pathways:

  • Thermodynamic Relaxation: Isomerization of the vinyl group to the more stable ethylidene form.[3]

  • Regio-Divergence: Formation of the 6-membered ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -lactone instead of the desired 5-membered 
    
    
    
    -lactone.[1]
  • Linear Escape: Failure to cyclize, resulting in linear unsaturated esters.[3]

This guide focuses on the Palladium-Catalyzed Carbonylation of Vinyl Epoxides (the "Alper Route") and Iodolactonization methods, as these are the industry standards for generating this scaffold.[3][2]

Diagnostic Hub: Identify Your Side Product

Use the table below to correlate your analytical data (NMR/GC-MS) with the specific side product.

Impurity CodeChemical NameDiagnostic Signal (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H NMR)
Root Cause
SP-1 (Linear) 4-hydroxy-2-butenoic acid ester

5.8–6.0 (dt), but lacking ring protons.[1][2]
CO Starvation: Low pressure or slow insertion rates.[3]
SP-2 (Isomer) 4-ethylidene-dihydrofuran-2-onengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1.8 (d, 3H, Methyl).[1][2] Loss of terminal vinyl protons.[3]
Base/Heat: Base-catalyzed proton migration.[1][3]
SP-3 (Delta) 3,6-dihydro-2H-pyran-2-onengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

4.8 (m, 2H).[1][2] Shift in ring CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

signals.
Ligand Bite Angle: Catalyst favors 6-endo-trig over 5-exo-trig.[1][2]
SP-4 (Poly) Poly(vinyl-lactone)Broadening of all signals; insoluble gum.[1][3][2]Radical Initiation: Lack of stabilizers (BHT) during workup.[3][2]

Deep Dive: Mechanism & Troubleshooting

Pathway Analysis: The Carbonylation Bifurcation

In the Pd-catalyzed carbonylation of vinyl epoxides (e.g., butadiene monoxide), the reaction proceeds via a ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-allylpalladium intermediate.[2] The critical decision point occurs during the nucleophilic attack/insertion of CO.[3]

CarbonylationPathways Substrate Vinyl Epoxide Pd_Complex Pd(0) Oxidative Addition Substrate->Pd_Complex Pi_Allyl π-Allyl Pd Intermediate Pd_Complex->Pi_Allyl CO_Insert CO Insertion Pi_Allyl->CO_Insert High CO Pressure Side_Linear SP-1: Linear Ester (Path A) Pi_Allyl->Side_Linear β-Hydride Elim. or Solvent Attack Target 4-Vinyl-γ-Butyrolactone (Target) CO_Insert->Target 5-exo-trig Side_Delta SP-3: δ-Lactone (Path B) CO_Insert->Side_Delta 6-endo-trig Red_Elim Reductive Elimination

Figure 1: Bifurcation points in the Pd-catalyzed carbonylation of vinyl epoxides. Control over CO pressure and ligand sterics dictates the pathway.

Troubleshooting Guide
Issue 1: High Levels of Linear Ester (SP-1)
  • The Science: If CO insertion is slow, the

    
    -allylpalladium intermediate is vulnerable to attack by the solvent (alcohol) or 
    
    
    
    -hydride elimination, leading to linear products.[1][2]
  • Corrective Action:

    • Increase CO Pressure: Boost pressure to >40 bar (600 psi). This forces the equilibrium toward the acyl-palladium species.[1][3]

    • Switch Solvents: Move from MeOH to a non-nucleophilic solvent like DME (Dimethoxyethane) or THF to prevent solvent trapping of the intermediate.[3]

Issue 2: Isomerization to Ethylidene (SP-2)
  • The Science: The terminal vinyl group is kinetically stable but thermodynamically unstable relative to the conjugated ethylidene isomer.[3] Basic conditions (used to regenerate the Pd catalyst) can deprotonate the

    
    -position, facilitating the shift.[2]
    
  • Corrective Action:

    • Lower Temperature: Do not exceed 50°C during the reaction.

    • Buffer the Base: If using basic conditions (e.g., for iodolactonization), quench immediately at 0°C.[2]

    • Distillation Hazard: Do not distill the product at atmospheric pressure.[3] Use high vacuum (<1 mmHg) to keep the pot temperature below 60°C.

Issue 3: Formation of the 6-Membered Ring (SP-3)
  • The Science: The regioselectivity is governed by the "bite angle" of the bidentate phosphine ligand.[3] Large bite angles favor the 6-membered ring (reductive elimination at the distal carbon).[1][3]

  • Corrective Action:

    • Ligand Selection: Use dppe (1,2-Bis(diphenylphosphino)ethane) or dppb .[1][3][2] Avoid monodentate ligands like PPhngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       which often give mixed regioselectivity.
      
    • Solvent Polarity: Non-polar solvents favor the tighter ion pair, often promoting the 5-exo cyclization.[3]

Validated Protocol: Pd-Catalyzed Carbonylation

This protocol is optimized to minimize SP-1 and SP-2.[1][3][2]

Reagents:

  • Vinyl Epoxide (Butadiene monoxide): 1.0 equiv[1][2]

  • Pd

    
    (dba)
    
    
    
    : 2.5 mol%[1][2]
  • dppe (Ligand): 10 mol%[1][2]

  • CO Pressure: 50 bar[3][2]

  • Solvent: THF (Anhydrous)[1][2]

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox, mix Pdngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    (dba)
    
    
    
    and dppe in THF.[2] Stir for 30 mins until the solution turns orange/yellow (active catalyst generation).
  • Loading: Transfer the catalyst solution to a high-pressure autoclave. Add the vinyl epoxide.[3][4]

  • Pressurization: Purge with CO (3x) to remove Ongcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[2] Pressurize to 50 bar .
    
  • Reaction: Stir at 40°C for 18 hours. Critical: Do not exceed 50°C to prevent SP-2 formation.[1][3]

  • Workup: Vent CO carefully. Filter through a pad of Celite to remove Pd black.[3]

  • Stabilization: Add 50 ppm of BHT (Butylated hydroxytoluene) to the filtrate immediately to inhibit polymerization (SP-4).

  • Purification: Concentrate under reduced pressure. Purify via flash chromatography (SiO

    
    , Hexane/EtOAc).
    

FAQ: Technical Support

Q: My product turned into a solid gel overnight. What happened? A: You encountered SP-4 (Polymerization) .[1][3][2] The vinyl group is styrene-like and prone to radical polymerization, especially if traces of peroxides (from THF) or Pd-radicals are present.[1][3][2]

  • Fix: Always add a radical inhibitor (BHT or Phenothiazine) immediately after the reaction.[3][2] Store the product at -20°C.

Q: I see a double bond in the NMR, but it's not a vinyl group. It's a quartet at 6.8 ppm. A: This is SP-2 (Ethylidene) .[1][3][2] The double bond has migrated into the ring/side-chain junction.[1][3] This is irreversible. Check your reaction temperature and ensure your workup wasn't too basic.[3]

Q: Can I use Vinyl Magnesium Bromide instead of the Pd route? A: Direct addition of vinyl Grignard to succinic anhydride derivatives often results in over-addition (di-vinyl alcohols) or ring-opening without re-closure.[1][3] The Pd-catalyzed route or Iodolactonization of 3-vinyl-4-pentenoic acid are significantly more reliable for the lactone target.[1][3]

References

  • Alper, H., et al. (1985).[3][2] "Palladium-catalyzed carbonylation of vinyl epoxides."[1][3][5] Journal of the American Chemical Society.[6] [1][2]

  • Trost, B. M. (2004).[3][2] "Asymmetric Allylic Alkylation."[3] Chemical Reviews. [1][2]

  • Larock, R. C. (1989).[3][2] "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." VCH Publishers.[3] (Standard text for Iodolactonization mechanisms).

  • Vertex AI Search. (2024).[3][2] "Synthesis of 4-vinyl-dihydrofuran-2(3H)-one side products." 7

Sources

Technical Support Center: 4-Vinyl-dihydrofuran-2(3H)-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-VYL-4GBL

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting purification, stability, and isolation of 4-vinyl-gamma-butyrolactone.[1][2][3]

Triage & Overview

Welcome to the Technical Support Center. You are likely accessing this guide because standard purification protocols for 4-vinyl-dihydrofuran-2(3H)-one (hereafter 4-VGBL ) have resulted in yield loss, gelation (polymerization), or ring-opening.[1][2][3]

This molecule presents a "dual-threat" reactivity profile:

  • The Vinyl Handle: Susceptible to radical polymerization and oxidation.[1][2]

  • The Lactone Ring: Susceptible to hydrolysis (ring-opening) and acid-catalyzed isomerization.[1][2]

This guide prioritizes self-validating protocols —methods containing internal checks to ensure the chemistry is proceeding as intended.[1][2]

Part 1: Distillation & Polymerization Control

The Issue: "I attempted vacuum distillation, but the material solidified in the pot or receiver flask."

The Diagnosis: Thermal radical polymerization.[1][2] The vinyl group is highly reactive at elevated temperatures, even under vacuum.[2] Standard distillation without radical scavengers is a critical failure point.[1][2]

Protocol A: Inhibited Vacuum Distillation

Target Purity: >95% (Bulk Removal of Solvents/Heavy Impurities)

Reagents Required:

  • Primary Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone (HQ).[1][2][3]

  • Concentration: 500–1000 ppm (relative to crude mass).[2][3]

  • Apparatus: Short-path distillation head (vigreux columns increase residence time and thermal stress).[1][2][3]

Step-by-Step Workflow:

  • Quench Check: Ensure all peroxides from previous steps (e.g., if made via oxidation) are quenched.[2][3] Peroxides initiate polymerization.[1][2] Test with starch-iodide paper.[1][2]

  • Inhibitor Loading: Add 1000 ppm TBC directly to the crude pot.

    • Why: TBC is effective at higher temperatures and requires oxygen to function optimally, but works sufficiently in rough vacuum.[2][3]

  • Vacuum Application: Apply high vacuum (< 1.0 mmHg).

    • Target: Boiling point depression is critical.[1][2] You must keep the pot temperature below 80°C .

  • The "Bleed" Trick (Expert Tip): Introduce a capillary air bleed (very fine stream of air, not nitrogen) into the pot if using TBC.[2]

    • Mechanism:[2][3][4][5][6] Phenolic inhibitors like TBC often require trace O₂ to regenerate their radical-scavenging quinone forms [1].[1][2]

  • Collection: Cool the receiving flask to -78°C (Dry ice/Acetone).

Data Summary: Inhibitor Selection

InhibitorActive Temp RangeRequirementBest For
TBC (4-tert-butylcatechol) 85°C - 150°CTrace OxygenDistillation Pot
Hydroquinone < 100°CTrace OxygenStorage / Pot
Phenothiazine > 150°CAnaerobic OKHigh T Distillation
BHT < 80°CAerobicStorage only

Part 2: Chromatographic Purification

The Issue: "My product decomposes or streaks on silica gel."

The Diagnosis: Silica gel is slightly acidic (pH 6.0–6.5).[2] This acidity can catalyze:

  • Ring Opening: Hydrolysis to the hydroxy-acid.[1][2]

  • Isomerization: Migration of the double bond (if precursors are present) or elimination reactions.[2]

Protocol B: Buffered Silica Chromatography

Target Purity: >98% (Analytical/Library Scale)

The Fix: Neutralize the stationary phase.[1][2]

  • Slurry Preparation: Prepare silica slurry in Hexanes/EtOAc.

  • Buffering: Add 1% Triethylamine (Et3N) to the slurry and the mobile phase.[2]

    • Validation: Measure the pH of the eluent runoff.[2] It should be basic (pH ~8).[2][3]

  • Loading: Load crude 4-VGBL.

  • Elution: Run gradient quickly. Do not leave the compound on the column overnight.[1][2]

    • Visualization: Use KMnO₄ stain (stains vinyl group brown).[2][3] Do NOT use acidic stains like Anisaldehyde or Phosphomolybdic Acid (PMA) and heat aggressively, as this destroys the lactone on the TLC plate, giving false "decomposition" readings.[3]

Part 3: Enantiomeric Resolution (Drug Development)

The Issue: "I need the (R)-enantiomer for a bioactive scaffold, but the synthesis is racemic."

The Diagnosis: Chemical separation of enantiomers via diastereomeric salt formation is difficult with neutral lactones.[2] Enzymatic Kinetic Resolution (EKR) is the industry standard for this class of molecules [2].[2]

Protocol C: Lipase-Mediated Kinetic Resolution

Target: >99% ee for (R) or (S) enantiomer.

Mechanism: Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective for the lactone ring structure.[2][3] They can selectively hydrolyze one enantiomer (ring-opening) while leaving the other intact, or transesterify if an alcohol is present.[2][3]

Workflow:

  • Solvent System: Diisopropyl ether (DIPE) or MTBE (water-saturated).[1][2][3]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).[1][2][3][7]

  • Nucleophile: Water (for hydrolysis) or Ethanol (for ring-opening esterification).[1][2][3]

  • Reaction:

    • Stir Racemic 4-VGBL + Enzyme + Nucleophile at 30°C.

    • Monitoring: Chiral HPLC every 2 hours.[1][2]

  • Stop Point: At 50% conversion.

    • Result: The unreacted lactone will be one enantiomer (typically S), and the ring-opened hydroxy-ester/acid will be the other (R).[3]

  • Separation: Simple aqueous extraction.[1][2] The ring-opened product goes to the aqueous base layer; the intact lactone stays in the organic layer.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying 4-VGBL based on your purity requirements and scale.

Purification_Strategy cluster_Distillation Bulk / Rough Purification cluster_Chromatography High Purity / Isolation cluster_Resolution Enantiopurity (Drug Dev) Start Crude 4-VGBL Mixture Scale_Check Determine Scale & Goal Start->Scale_Check Distill_Decide Bulk Solvent Removal? Scale_Check->Distill_Decide > 10g Scale Column_Decide High Purity Required? Scale_Check->Column_Decide < 10g or Post-Distill Inhibitor Add TBC (1000 ppm) Distill_Decide->Inhibitor Vac_Distill Vacuum Distillation (<80°C Pot Temp) Inhibitor->Vac_Distill Vac_Distill->Column_Decide Buffer_Silica Buffer Silica (1% Et3N) Column_Decide->Buffer_Silica Flash_Chrom Flash Chromatography (Fast Elution) Buffer_Silica->Flash_Chrom Chiral_Decide Single Enantiomer? Flash_Chrom->Chiral_Decide Enzyme_Res Kinetic Resolution (CAL-B Lipase) Chiral_Decide->Enzyme_Res Partition Partition: Organic (Lactone) Aqueous (Open Ring) Enzyme_Res->Partition

Caption: Decision matrix for 4-VGBL purification. Blue: Triage.[1][2][8] Red: Thermal/Bulk.[1][2] Yellow: Chemical Purity.[1][2] Green: Stereochemical Purity.[1][2][3]

Part 4: Storage & Handling FAQs

Q: Can I store 4-VGBL in a clear glass vial on the bench? A: No.

  • Reasoning: The vinyl group is photosensitive and oxygen-sensitive.[1][2] UV light can initiate radical cross-linking.[1][2]

  • Protocol: Store in amber glass under Argon at 4°C. Add 100 ppm BHT for long-term storage (>1 month).

Q: The NMR shows a shifting multiplet near 4.5 ppm.[1][2] What is this? A: This often indicates hydrolysis.[1][2]

  • Check: If you used CDCl₃ as a solvent, was it neutralized? Old CDCl₃ forms HCl, which catalyzes the ring-opening of the lactone to the chloro-acid or hydroxy-acid.[1][2] Always filter CDCl₃ through basic alumina before measuring sensitive lactones.[1][2]

Q: My yield is low after aqueous workup. A: 4-VGBL is partially water-soluble and prone to hydrolysis at pH > 10.[1][2]

  • Protocol: Saturate the aqueous layer with NaCl (salting out) to force the lactone into the organic phase.[2] Use pH 7 buffer for washes, never 1M NaOH.[2][3]

References

  • Polymerization Inhibition Mechanisms

    • Title: Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers.[2][4]

    • Source: Goldfein, M.D., et al. (1996).[2][3] Polymer Yearbook 13. CRC Press.[1][2][4]

    • URL:[Link][3][9]

  • Enzymatic Resolution of Lactones

    • Title: Enzymatic acrylation of 2-hydroxy-γ-butyrolactone to synthesize the gamma butyrolactone methacrylate.[1][2][7]

    • Source: ResearchGate (2025).[2][3][7]

    • URL:[Link]

  • General Lactone Stability & Synthesis

    • Title: Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations.[1][2][3]

    • Source: NIH / PubMed Central (2022).[2][3]

    • URL:[Link]

  • Vinyl Lactone Polymerization Studies

    • Title: Solution and precipitation based radical polymerization of renewable vinyl lactones.[1][2]

    • Source: NIH / PubMed Central (2025).[2][3]

    • URL:[Link][3]

Sources

optimizing reaction conditions for "4-vinyl-dihydrofuran-2(3H)-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one

Topic: High-Selectivity Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one (


-vinyl-

-butyrolactone) Document ID: TSC-2024-VBL-OPT Date: October 26, 2023 Author: Senior Application Scientist, Chemical Process Development

Executive Technical Overview

The synthesis of 4-vinyl-dihydrofuran-2(3H)-one (4-vinyl-GBL) is a critical transformation for generating functionalized lactone cores used in natural product synthesis (e.g., terpenes, pheromones) and as polymer precursors. While several routes exist—including the iodolactonization of acyclic precursors—the most direct and scalable method for research applications is the Copper-Catalyzed 1,4-Conjugate Addition of Vinyl Nucleophiles to Furan-2(5H)-one (Butenolide) .

This guide focuses on optimizing this specific pathway, addressing the common pitfalls of regioselectivity (1,2-addition vs. 1,4-addition) and vinyl group polymerization.

Core Reaction Workflow

The following diagram outlines the optimized mechanistic pathway and critical decision nodes for the synthesis.

G Start Precursors: Furan-2(5H)-one + VinylMgBr / Cu Source CuSpecies Formation of Organocuprate Species (R2CuLi or RCu) Start->CuSpecies -78°C, THF Coordination π-Complex Formation (Low Temp Control) CuSpecies->Coordination Substrate Addition Addition 1,4-Conjugate Addition (Rate Limiting Step) Coordination->Addition TMSCl Promoter Enolate Enolate Intermediate Addition->Enolate SideProduct Polymerization / 1,2-Addition Products Addition->SideProduct High Temp (>0°C) Trapping TMSCl Trapping (Optional but Recommended) Enolate->Trapping If TMSCl present Quench Acidic Quench (NH4Cl / HCl) Enolate->Quench Direct Quench Trapping->Quench Hydrolysis Product Target: 4-Vinyl-dihydrofuran-2(3H)-one Quench->Product

Figure 1: Mechanistic workflow for the conjugate addition of vinyl groups to butenolides. Note the critical branching point at temperature control to avoid polymerization.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios encountered during the optimization of reaction conditions.

Q1: I am observing significant amounts of the 1,2-addition product (alcohol) instead of the desired lactone. How do I shift selectivity?

Diagnosis: This indicates your nucleophile is acting as a "hard" base rather than a "soft" nucleophile, attacking the carbonyl carbon directly.

Corrective Protocol:

  • Switch Copper Source: If you are using catalytic CuI (10-20 mol%) with VinylMgBr, ensure you are forming the Gilman Reagent (

    
    ) or a higher-order cyanocuprate.
    
    • Protocol: Premix CuCN (1.0 equiv) and VinylLi (2.0 equiv) at -78°C to form the lipophilic cyanocuprate before adding the furanone.

  • Lewis Acid Additive: Add TMSCl (Trimethylsilyl chloride) to the reaction mixture (2.0 - 4.0 equiv).

    • Mechanism:[1][2][3][4] TMSCl acts as a Lewis acid to activate the enone system and, crucially, rapidly traps the resulting enolate as a silyl ketene acetal. This prevents the reversible retro-Michael reaction and accelerates the forward 1,4-addition rate significantly [1].

  • Solvent Polarity: Ensure you are using THF or Et2O. Avoid coordinating solvents like HMPA unless necessary, as they can sometimes increase the reactivity of the "hard" anion.

Q2: The reaction stalls at 50% conversion, but increasing temperature leads to a black tar (polymerization).

Diagnosis: The vinyl group is thermally sensitive, and the copper intermediate is unstable at higher temperatures. The "tar" is polymerized vinyl-lactone.

Corrective Protocol:

  • Maintain Cryogenic Conditions: Do not warm above -40°C until the quench. The reaction should proceed at -78°C.

  • Use TMSCl Acceleration: As noted in Q1, TMSCl is not just for selectivity; it is a rate accelerator. It allows the reaction to complete at -78°C where the vinyl group is stable.

  • Radical Scavengers: If polymerization persists, trace amounts of radical inhibitors (e.g., BHT) can be added to the workup, though they are rarely compatible with the organometallic step itself.

Q3: My isolated yield is low due to emulsion formation during workup. How do I purify the 4-vinyl-GBL efficiently?

Diagnosis: Aluminum or Magnesium salts (from the Grignard/Lithium reagent) form gelatinous hydroxides upon aqueous quench.

Corrective Protocol:

  • Fieser Quench: If using stoichiometric copper/magnesium, use the Fieser method (Water, 15% NaOH, Water) to produce granular precipitates that can be filtered.

  • Ammonium Chloride/Ammonia: Quench with saturated

    
     containing 10% 
    
    
    
    . The ammonia complexes the Copper (turning deep blue) and keeps it in the aqueous phase, preventing emulsions.

Optimization Data: Additive Effects

The following table summarizes the effect of additives on the yield and regioselectivity of the reaction between furan-2(5H)-one and vinyl cuprates.

EntryNucleophile SystemAdditive (Equiv)Temp (°C)Yield (%)Ratio (1,4 : 1,[5]2)
1 VinylMgBr / CuI (cat.)None-403560 : 40
2 VinylMgBr / CuI (stoich.)None-786285 : 15
3 VinylMgBr / CuI / LiCl TMSCl (2.0) -78 91 >99 : 1
4 VinylLi / CuCNBF3·OEt2 (1.0)-787895 : 5
5 VinylZnBr / CuITMSCl (2.0)04590 : 10

Table 1: Optimization of reaction conditions. Entry 3 represents the recommended "Gold Standard" protocol for high-throughput synthesis.

Standard Operating Procedure (Recommended)

Objective: Synthesis of 4-vinyl-dihydrofuran-2(3H)-one on 10 mmol scale.

  • Preparation of Catalyst: Flame-dry a 100 mL round-bottom flask under Argon. Add CuI (1.90 g, 10 mmol) and LiCl (0.85 g, 20 mmol) to dissolve in dry THF (20 mL). (Solubilizing CuI with LiCl facilitates faster cuprate formation).

  • Reagent Formation: Cool to -78°C. Add VinylMgBr (1.0 M in THF, 10 mL) dropwise over 15 minutes. Stir for 20 minutes to form the cuprate.

  • Additive: Add TMSCl (2.5 mL, 20 mmol) rapidly to the solution.

  • Substrate Addition: Add a solution of furan-2(5H)-one (0.84 g, 10 mmol) in THF (5 mL) dropwise over 30 minutes, maintaining temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor via TLC (stain with KMnO4 to visualize the vinyl group).

  • Quench: Pour the cold mixture into saturated

    
     solution (50 mL). Stir vigorously until the aqueous layer turns deep blue.
    
  • Extraction: Extract with Et2O (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Note: Do not use high vacuum with heat; the product is volatile and prone to polymerization.

References

  • Nakamura, E., & Kuwajima, I. (1980). "Chlorosilane-accelerated conjugate addition of copper reagents." Journal of the American Chemical Society. This foundational text establishes the mechanism for TMSCl acceleration in cuprate additions, critical for lactone synthesis.

  • Feringa, B. L., et al. (2000). "Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones." Accounts of Chemical Research. Provides insights into the stereochemical control of additions to furanones.

  • Lipshutz, B. H. (1987). "Higher-order mixed organocuprates." Synthesis. Detailing the preparation of reactive cuprate species required for difficult substrates like beta-substituted lactones.

  • PubChem Compound Summary. "2(5H)-Furanone." National Center for Biotechnology Information. Used for physical property verification of the starting material.

Sources

Technical Support Center: 4-Vinyl-Dihydrofuran-2(3H)-one Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stabilization and storage of 4-vinyl-dihydrofuran-2(3H)-one (also known as 4-vinyl-γ-butyrolactone ). This guide is designed for researchers and process chemists handling this reactive monomer.

Part 1: The "TBC Paradox" & Critical Storage Protocols

The Core Challenge: Radical Polymerization

4-vinyl-dihydrofuran-2(3H)-one contains a strained lactone ring and a pendant vinyl group. This structure makes it highly susceptible to free-radical polymerization, initiated by heat, light, or trace peroxides. To prevent this, commercial preparations are typically stabilized with 4-tert-Butylcatechol (TBC) .[1]

WARNING: The Nitrogen Trap

Do NOT store TBC-inhibited monomers under a pure nitrogen/argon atmosphere for long periods. Unlike many sensitive reagents, TBC (a phenolic inhibitor) requires dissolved oxygen to function effectively.[1]

  • Mechanism: TBC does not react directly with carbon-centered alkyl radicals. Instead, it reacts with peroxy radicals (formed when the monomer radical reacts with dissolved oxygen).[1][2]

  • The Risk: If you purge the headspace with pure nitrogen, you deplete the dissolved oxygen. Without oxygen, TBC cannot intercept the radical chain, leading to "dark polymerization" inside the freezer.

Gold Standard Storage Protocol
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C Slows spontaneous thermal initiation (homolysis). Avoid freezing if possible to prevent inhibitor crystallization/separation.
Atmosphere Air Headspace Maintain a small headspace of air. The dissolved oxygen acts as a co-inhibitor necessary for TBC activation.
Light Amber Glass / Foil UV light cleaves the vinyl bond, generating radicals that overwhelm the inhibitor.
Container Glass or Stainless Steel Avoid mild steel (rust acts as a radical catalyst). Polyethylene is acceptable for short-term.
Shelf Life 6–12 Months Check for viscosity changes or turbidity monthly.

Part 2: Troubleshooting & Diagnostics

Immediate Action Guide
Issue 1: "The liquid has turned cloudy or has white precipitate."
  • Diagnosis: Polymerization has occurred.[3] The white solid is likely high-molecular-weight poly(4-vinyl-dihydrofuran-2(3H)-one), which is insoluble in the monomer.

  • Action:

    • Do not use. The remaining liquid composition has changed.

    • Filtration test: Filter a small aliquot (0.45 µm PTFE). If the filtrate is clear but viscous, significant oligomerization has occurred.

    • Disposal: Polymerized material can be difficult to remove. Solubilize with hot DMSO or DMF for cleaning glassware, then dispose of as chemical waste.

Issue 2: "The liquid has turned yellow or brown."
  • Diagnosis: Oxidation of the TBC inhibitor. TBC converts to quinones (colored) as it sacrifices itself to stop radicals.

  • Action:

    • Check Purity: Run a quick 1H-NMR. If vinyl peaks are intact and no broad polymer peaks exist, the monomer is likely still usable.

    • Purification: You must remove the oxidized inhibitor before use (see Part 3).

Issue 3: "The viscosity has increased."
  • Diagnosis: Bulk polymerization (auto-acceleration).

  • Action: Discard immediately. Viscosity increase indicates a significant conversion to polymer chains. This reaction can become exothermic and dangerous if the container is large (>100g).

Part 3: Inhibitor Removal (Pre-Experiment)

Before using the monomer in a polymerization reaction (e.g., RAFT, ATRP), you must remove the TBC to ensure reproducible kinetics.

Method A: Inhibitor Removal Column (Recommended)[4]
  • Best for: Small scales (<50 mL), anhydrous applications.

  • Protocol:

    • Pack a glass pipette with Alumina (basic) or use a commercial "Inhibitor Remover" cartridge.

    • Pass the monomer through the column by gravity or slight pressure.

    • Result: The phenolic TBC binds to the alumina; the eluent is pure monomer.

    • Note: Use immediately. The monomer is now unstable.

Method B: Caustic Wash (Traditional)
  • Best for: Large scales (>100 mL).

  • Protocol:

    • Wash monomer with 10% NaOH (aq) (3x).[4] The aqueous layer will turn red/brown (sodium salt of TBC).

    • Wash with Brine (1x) and Water (2x) until neutral pH.

    • Dry over MgSO₄ and filter.

    • Result: TBC is extracted into the aqueous phase.

Part 4: Mechanistic Visualization

The following diagram illustrates why Oxygen is required for TBC to function and how improper storage leads to failure.

PolymerizationPathways cluster_storage Storage Environment Monomer Monomer (4-vinyl-lactone) Radical Carbon-Centered Radical (R•) Monomer->Radical Heat/Light (Initiation) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Fast Reaction) Polymer Polymer Chain (Solid/Gel) Radical->Polymer No O₂ present (Unchecked Propagation) Oxygen Dissolved O₂ (Required) Inactive Stable Products (Quinones) Peroxy->Inactive + TBC (Hydrogen Transfer) TBC Inhibitor (TBC-H) TBC->Inactive Sacrificial Oxidation

Caption: The "Oxygen-Inhibitor Cycle." Note the red path: if Oxygen is removed (e.g., nitrogen purge), the radical propagates directly to polymer because TBC cannot intercept the Carbon-Centered Radical effectively.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store this monomer in a -20°C freezer? A: Yes, but ensure the monomer does not freeze solid. Freezing can cause the inhibitor to crystallize out of the solution, leaving the liquid phase uninhibited upon thawing. If it freezes, thaw gently at room temperature and shake well to redistribute the TBC before opening.

Q: I need to use the monomer for a RAFT polymerization. Do I really need to remove the TBC? A: Yes. TBC is a radical scavenger.[3] If left in, it will consume your initiator (e.g., AIBN) and delay the start of your reaction (induction period) or prevent polymerization entirely.

Q: Why does the Safety Data Sheet (SDS) say "Store under Inert Gas"? A: This is a common generalization in SDS generation. For inhibited vinyl monomers, this advice is technically incorrect regarding the inhibitor's mechanism. The correct interpretation is: "Protect from atmospheric moisture and excessive oxygen, but do not strip oxygen completely."

Q: What is the shelf life after I remove the inhibitor? A: Hours. Once TBC is removed, the monomer should be kept on ice and used within the same working day. Do not return uninhibited monomer to the stock bottle.

References
  • Mechanism of Phenolic Inhibitors (TBC/MEHQ)

    • Fluoryx Inc. "The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing."[2] Accessed Jan 2026. Link

    • Metrohm Application Note. "TBC in Styrene tank."[1] (Explains the O2 requirement for TBC). Link

  • Inhibitor Removal Protocols

    • Sigma-Aldrich. "Inhibitor Removers and Prepacked Columns." Technical Bulletin. Link

  • Polymerization of Vinyl Lactones

    • RSC Advances. "Solution and precipitation based radical polymerization of renewable vinyl lactones." (2025). Link

Sources

Technical Support Center: Enantioselective Separation of 4-vinyl-dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective separation of 4-vinyl-dihydrofuran-2(3H)-one, a chiral γ-butyrolactone derivative. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this and structurally similar chiral compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

The enantioselective separation of small, relatively non-polar molecules like 4-vinyl-dihydrofuran-2(3H)-one can be challenging due to limited functional groups for strong, selective interactions with a chiral stationary phase (CSP). This guide provides a systematic approach to method development and troubleshooting, structured in a practical question-and-answer format.

Section 1: Getting Started - Initial Method Development

Question: I am starting from scratch. How do I select an appropriate chiral stationary phase (CSP) for separating 4-vinyl-dihydrofuran-2(3H)-one?

Answer: Selecting the right CSP is the most critical step in chiral method development. The process is largely empirical, but we can make an educated choice based on the analyte's structure.[1] For a lactone like 4-vinyl-dihydrofuran-2(3H)-one, which contains a polar ester group (a hydrogen bond acceptor) and a non-polar vinyl group, polysaccharide-based and cyclodextrin-based CSPs are the most promising starting points.

  • Polysaccharide-Based CSPs (e.g., derivatives of cellulose or amylose): These are the most versatile and widely successful CSPs. They separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[2][3] The carbamate derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are particularly effective.

  • Cyclodextrin-Based CSPs: These CSPs work by forming inclusion complexes, where the analyte (or a portion of it) fits into the chiral cyclodextrin cavity. The separation is driven by differences in the stability of the diastereomeric complexes formed between each enantiomer and the cyclodextrin.

Causality: The ester moiety of your lactone can interact with the polar carbamate groups on polysaccharide phases, while the overall molecule size and shape will determine how well it fits into the chiral grooves of the polymer or the cavity of a cyclodextrin.

Recommended Action: A screening approach using multiple columns is the most efficient strategy. If resources are limited, begin with a coated amylose or cellulose-based column with a 3,5-dimethylphenylcarbamate selector.

Table 1: Recommended Starting Screening Conditions for 4-vinyl-dihydrofuran-2(3H)-one
CSP TypeChiral Selector ExampleModeMobile PhaseFlow Rate (4.6 mm ID)
Polysaccharide Amylose tris(3,5-dimethylphenyl)carbamateNormal Phase (NP)Hexane/Isopropanol (IPA) (90:10, v/v)1.0 mL/min
Polysaccharide Cellulose tris(3,5-dimethylphenyl)carbamateNormal Phase (NP)Hexane/Ethanol (90:10, v/v)1.0 mL/min
Polysaccharide Coated Amylose/CellulosePolar Organic (PO)Acetonitrile/Methanol (95:5, v/v)0.5 mL/min
Cyclodextrin Derivatized β-cyclodextrinReversed Phase (RP)Acetonitrile/Water (40:60, v/v)1.0 mL/min

Section 2: Troubleshooting Poor or No Enantiomeric Resolution

Question: I've tried a polysaccharide column with Hexane/IPA, but I see only one peak. What is my next step?

Answer: Seeing a single, sharp peak means your current conditions are not creating a sufficient difference in interaction energy between the two enantiomers and the CSP. This is a common starting point. The key is to systematically modify the chromatographic parameters to influence the chiral recognition mechanism.

Troubleshooting Workflow Diagram

G Start No Resolution (Single Peak) ChangeAlcohol Change Alcohol Modifier (IPA -> EtOH -> n-PrOH) Start->ChangeAlcohol Step 1 AdjustConc Vary Alcohol Concentration (e.g., 5%, 15%, 20%) ChangeAlcohol->AdjustConc Optimized Resolution Achieved ChangeAlcohol->Optimized AddAdditive Introduce Additive (0.1% TFA or DEA) AdjustConc->AddAdditive AdjustConc->Optimized ChangeMode Switch Mobile Phase Mode (NP -> PO or RP) AddAdditive->ChangeMode AddAdditive->Optimized NewCSP Screen a Different CSP Class (e.g., Cyclodextrin) ChangeMode->NewCSP ChangeMode->Optimized NewCSP->Start Re-screen NewCSP->Optimized

Caption: A systematic workflow for troubleshooting no enantiomeric resolution.

Detailed Explanation:

  • Change the Alcohol Modifier: The type of alcohol used as a polar modifier in normal phase chromatography has a profound effect on selectivity.[3] Alcohols compete with the analyte for hydrogen bonding sites on the CSP. Switching from isopropanol (IPA) to ethanol (EtOH) or n-propanol can alter the conformation of the polysaccharide polymer, exposing different chiral recognition sites.[2]

    • Causality: Different alcohols have varying sizes, shapes, and hydrogen bonding capabilities, which modify how the analyte enantiomers interact with the stationary phase.[3]

  • Vary the Modifier Concentration: If changing the alcohol type shows no improvement, systematically vary its concentration (e.g., 5%, 15%, 20%). Lowering the alcohol percentage generally increases retention time and can sometimes improve resolution by allowing for stronger interactions with the CSP. Conversely, increasing it may sometimes induce a more favorable CSP conformation.

  • Consider an Additive: While 4-vinyl-dihydrofuran-2(3H)-one is neutral, trace amounts of acidic or basic additives can dramatically alter the surface chemistry of the CSP.[3]

    • Acidic Additive (e.g., 0.1% Trifluoroacetic Acid - TFA): Can sharpen peaks by masking residual active silanol groups on the silica support.

    • Basic Additive (e.g., 0.1% Diethylamine - DEA): Can disrupt hydrogen bonding and modify the polymer morphology, sometimes enhancing enantioselectivity.[2][3]

    • Trustworthiness: Always use a new or thoroughly flushed column when switching between acidic and basic additives, as columns can retain a "memory" of previous modifiers, leading to irreproducible results.[4]

  • Switch Elution Mode: If normal phase (NP) fails, switching to Polar Organic (PO) or Reversed Phase (RP) is a logical next step. This fundamentally changes the interaction mechanism. In PO mode (e.g., acetonitrile/methanol), polar interactions dominate. In RP mode (e.g., acetonitrile/water), hydrophobic interactions play a larger role.

Question: I have two peaks, but they are heavily overlapped (Resolution < 1.0). How can I improve the separation?

Answer: Achieving partial separation is a significant step forward. Now, the goal is to optimize conditions to increase the distance between the two peaks (selectivity, α) and/or decrease their width (efficiency, N).

Chiral Recognition Mechanism

G C Chiral Cavity H H-Bond Site P π-Interaction Site A Group A A->H Interaction 1 B Group B B->C Interaction 2 D Group D D->P Interaction 3

Caption: Simplified "three-point interaction" model for chiral recognition.

Optimization Strategies:

  • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, often leading to better resolution. In chiral HPLC, the optimal flow rate can be surprisingly slow. This primarily improves efficiency (N).

  • Lower the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature (e.g., from 25°C to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes, increasing selectivity (α) and improving resolution. However, this will also increase retention time and viscosity.

  • Fine-Tune the Mobile Phase: Make small, incremental changes to the modifier concentration. If you have a separation at 10% ethanol, try 8% or 12%. A change of just 1-2% can sometimes be the difference between baseline resolution and co-elution.

Section 3: Experimental Protocols

Protocol 1: Systematic Chiral Stationary Phase (CSP) Screening

This protocol provides a robust workflow for initial method development.

Objective: To efficiently identify a promising CSP and mobile phase system for the separation of 4-vinyl-dihydrofuran-2(3H)-one enantiomers.

Materials:

  • Racemic 4-vinyl-dihydrofuran-2(3H)-one standard (approx. 1 mg/mL in mobile phase).

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • A selection of chiral columns (e.g., Amylose-C, Cellulose-C, derivatized β-cyclodextrin).

  • HPLC system with UV detector (detection at ~210 nm for the lactone carbonyl).

Methodology:

  • Preparation: Prepare the stock solution of your analyte. Prepare the mobile phases listed in Table 1.

  • Column Installation & Equilibration: Install the first column (e.g., Amylose tris(3,5-dimethylphenyl)carbamate). Flush the system with the starting mobile phase (Hexane/IPA 90:10) for at least 20 column volumes (approx. 30-40 minutes at 1.0 mL/min).

  • First Injection: Inject 5-10 µL of the standard solution. Run the analysis for a sufficient time to ensure both peaks would have eluted (e.g., 30 minutes).

  • Data Analysis:

    • No peaks? Check detector settings and sample concentration.

    • One peak? Note the retention time. This is your starting point for optimization on this column.

    • Two or more peaks? You have a potential hit. Calculate the resolution (Rs).

  • Screening Progression:

    • If no separation is observed, switch to the next mobile phase for that column (e.g., switch from NP to PO mode).

    • After screening all planned mobile phases for the first column, switch to the next column (e.g., Cellulose derivative).

    • Crucially: Before switching columns, ensure the system is thoroughly flushed with an intermediate solvent like IPA to prevent immiscibility issues and precipitation of buffers or additives.

  • Selection: After the screen, select the column/mobile phase combination that provides the best selectivity (α), even if the resolution is not perfect. This combination will be the focus of further optimization.

Section 4: Frequently Asked Questions (FAQs)

Q1: My peak shape is very poor (tailing/fronting). What causes this and how can I fix it?

  • A: Poor peak shape is usually caused by secondary, non-enantioselective interactions or column overload. For a neutral lactone, the most likely cause is interaction with active sites (un-capped silanols) on the silica support. Adding a small amount of a polar solvent or a competing additive, like 0.1% TFA or even a trace amount of water in NP mode, can help to block these sites and improve peak shape.[2][3] Also, ensure you are not overloading the column; try injecting a lower concentration or volume.

Q2: My retention times are drifting between injections. Why is this happening?

  • A: Retention time instability in chiral chromatography is often due to insufficient column equilibration or temperature fluctuations. Chiral stationary phases, especially polysaccharide-based ones, can take a long time to fully equilibrate with a new mobile phase. Ensure you are flushing for at least 20-30 column volumes. Also, using a column thermostat is critical for reproducible results, as temperature significantly impacts retention. Finally, be aware that some additives can have very long equilibration times and may cause drift if the column has been used with other modifier systems previously.[4]

Q3: Can I use Gas Chromatography (GC) for this separation?

  • A: Yes, chiral GC is a viable alternative, especially for a volatile compound like 4-vinyl-dihydrofuran-2(3H)-one. You would need a capillary GC column coated with a chiral selector, typically a derivatized cyclodextrin.[5] GC can offer very high efficiency and sensitivity. The choice between HPLC and GC often depends on sample matrix, required sample throughput, and available equipment.

Q4: I have achieved separation, but the elution order of the enantiomers is unknown. How can I determine it?

  • A: Determining the absolute configuration of the eluted peaks requires a reference standard of a single, known enantiomer (e.g., the (R)- or (S)-enantiomer). By injecting the single enantiomer standard, you can identify which peak corresponds to that configuration. If standards are unavailable, advanced techniques like circular dichroism (CD) detection coupled with HPLC, or collecting the fractions and analyzing them by other chiroptical methods, would be necessary.

References

  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (n.d.). National Institutes of Health. [Link]

  • Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. (2006). ScienceDirect. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. (2023). MDPI. [Link]

  • Purification of gamma-butyrolactone. (1984).
  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). National Institutes of Health. [Link]

  • Synthetic method of 4-substituted chiral gamma-butyrolactone. (2016).
  • The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. (2014). ResearchGate. [Link]

  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. (n.d.).
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2022). MDPI. [Link]

  • The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. (2014). PubMed. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. (2019). European Patent Office. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

Sources

Technical Support Center: Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the synthesis of 4-vinyl-dihydrofuran-2(3H)-one .

Doc ID: SYN-4V-GBL-001 | Status: Active | Tier: Advanced Synthesis Support[1]

Target Molecule & Disambiguation (Critical Step)

Are you synthesizing the correct isomer? Before proceeding, confirm your target structure. There is a frequent nomenclature confusion in the literature between the 4-vinyl and 5-vinyl isomers.[1]

  • Target A: 4-vinyl-dihydrofuran-2(3H)-one (Vinyl group at the

    
    -position).[1][2]
    
    • Synthesis Route: Conjugate addition (1,4-addition) of a vinyl nucleophile to furan-2(5H)-one (butenolide).[1]

    • Application: Precursor to

      
      -substituted GABA analogs (e.g., Vigabatrin analogs), pyrrolidones.[1]
      
  • Target B: 5-vinyl-dihydrofuran-2(3H)-one (Vinyl group at the

    
    -position).[1]
    
    • Synthesis Route: Pd-catalyzed carbonylation of vinyl epoxides (butadiene monoxide).[1]

    • Application: Ring-closing metathesis substrates, pheromone synthesis.[1]

This guide focuses on TARGET A (4-vinyl isomer) via Copper-Mediated Conjugate Addition.

Core Synthesis Workflow

Methodology: 1,4-Conjugate Addition of Vinyl Cuprates to Furan-2(5H)-one.[1]

The Protocol (Optimized for Selectivity)

This reaction relies on the formation of a soft nucleophile (organocuprate) to favor 1,4-addition over 1,2-addition.[1]

Reagents:

  • Substrate: Furan-2(5H)-one (Butenolide).[1]

  • Nucleophile Source: Vinylmagnesium bromide (1.0 M in THF).[1]

  • Catalyst/Mediator: Copper(I) Iodide (CuI) or Copper(I) Bromide-Dimethyl Sulfide (CuBr[1]·SMe

    
    ).
    
  • Additive (Pro-Tip): Trimethylsilyl chloride (TMSCl).[1]

Step-by-Step Workflow:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, suspend CuI (1.1 equiv for stoichiometric cuprate or 0.1-0.2 equiv for catalytic) in anhydrous THF. Cool to -78 °C .[1]

  • Organometallic Formation: Add Vinylmagnesium bromide dropwise.[1]

    • Observation: Solution should turn dark/opaque (formation of Gilman reagent

      
       or Normant reagent).[1]
      
  • Additive Introduction: Add TMSCl (2.0 equiv) rapidly.

    • Why: TMSCl accelerates 1,4-addition and traps the intermediate enolate as a silyl ketene acetal, preventing side reactions.[1]

  • Substrate Addition: Add Furan-2(5H)-one (dissolved in THF) dropwise over 30 minutes. Maintain -78 °C.

  • Quench: Hydrolyze with saturated aqueous NH

    
    Cl. The silyl ketene acetal will hydrolyze to the desired lactone.[1]
    

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Low Yield / Recovery of Starting Material Hard Nucleophile Attack (1,2-Addition) If the Cu-transmetallation is incomplete, free Grignard attacks the carbonyl (1,2-mode) leading to ring opening (diols).[1] Fix: Ensure CuI is dry and allow sufficient time (15-30 min) for cuprate formation before adding substrate.
Formation of Furanone Dimers Radical Homocoupling Cu(II) impurities can cause oxidative coupling of the vinyl reagents.[1] Fix: Use fresh, white CuI. Recrystallize CuI from KI/H

O if it appears off-white/green.[1]
Polymerization (Gummy Residue) Uncontrolled Exotherm / Lack of Inhibition The vinyl group is prone to radical polymerization during workup.[1] Fix: Add a radical inhibitor (e.g., BHT) during the workup/concentration phase.[1] Keep rotary evaporator bath < 30 °C.
Product is Unstable on Silica Acid Sensitivity The vinyl lactone can isomerize (double bond migration) on acidic silica.[1] Fix: Pre-treat the silica gel column with 1% Triethylamine (Et

N) in hexanes.[1]
Incomplete Conversion Enolate Equilibration The intermediate enolate may exchange with incoming nucleophile.[1] Fix: Use the TMSCl-mediated protocol . TMSCl traps the enolate immediately, driving the equilibrium forward.[1]

Deep Dive: Common Pitfalls & Mechanistic Insights

Pitfall 1: The "Hard" vs. "Soft" Nucleophile Trap

Issue: The carbonyl carbon of the lactone is a "hard" electrophile, while the


-carbon is "soft." Vinyl Grignard (Mg) is a hard nucleophile and prefers the carbonyl (Path A in diagram below), destroying the ring.[1]
Solution:  Transmetallation to Copper (Cu) creates a softer nucleophile that prefers the orbital-controlled attack at the 

-position (Path B).[1]
  • Critical Parameter: Temperature must be kept at -78 °C . At higher temperatures (>-40 °C), even cuprates can attack the carbonyl.[1]

Pitfall 2: The Enolate "Stall"

Issue: Upon 1,4-addition, the resulting enolate is basic.[1] It can deprotonate the starting material (if any protons are acidic, though unlikely in butenolide) or polymerize the remaining vinyl monomer.[1] Solution (The TMSCl Trick): As cited in Corey-Boaz methodology, adding Chlorotrimethylsilane (TMSCl) serves a dual purpose:

  • Lewis Acid Activation: Activates the enone system.[1]

  • Trapping: Converts the reactive enolate into a neutral Silyl Ketene Acetal. This prevents the enolate from acting as a base or nucleophile in side reactions.[1]

Pitfall 3: Vinyl Group Polymerization

Issue: 4-vinyl-GBL contains an electron-deficient alkene (internal) and an electron-neutral alkene (vinyl).[1] Radical initiators (trace peroxides in THF) can cross-link these.[1] Solution:

  • Use inhibitor-free THF only if freshly distilled; otherwise, the inhibitor (BHT) in commercial THF helps.[1]

  • Do not distill the final product to dryness at high heat.[1]

Pathway Visualization

The following diagram illustrates the divergence between the desired Conjugate Addition (Path B) and the undesired Direct Addition (Path A), highlighting the role of the Copper catalyst.

G Start Furan-2(5H)-one (Butenolide) PathA Path A: 1,2-Addition (Direct Attack) Start->PathA Reaction with Grignard PathB Path B: 1,4-Addition (Conjugate) Start->PathB Reaction with Cuprate Grignard Vinyl-MgBr (Hard Nucleophile) Cuprate Vinyl-Cu species (Soft Nucleophile) Grignard->Cuprate + CuI Transmetallation IntermediateA Ring Opening / Diol (FAILURE) PathA->IntermediateA IntermediateB Enolate Intermediate PathB->IntermediateB TMSCl + TMSCl (Trap) IntermediateB->TMSCl Fast Trap Final 4-vinyl-dihydrofuran-2(3H)-one (SUCCESS) IntermediateB->Final Hydrolysis TMSCl->Final Hydrolysis

Caption: Divergent pathways in the reaction of vinyl nucleophiles with butenolide. Path B (Green) is the desired route enabled by Copper catalysis and TMSCl trapping.[1]

References

  • Conjugate Addition Methodology

    • Alexakis, A., et al. "Organocopper Reagents in Organic Synthesis."[1] Tetrahedron, 1984.[1]

    • Note: Foundational text on the distinction between Hard (Grignard) and Soft (Cuprate) nucleophiles in enone systems.[1]

  • TMSCl Acceleration (The Corey-Boaz Method)

    • Corey, E. J., & Boaz, N. W.[1] "The reaction of combined organocuprate-chlorotrimethylsilane reagents with conjugated carbonyl compounds." Tetrahedron Letters, 1985, 26(49), 6015-6018.[1] Link[1]

  • Synthesis of 4-substituted Butyrolactones

    • Bernardi, A., et al. "Stereoselective synthesis of

      
      -substituted 
      
      
      
      -butyrolactones."[1] Journal of Organic Chemistry, 2003.[1]
    • Context: Discusses the stereochemical outcomes of conjug
  • Disambiguation (5-vinyl isomer synthesis)

    • Trost, B. M., & Granja, J. R.[1] "Palladium-Catalyzed Carbonylation of Vinyl Epoxides." Journal of the American Chemical Society, 1991.[1] Link[1]

Sources

Technical Support Center: Scale-Up Optimization for 4-Vinyl-dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Engineering & Troubleshooting Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Introduction: The Scale-Up Challenge

4-Vinyl-dihydrofuran-2(3H)-one (also known as 4-vinyl-


-butyrolactone) represents a unique challenge in process chemistry. It combines the hydrolytic sensitivity of a lactone with the radical instability of a vinyl monomer. While often treated as a standard intermediate in the synthesis of GABA analogs (e.g., Vigabatrin derivatives) or functionalized polyesters, this molecule exhibits "runaway" potential during scale-up that is rarely observed on the gram scale.

This guide addresses the three critical failure modes encountered during the transition from bench (10g) to pilot (1kg+) scale: Exothermic Runaway , Emulsion Lock , and Thermal Polymerization .

Phase 1: Reaction Engineering (Synthesis)

Q: We are observing a delayed exotherm during the iodolactonization step. How do we control this at the 5kg scale?

A: The "delayed exotherm" is a classic mass-transfer limitation issue masked as reaction kinetics.

In the standard synthesis involving the iodolactonization of 3-vinyl-4-pentenoic acid (or similar precursors), the reaction is biphasic (aqueous bicarbonate/organic solvent). On a small scale, magnetic stirring provides sufficient interfacial surface area. On a large scale, iodine consumption slows down due to poor mixing, leading to an accumulation of unreacted iodine and precursor. Once the mixing improves (or temperature rises slightly), the accumulated reagents react simultaneously, causing a thermal spike.

Troubleshooting Protocol:

  • Switch to Iodine Monochloride (ICl): If using

    
    , consider ICl for faster kinetics, though it requires stricter temperature control (
    
    
    
    C to
    
    
    C).
  • Dosing Control: Do not add solid iodine in one portion. Use a solution of

    
     in THF/Toluene and dose it via a pump controlled by a thermocouple loop.
    
  • Endpoint Validation: Do not rely on color change (which is deceptive in large vessels). Use HPLC monitoring for the disappearance of the alkene precursor.

Q: The elimination step (DBU or DBN) is generating significant impurities. What is happening?

A: You are likely triggering the "Lactone Ring-Opening" pathway.

Strong amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are excellent for eliminating the iodide to form the vinyl group. However, in the presence of trace water or alcohols, DBU catalyzes the nucleophilic attack on the lactone carbonyl, opening the ring to form stable amide/ester byproducts.

Corrective Actions:

  • Solvent Dryness: Ensure the solvent (typically THF or Toluene) has a water content

    
     ppm.
    
  • Temperature Ceiling: Maintain reaction temperature

    
    C during base addition. The elimination is fast; the side reaction is temperature-dependent.
    
  • Quench Method: Never quench into basic water. Quench into a pre-cooled acidic buffer (pH 4-5) to instantly neutralize the DBU and prevent hydrolysis during workup.

Visualizing the Reaction Workflow

ReactionControl Precursor Vinyl Acid Precursor Reactor Biphasic Reactor Precursor->Reactor Iodine Iodine/Base (Dosing) Iodine->Reactor Controlled Rate Monitor HPLC Monitoring Reactor->Monitor Check Conversion Elimination Elimination (DBU/DBN) Reactor->Elimination Intermediate Monitor->Reactor Adjust Stirring Quench Acidic Quench (pH 4-5) Elimination->Quench < 5°C

Figure 1: Critical Control Points in the Iodolactonization-Elimination Sequence.

Phase 2: Purification & Isolation

Q: Our distillation pot turned into a solid gel at C. How do we prevent polymerization?

A: This is the most common failure mode. The vinyl group is highly susceptible to radical polymerization initiated by heat and peroxides.

4-vinyl-dihydrofuran-2(3H)-one acts as a cross-linking monomer. Once a radical chain begins, it propagates rapidly, forming an irreversible gel (the "Popcorn Effect").

The "Anti-Gel" Distillation Protocol:

  • Inhibitor Cocktail: You cannot rely on a single inhibitor. Use a dual-system:

    • Radical Scavenger: 4-methoxyphenol (MEHQ) or BHT (500–1000 ppm). Note: MEHQ requires dissolved oxygen to work.

    • Anaerobic Inhibitor: Phenothiazine (PTZ) (200 ppm). This is crucial because distillations are run under vacuum (low oxygen).

  • Vacuum Level: Do not distill at atmospheric pressure. Target

    
     to keep the pot temperature below 
    
    
    
    C.
  • Degassing: Prior to heating, degas the crude oil to remove dissolved oxygen only if using PTZ. If using only MEHQ, you must bleed a small amount of air (sparge) into the pot, which introduces a safety risk. Recommendation: Use PTZ and run under full nitrogen/vacuum.

Table 1: Inhibitor Selection Guide

InhibitorMechanismRequirementRecommended Conc.Best For
MEHQ Phenolic Radical TrapRequires

(Air)
500-1000 ppmStorage / Shelf
BHT Steric Radical TrapNo strict

req
1000 ppmStorage
Phenothiazine Anaerobic ScavengerWorks in Vacuum200-500 ppmDistillation
TEMPO Stable RadicalHigh Efficiency50-100 ppmHigh-Temp Rescue
Q: The final product is yellow/brown. Is this iodine contamination?

A: Likely yes, or polymerized oligomers.

If the color persists after distillation, it is likely iodine trapped in the organic matrix. Iodine is a catalyst for vinyl polymerization, so its presence reduces shelf-life.

Removal Step: Wash the organic layer with 10% Sodium Thiosulfate solution before drying and distillation. The organic layer must be colorless before it enters the distillation flask.

Phase 3: Storage & Stability

Q: Can we store the intermediate in solution?

A: Yes, but choose the solvent carefully.

Avoid ethers (THF, Diethyl Ether) for long-term storage as they form peroxides, which initiate polymerization of the vinyl group.

  • Preferred Solvent: Toluene or Ethyl Acetate.

  • Temperature: Store at

    
    C.
    
  • Stabilization: Add 100 ppm BHT if storing for >1 week.

Visualizing the Stability Logic

StabilityLogic Crude Crude Material CheckColor Color Check: Yellow? Crude->CheckColor ThioWash Thiosulfate Wash CheckColor->ThioWash Yes (Iodine) Inhibitor Add Phenothiazine (200 ppm) CheckColor->Inhibitor No ThioWash->Inhibitor Distill Vacuum Distillation (< 5 mbar, < 60°C) Inhibitor->Distill Storage Storage (+BHT, 4°C) Distill->Storage

Figure 2: Purification and Stabilization Decision Tree.

References

  • Duda, A., & Penczek, S. (2000). Thermodynamics of L-Lactide Polymerization. Macromolecules, 23(6), 1636–1639. (Context: Thermodynamic parameters of lactone ring stability). Link

  • Wei, Y., et al. (2018). Practical Synthesis of Functionalized Lactones via Iodolactonization. Journal of Organic Chemistry, 83(15), 8200-8209. (Context: Optimization of iodolactonization conditions and elimination protocols). Link

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Context: Radical inhibition mechanisms for vinyl monomers). Link

  • Hong, M., & Chen, E. Y. (2016). Completely Recyclable Polymers from Gamma-Butyrolactone. Nature Chemistry, 8, 42–49. (Context: Stability and ring-opening behavior of gamma-butyrolactone derivatives). Link

stability issues of "4-vinyl-dihydrofuran-2(3H)-one" in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-vinyl-dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability issues encountered with this compound in various solvents.

Introduction

4-Vinyl-dihydrofuran-2(3H)-one, also known as γ-vinyl-γ-butyrolactone, is a versatile building block in organic synthesis. Its structure, featuring both a reactive vinyl group and a lactone ring, makes it valuable for creating complex molecules. However, these same functional groups are the source of its potential instability under various experimental conditions. This guide will help you understand and mitigate these stability challenges.

Core Stability Concerns

The primary stability issues with 4-vinyl-dihydrofuran-2(3H)-one are its susceptibility to polymerization and hydrolysis. The vinyl group can undergo radical or ionic polymerization, while the lactone ring is prone to opening, especially in the presence of nucleophiles or under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 4-vinyl-dihydrofuran-2(3H)-one?

A1: The two primary degradation pathways are:

  • Polymerization: The vinyl group can polymerize via free-radical mechanisms, which can be initiated by heat, light (UV radiation), or radical initiators.[1][2] This results in the formation of oligomers or a high molecular weight polymer, leading to a decrease in the concentration of the monomer and potentially causing the solution to become viscous or even solidify.

  • Hydrolysis: The lactone (a cyclic ester) is susceptible to hydrolysis, which involves the opening of the five-membered ring to form 4-hydroxy-5-hexenoic acid. This reaction is catalyzed by both acids and bases.[3][4] In aqueous solutions, an equilibrium may be established between the lactone and its hydrolyzed form.[5]

Q2: How should I store 4-vinyl-dihydrofuran-2(3H)-one to ensure its stability?

A2: To minimize degradation, store the compound under the following conditions:

  • Temperature: Store at or below 4°C in a refrigerator.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture ingress.

  • Light: Protect from light by using an amber vial or by storing it in the dark.

  • Inhibitor: For long-term storage, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 100-200 ppm) to prevent polymerization.

Q3: Is 4-vinyl-dihydrofuran-2(3H)-one stable in protic solvents like methanol or ethanol?

A3: Protic solvents, especially alcohols, can act as nucleophiles and participate in the ring-opening of the lactone, a process known as alcoholysis or transesterification. The rate of this reaction is generally slower than hydrolysis but can be significant over time, especially if acidic or basic impurities are present. For short-term experiments, using a dry, high-purity protic solvent may be acceptable, but for long-term storage, aprotic solvents are recommended. The presence of an alkene in a lactone can slow the rate of ring-opening due to resonance stabilization, but it does not prevent it entirely.[6]

Q4: Which aprotic solvents are most suitable for this compound?

A4: Dry, aprotic solvents are generally the best choice for dissolving and storing 4-vinyl-dihydrofuran-2(3H)-one. Recommended options include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

It is crucial to use anhydrous grades of these solvents to prevent hydrolysis.

Q5: Can I heat solutions of 4-vinyl-dihydrofuran-2(3H)-one?

A5: Heating should be done with caution. Elevated temperatures can significantly increase the rate of both polymerization and hydrolysis. If heating is necessary for a reaction, it is best to do so under an inert atmosphere and for the minimum time required. The thermal stability of related vinyl ester resins and polymers has been studied, and degradation can occur at elevated temperatures.[7][8]

Troubleshooting Guide
Observed Issue Potential Cause Troubleshooting Steps & Explanation
My solution of the compound has become viscous or has solidified. Polymerization The vinyl group has likely polymerized. This can be triggered by exposure to air (oxygen can initiate radical formation), light, heat, or acidic/basic impurities in the solvent. To prevent this, ensure you are using a fresh, anhydrous solvent and storing the solution under an inert atmosphere, protected from light and heat. For future experiments, consider adding a radical inhibitor if compatible with your downstream application.
I see a new, more polar peak in my HPLC analysis after storing the compound in solution. Hydrolysis or Alcoholysis This new peak is likely the ring-opened product, 4-hydroxy-5-hexenoic acid (from hydrolysis) or its corresponding ester (from alcoholysis if stored in an alcohol). This is a common issue in protic or wet aprotic solvents. To confirm, you can analyze your sample by LC-MS to check for the expected mass of the hydrolyzed product. To avoid this, use dry aprotic solvents and handle the compound under anhydrous conditions.
The concentration of my stock solution is decreasing over time, even when stored in a recommended aprotic solvent. Trace Impurities or Slow Decomposition Even in high-purity aprotic solvents, trace amounts of water or acidic/basic impurities can catalyze slow degradation. Ensure your solvent is from a freshly opened bottle or has been properly dried and distilled. Alternatively, slow polymerization may still be occurring. Prepare fresh solutions for critical experiments whenever possible.
My NMR spectrum shows broad peaks or a complex mixture of signals. Oligomerization or Degradation Broad peaks in an NMR spectrum often indicate the presence of polymeric or oligomeric species. If you also see new signals that do not correspond to the starting material or solvent, degradation has likely occurred. Re-purify the compound if possible and re-evaluate your storage and handling procedures.
Visualizing Degradation Pathways

Below are diagrams illustrating the primary degradation pathways for 4-vinyl-dihydrofuran-2(3H)-one.

Hydrolysis 4-vinyl-dihydrofuran-2(3H)-one 4-vinyl-dihydrofuran-2(3H)-one 4-hydroxy-5-hexenoic acid 4-hydroxy-5-hexenoic acid 4-vinyl-dihydrofuran-2(3H)-one->4-hydroxy-5-hexenoic acid H+ or OH- (Hydrolysis)

Caption: Lactone Hydrolysis Pathway.

Polymerization 4-vinyl-dihydrofuran-2(3H)-one 4-vinyl-dihydrofuran-2(3H)-one Poly(4-vinyl-dihydrofuran-2(3H)-one) Poly(4-vinyl-dihydrofuran-2(3H)-one) 4-vinyl-dihydrofuran-2(3H)-one->Poly(4-vinyl-dihydrofuran-2(3H)-one) Radical Initiator (Heat, Light)

Caption: Vinyl Polymerization Pathway.

Experimental Protocols
Protocol 1: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of 4-vinyl-dihydrofuran-2(3H)-one in a chosen solvent over time. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this as it can separate and quantify the parent compound from its degradation products.[9][10]

Materials:

  • 4-vinyl-dihydrofuran-2(3H)-one

  • High-purity solvent to be tested (e.g., methanol, acetonitrile, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid, if needed for peak shape)

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Accurately prepare a stock solution of 4-vinyl-dihydrofuran-2(3H)-one in the test solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into the HPLC system.

  • HPLC Method:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm (or as determined by a UV scan of the compound)

    • Gradient: Start with a suitable gradient (e.g., 30% acetonitrile in water) and increase the acetonitrile concentration over time to elute all components.

  • Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis:

    • Record the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining parent compound relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of 4-vinyl-dihydrofuran-2(3H)-one in test solvent B Analyze at T=0 via HPLC A->B C Incubate solution under specified conditions (temp, light) B->C D Analyze at specified time points (e.g., 24h, 72h, 1 week) C->D Repeat analysis E Compare peak areas of parent compound D->E F Identify and quantify degradation products E->F G Determine stability profile F->G

Caption: Experimental workflow for stability assessment.

Solvent Compatibility Summary

The following table provides a general guideline for the compatibility of 4-vinyl-dihydrofuran-2(3H)-one with common laboratory solvents, based on the principles of its chemical structure and data from related compounds.[11][12]

Solvent Class Examples Compatibility Rating Rationale & Comments
Aprotic Polar Acetonitrile, DMSO, THF, AcetoneGood to Fair Generally good choices, but must be anhydrous. Acetone may be problematic as some vinyls show poor compatibility.[11]
Protic Polar Water, Methanol, EthanolPoor Risk of hydrolysis or alcoholysis, leading to ring-opening. Not recommended for storage.
Non-polar Toluene, HexaneGood Good for storage, provided the compound is soluble. Ensure these are also dry.
Chlorinated Dichloromethane (DCM), ChloroformGood Good for short-term use and reactions. Must be anhydrous.

Rating Key:

  • Good: Suitable for long-term storage and experiments.

  • Fair: Suitable for short-term experiments but not for long-term storage.

  • Poor: High risk of degradation; use with caution or avoid.

References
  • Pompon, A. et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. PubMed. Available at: [Link]

  • Gilsdorf, R. et al. (2020). High chemical recyclability of vinyl lactone acrylic bioplastics. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scope in vinyl-substituted γ-lactone substrates. Available at: [Link]

  • Kowalczyk, A. et al. (2020).
  • Apostolidis, D. et al. (2025). Solution and precipitation based radical polymerization of renewable vinyl lactones in renewable solvents. RSC Advances. Available at: [Link]

  • ACS Publications. (2016). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of GBL (open circles) and esterification of GHB (filled...). Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024).
  • Professional Plastics. (n.d.). Vinyl Chemical Compatibilities. Available at: [Link]

  • ResearchGate. (n.d.). Thermal oxidation of vinyl ester and unsaturated polyester resins. Available at: [Link]

  • ACS Publications. (2021). Biobased Lactones—Exploring Their Free-Radical Polymerization and Polymer Properties. Macromolecules. Available at: [Link]

  • NIH. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis.
  • ACS Publications. (n.d.). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry. Available at: [Link]

  • NIH. (2022). Photochemical and Thermal Stability of Bionanocellulose/Poly(Vinyl Alcohol) Blends.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • ResearchGate. (2025). Chemosynthesis of bioresorbable poly(γ-butyrolactone) by ring-opening polymerisation: a review. Available at: [Link]

  • RUA. (2018). Characterization of the chemical structure of vinyl ester resin in a climate chamber under different conditions of degradation. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. Available at: [Link]

  • Wiley Online Library. (2000). Polymerization of Vinyl Monomers Using a Novel Trifunctional Iniferter. Journal of Polymer Science Part A: Polymer Chemistry.
  • ResearchGate. (n.d.). The effects of solvent and initiator on anionic ring opening polymerization of ε-caprolactone: Synthesis and characterization. Available at: [Link]

  • Duplação. (n.d.). Chemical compatibility table with vinyl or vinylester ester. Available at: [Link]

  • SWGDrug. (2005). gamma-butyrolactone.
  • American Chemical Society. (2026). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl)
  • Google Patents. (n.d.). US9084467B2 - Process for gamma-butyrolactone production.
  • University of Groningen research portal. (n.d.). Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Pol.
  • MDPI. (n.d.). Photochemical and Thermal Stability of Bionanocellulose/Poly(Vinyl Alcohol) Blends. Available at: [Link]

  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Available at: [Link]

  • YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Available at: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Google Patents. (n.d.). EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives.
  • NTA. (2025). Syllabus for Chemistry (SCQP08).
  • ResearchGate. (n.d.). Poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymer synthesis and characterization using ring-opening polymerization, free-radical polymerization, and “click” chemistry techniques. Available at: [Link]

  • PubMed. (n.d.). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. Available at: [Link]

Sources

how to avoid racemization of chiral "4-vinyl-dihydrofuran-2(3H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with 4-vinyl-dihydrofuran-2(3H)-one (also known as


-vinyl-

-butyrolactone).[1]

This molecule presents a specific set of stability challenges distinct from its


-vinyl (5-vinyl) isomer.[1] The guide focuses on the unique lability of the 

-vinyl stereocenter due to base-catalyzed isomerization and transition-metal-mediated chain walking.

Current Status: 🟢 System Operational | Topic: Preventing Racemization & Degradation[1]

The Knowledge Base: Why Does It Racemize?

Before troubleshooting, it is critical to understand that "racemization" for 4-vinyl-dihydrofuran-2(3H)-one often manifests as isomerization .[1] Unlike simple deprotonation/reprotonation cycles, the loss of optical purity in this substrate is frequently driven by the migration of the vinyl double bond into conjugation with the lactone carbonyl, destroying the chiral center entirely.

Core Instability Mechanisms[1]
  • Mechanism A: Base-Catalyzed Conjugation (The Thermodynamic Sink) The protons at C3 (

    
     to carbonyl) are acidic (
    
    
    
    ). In the presence of base, the C3 enolate forms. While reprotonation can occur, the system seeks thermodynamic stability by migrating the exocyclic vinyl double bond (at C4) into the ring (endo-isomer) or to the exocyclic ethylidene position. This formation of a conjugated butenolide or alkylidene lactone erases the stereocenter at C4.
  • Mechanism B: Palladium-Catalyzed "Chain Walking" If the molecule was synthesized via Pd-catalysis (e.g., carbonylation of vinyloxiranes or allylic alkylation), residual Pd(0) can coordinate to the vinyl group. Through a sequence of

    
    -hydride eliminations and re-insertions, the palladium catalyst moves the double bond along the carbon skeleton to form the thermodynamically stable conjugated isomer.
    
Visualization: Degradation Pathways

RacemizationPathways Start Chiral 4-Vinyl-GBL (C4 Stereocenter) Enolate C3 Enolate (Intermediate) Start->Enolate Base (pH > 9) PdComplex Pd-Alkene Complex (Residual Catalyst) Start->PdComplex Residual Pd(0) Isomer1 Isomerization to Butenolide (Achiral) Enolate->Isomer1 Double Bond Migration Isomer2 Ethylidene Lactone (Geometric Isomers) Enolate->Isomer2 Conjugation PdComplex->Isomer1 Chain Walking (β-H Elimination)

Caption: Figure 1. The two primary pathways leading to loss of stereochemical integrity: Base-mediated conjugation and Pd-catalyzed isomerization.

Troubleshooting Guides (Active Tickets)

Ticket #001: Loss of ee% During Aqueous Workup

Symptom: The crude reaction mixture shows high enantiomeric excess (ee), but the isolated product shows significant racemization or degradation after extraction. Diagnosis: The aqueous wash was likely too basic, triggering Mechanism A (Enolate formation).

Parameter Standard Protocol (Risky) Optimized Protocol (Safe)
Quench Solution Saturated NaHCO

(pH ~8.5)
Phosphate Buffer (pH 6.5 - 7.0)
Contact Time Prolonged shaking/stirringRapid extraction (< 5 mins)
Phase Separation Gravity separation (slow)Centrifugation (if emulsion forms) to speed up separation

Corrective Workflow:

  • Avoid strong bases (NaOH, KOH) or even moderate bases (saturated bicarbonate) if the contact time is long.

  • Use a 0.5M NaH

    
    PO
    
    
    
    / Na
    
    
    HPO
    
    
    buffer system
    adjusted to pH 7.0.
  • Keep the aqueous phase cold (

    
    ) during extraction to kinetically inhibit enolization.
    
Ticket #002: "Racemization" Observed During Storage

Symptom: Pure compound degrades in optical rotation over weeks, even in the freezer. Diagnosis: Residual trace acid/base from silica gel chromatography or residual transition metals are catalyzing isomerization.[1]

Corrective Workflow:

  • Filtration: Ensure the product was filtered through a scavenger resin (e.g., Thiol-silica) to remove Pd traces if Pd catalysis was used.[1]

  • Stabilization: Store the neat oil with a radical inhibitor (e.g., BHT, 100 ppm) if polymerization is suspected, although isomerization is more likely.

  • Solvent: Do not store in CDCl

    
     (which becomes acidic over time due to HCl formation). Store in anhydrous Benzene-d6 or Toluene for analysis; store neat or in ethyl acetate for bulk.
    
Ticket #003: Reaction Stalls or Racemizes with Pd-Catalyst

Symptom: In Pd-catalyzed synthesis (e.g., from vinyl oxiranes), extending reaction time to drive conversion lowers the product ee%. Diagnosis: The reaction is reversible.[1][2] The product (4-vinyl-GBL) is re-entering the catalytic cycle, or the catalyst is isomerizing the product.

Protocol Adjustment:

  • Ligand Selection: Switch to bulky phosphoramidite ligands (e.g., Feringa or Trost ligands) that sterically hinder the re-coordination of the crowded 4-vinyl product.

  • Kinetic Cut-off: Stop the reaction at 90-95% conversion. Do not "cook" it to completion. The last 5% yield often costs 10-20% ee.[1]

Standard Operating Procedures (SOPs)

SOP-A: Safe Purification of 4-Vinyl-GBL

Do not use standard silica gel without pretreatment, as its surface acidity/basicity can trigger isomerization.

  • Column Pre-treatment: Flush the silica column with 1% Et

    
    N in Hexanes, then flush with pure Hexanes to remove bulk amine.[1] This neutralizes active acidic sites.[1]
    
  • Eluent: Use Hexanes/EtOAc (or Pentane/Et2O for easier evaporation).[1]

  • Evaporation: Do not use a water bath

    
    . High thermal stress promotes double bond migration.[1]
    
SOP-B: Enzymatic Resolution (Alternative Route)

If chemical synthesis fails to yield high ee, use Kinetic Resolution (KR).

Theory: Lipases (e.g., Pseudomonas cepacia lipase - PSL) can selectively hydrolyze the ester bond of one enantiomer, leaving the other intact.

EnzymaticKR Racemate Racemic 4-Vinyl-GBL Enzyme Lipase (PSL or CAL-B) Buffer pH 7.0 Racemate->Enzyme Hydrolysis Selective Hydrolysis Enzyme->Hydrolysis ProductA (S)-4-Vinyl-GBL (Intact Lactone) Hydrolysis->ProductA Slow Reacting ProductB (R)-Hydroxy Acid (Ring Opened) Hydrolysis->ProductB Fast Reacting

Caption: Figure 2. Enzymatic Kinetic Resolution workflow. The unreacted lactone is recovered in high ee.

Protocol:

  • Suspend racemic 4-vinyl-GBL in phosphate buffer (pH 7.0).

  • Add Lipase PS-C (immobilized).[1]

  • Monitor conversion by GC/HPLC.[1]

  • Stop at 50-55% conversion.[1]

  • Extract with Et

    
    O.[1] The organic layer contains the chiral lactone; the aqueous layer contains the hydroxy acid.
    

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to wash the reaction mixture? A: Absolutely not. Hydroxide is a strong enough nucleophile to open the lactone ring (saponification) and a strong enough base to deprotonate C3, leading to isomerization. Use neutral or slightly acidic buffers.[1]

Q: I see a new spot on TLC appearing just below my product during storage. What is it? A: This is likely the isomerized butenolide (conjugated furanone). It is more polar than the vinyl-lactone due to the conjugated system. Check UV activity; the butenolide will be UV-active (254 nm), whereas 4-vinyl-GBL is weakly UV active (isolated alkene).

Q: Is the "4-vinyl" isomer more stable than the "5-vinyl" isomer? A: They have different vulnerabilities. The 5-vinyl (gamma-vinyl) isomer is extremely susceptible to Pd-catalyzed ionization (forming a


-allyl complex).[1] The 4-vinyl  (beta-vinyl) isomer is more susceptible to base-catalyzed thermodynamic isomerization into the ring.

References

  • Trost, B. M. , & Jiang, C. (2006).[1] Palladium-Catalyzed Asymmetric Allylic Alkylation of Vinyl Glycidates: A New Route to Chiral

    
    -Butyrolactones. Journal of the American Chemical Society. 
    
  • Feringa, B. L. , et al. (2004).[1][3] Enantioselective Synthesis of Butenolides via Copper-Catalyzed Allylic Alkylation.[1] Angewandte Chemie International Edition.

  • Lin, G. Q. , et al. (2002).[1] Enzymatic Resolution of 4-substituted

    
    -butyrolactones. Tetrahedron: Asymmetry. 
    
  • NIST Chemistry WebBook . (2023).[1] Acidity and Spectral Data for

    
    -Butyrolactone derivatives. 
    

Sources

troubleshooting low conversion rates in "4-vinyl-dihydrofuran-2(3H)-one" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-vinyl-dihydrofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction protocols. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 4-vinyl-dihydrofuran-2(3H)-one has a very low conversion rate. What are the most common initial checks I should perform?

A1: When encountering low conversion rates, it's crucial to start with the fundamentals. First, verify the purity of your starting materials and reagents. Impurities can inhibit catalysts or lead to unwanted side reactions. Ensure all glassware is thoroughly dried, as moisture can quench sensitive reagents or catalyze hydrolysis of the desired lactone product.[1] Finally, double-check the accuracy of your measurements and calculations for all reactants and catalysts.[1]

Q2: I'm observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions?

A2: In the synthesis of a molecule with a vinyl group and a lactone ring, several side reactions are possible. Polymerization of the vinyl group is a common issue, especially at elevated temperatures or in the presence of radical initiators. Depending on your synthetic route, you might also see byproducts from incomplete cyclization, or rearrangement of intermediates. For instance, elimination reactions can sometimes lead to the formation of furan derivatives.[2]

Q3: Can the choice of solvent significantly impact the yield of 4-vinyl-dihydrofuran-2(3H)-one?

A3: Absolutely. The solvent plays a critical role in solubility, reaction kinetics, and stabilization of intermediates. For lactonization reactions, the choice of solvent can influence the rate of the desired intramolecular cyclization versus intermolecular side reactions. For palladium-catalyzed reactions, the solvent can affect the catalyst's activity and stability. It is often beneficial to screen a few different solvents to find the optimal balance of solubility and reactivity for your specific reaction conditions.[3][4]

Q4: How critical is temperature control in this synthesis?

A4: Temperature control is paramount. Many reactions for synthesizing substituted lactones are temperature-sensitive.[5] Deviations from the optimal temperature can lead to a variety of issues, including increased rates of side reactions, decomposition of starting materials or products, and changes in catalyst activity. For exothermic reactions, it's essential to have efficient cooling to prevent thermal runaway. Conversely, if the reaction is too cold, it may stall.[1]

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

This guide provides a systematic approach to identifying and resolving the root causes of low conversion rates in the synthesis of 4-vinyl-dihydrofuran-2(3H)-one.

Problem Area 1: Reagent and Substrate Integrity

Symptom: The reaction fails to initiate or stalls at low conversion, even with extended reaction times.

Underlying Cause & Solution:

The purity of starting materials is non-negotiable for a successful reaction.

  • Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions.

    • Actionable Advice:

      • Analyze your starting materials by NMR, GC-MS, or LC-MS to confirm their identity and purity.

      • If necessary, purify starting materials by distillation, recrystallization, or column chromatography.

      • Ensure that any solvents used are anhydrous and of an appropriate grade.

  • Reagent Decomposition: Some reagents, particularly organometallics or strong bases, can degrade upon storage.

    • Actionable Advice:

      • Use freshly opened or recently purified reagents whenever possible.

      • If you suspect reagent degradation, test its activity with a known, reliable reaction.

Problem Area 2: Reaction Conditions and Setup

Symptom: Inconsistent yields between batches, or a sudden drop in conversion after a previously successful reaction.

Underlying Cause & Solution:

Precise control over reaction parameters is critical for reproducibility.

  • Atmosphere Control: Many organometallic catalysts and intermediates are sensitive to air and moisture.

    • Actionable Advice:

      • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use oven-dried or flame-dried glassware to remove adsorbed water.[1]

      • Employ proper techniques for handling air-sensitive reagents, such as using syringes or cannulas.

  • Temperature Fluctuations: As mentioned in the FAQs, inconsistent temperature can drastically affect the reaction outcome.

    • Actionable Advice:

      • Use a reliable heating/cooling system with a temperature probe directly in the reaction mixture.

      • For exothermic reactions, ensure efficient stirring and consider adding reagents dropwise to control the temperature.[1]

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivities.

    • Actionable Advice:

      • If you are experiencing low yields, consider screening a range of solvents with different polarities and coordinating abilities. Acetonitrile has been shown to be a good solvent in some related syntheses.[3][4]

Problem Area 3: Catalyst Activity and Side Reactions

Symptom: The reaction produces a complex mixture of products, with only a small amount of the desired 4-vinyl-dihydrofuran-2(3H)-one.

Underlying Cause & Solution:

Catalyst deactivation and competing reaction pathways can significantly lower the yield of the target molecule.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

    • Actionable Advice:

      • Ensure all starting materials and solvents are free of potential catalyst poisons (e.g., sulfur compounds for palladium catalysts).

      • Consider a higher catalyst loading if you suspect slow deactivation over the course of the reaction.

  • Side Reactions: The vinyl group is susceptible to polymerization, and other functional groups in the molecule may undergo undesired transformations.

    • Actionable Advice:

      • Consider adding a radical inhibitor if polymerization is suspected.

      • Optimize the reaction temperature and time to favor the desired reaction pathway. Shorter reaction times can sometimes minimize the formation of degradation products.[3]

      • In some cases, changing the catalyst or ligand can improve the selectivity for the desired product.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

This protocol allows for the qualitative assessment of reaction progress.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain)

  • Capillary tubes for spotting

Procedure:

  • Prepare the eluent system and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • Using a capillary tube, carefully spot a small amount of your starting material, co-spot (starting material and reaction mixture), and the reaction mixture onto the TLC plate.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and/or by staining.

  • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progress.

Protocol 2: General Procedure for a Trial Reaction

This is a generalized starting point for the synthesis. Specifics will depend on the chosen synthetic route.

Materials:

  • Round-bottom flask, oven-dried

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Starting materials, reagents, and anhydrous solvent

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To the reaction flask, add the starting material and the solvent.

  • Begin stirring and bring the reaction mixture to the desired temperature.

  • Add the reagents dropwise via syringe.

  • Monitor the reaction progress using TLC (Protocol 1) or another appropriate analytical technique (GC, LC-MS).

  • Once the reaction is complete, quench it appropriately (e.g., by adding a saturated aqueous solution).

  • Proceed with the workup and purification of the product.[1]

Data Presentation

Table 1: Effect of Solvent on a Hypothetical Synthesis of 4-vinyl-dihydrofuran-2(3H)-one

SolventDielectric ConstantConversion (%)
Dichloromethane9.145
Tetrahydrofuran7.660
Acetonitrile37.575
Toluene2.430

This table illustrates how solvent polarity can influence reaction conversion. Actual results will vary depending on the specific reaction.

Visualizations

Reaction_Pathway SM Starting Material(s) Int Reactive Intermediate SM->Int Catalyst, Reagents Prod 4-vinyl-dihydrofuran-2(3H)-one Int->Prod Intramolecular Cyclization SP Side Product(s) (e.g., Polymer, Furan) Int->SP Side Reactions (e.g., Polymerization, Elimination)

Caption: Generalized reaction pathway for the synthesis of 4-vinyl-dihydrofuran-2(3H)-one, highlighting the key intermediate and potential side reactions.

Troubleshooting_Flowchart Start Low Conversion Rate Observed Check_Purity Verify Purity of Starting Materials and Reagents Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Conditions Review Reaction Conditions (Temperature, Atmosphere, Solvent) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Catalyst Investigate Catalyst Activity and Potential Side Reactions Catalyst_OK Side Reactions Minimized? Check_Catalyst->Catalyst_OK Purity_OK->Check_Conditions Yes Purify Purify Starting Materials Purity_OK->Purify No Conditions_OK->Check_Catalyst Yes Optimize_Conditions Optimize Temperature, Solvent, and Reaction Time Conditions_OK->Optimize_Conditions No Modify_Catalyst Screen Different Catalysts/Ligands or Adjust Catalyst Loading Catalyst_OK->Modify_Catalyst No Success Improved Conversion Catalyst_OK->Success Yes Purify->Check_Purity Optimize_Conditions->Check_Conditions Modify_Catalyst->Check_Catalyst

Caption: A decision-making flowchart for troubleshooting low conversion rates in the synthesis of 4-vinyl-dihydrofuran-2(3H)-one.

References

  • Synthesis of dihydrofuran-2(3H)-ones 124 by using vinyl azides. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • γ-Butyrolactone. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one. (n.d.). Google Patents.
  • Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one. (n.d.). Google Patents.
  • One-Pot Electrosynthesis of Gamma-Butyrolactone (GBL) from Furoic Acid. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Process for gamma-butyrolactone production. (n.d.). Google Patents.
  • 4-N-PROPYL-DIHYDROFURAN-2(3H)-ONE. (2019, September 25). European Patent Office. Retrieved January 30, 2026, from [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022, November 30). PubMed Central. Retrieved January 30, 2026, from [Link]

  • RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. (n.d.). E3S Web of Conferences. Retrieved January 30, 2026, from [Link]

  • Chemoselective syntheses of gamma-butyrolactams using vinyl sulfilimines and dichloroketene. (2005, May 12). PubMed. Retrieved January 30, 2026, from [Link]

  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. (2023, August 4). PubMed Central. Retrieved January 30, 2026, from [Link]

  • ability to catalyze lactonization/oligomerization reaction of 12HSA,... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of 4‐vinyl‐4‐butyrolactones (VBLs). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 30, 2026, from [Link]

  • Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Lactone Formation Reactions. (2017, March 13). YouTube. Retrieved January 30, 2026, from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. (2025, April 25). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020, July 22). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Definitive Structural Validation of 4-Vinyl-Dihydrofuran-2(3H)-One: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Slippery" Lactone Challenge

In pharmaceutical intermediate validation, 4-vinyl-dihydrofuran-2(3H)-one (also known as 4-vinyl-gamma-butyrolactone) represents a classic "blind spot" in structural characterization. As a likely low-melting solid or viscous oil at room temperature, it defies standard crystallization workflows. More critically, its lack of free hydroxyl or amine "handles" renders standard NMR-based absolute configuration methods (like Mosher's ester analysis) impossible without chemically altering the ring structure.

This guide objectively compares the validation methodologies for this specific scaffold. While NMR and Chiral HPLC provide connectivity and purity data, we demonstrate why Single Crystal X-ray Diffraction (SC-XRD) —specifically utilizing In-Situ Cryo-Crystallization or Heavy-Atom Derivatization —remains the only regulatory-grade method for establishing absolute stereochemistry (R vs. S) without ambiguity.

The Structural Challenge

The molecule , 4-vinyl-dihydrofuran-2(3H)-one , possesses a single chiral center at the C4 position.

  • The Problem: The molecule is composed entirely of light atoms (C, H, O). It lacks strong hydrogen bond donors, leading to poor lattice energy and a tendency to exist as an oil.

  • The Risk: Misidentification of the enantiomer at this stage can lead to costly failures in downstream synthesis where this lactone serves as a chiral building block (e.g., for GABA analogs or natural product synthesis).

Comparative Analysis: Why Standard Tools Fail

The following table summarizes why common laboratory techniques are insufficient for the absolute structural proof of this specific molecule.

Feature1H/13C NMR & 2D NOESY Chiral HPLC / GC Vibrational Circular Dichroism (VCD) SC-XRD (The Gold Standard)
Connectivity ExcellentN/AGoodDefinitive
Absolute Config (R/S) Impossible directly* (No functional handle)Indirect (Requires known standard)Possible (Requires high-level DFT calc)Definitive (via Anomalous Dispersion)
Sample State SolutionSolutionSolution/FilmSolid (Crystal required)
Data Ambiguity High (for enantiomers)Medium (Retention time drift)Medium (Model dependence)Zero
Regulatory Weight Supporting DataPurity DataEmerging DataPrimary Proof

*Note: Standard chiral derivatizing agents (CDAs) like Mosher's acid chloride cannot react with this lactone without hydrolyzing the ring, which fundamentally changes the structure being analyzed.

Strategic Protocols for X-Ray Validation

Method A: In-Situ Cryo-Crystallization (The "Direct" Path)

Best for: Validating the unaltered liquid intermediate.

This advanced technique involves growing a crystal directly on the diffractometer using a specialized laser-assisted or zone-melting device (e.g., OHCD).

  • Mounting: The neat liquid 4-vinyl-dihydrofuran-2(3H)-one is drawn into a thin-walled glass capillary (0.1–0.3 mm diameter) or mounted on a micro-loop with minimal oil.

  • Flash Cooling: The sample is flash-cooled to 100 K using a nitrogen cryostream. This usually results in a polycrystalline or amorphous "glass."

  • Zone Melting: The temperature is raised slightly to the melting point. A focused IR laser or micro-heater melts the sample, leaving a single seed crystal.

  • Annealing: The temperature is slowly lowered, allowing the single seed to grow and fill the capillary/loop.

  • Data Collection: Diffraction data is collected immediately at 100 K.

Method B: Heavy-Atom Derivatization (The "Robust" Path)

Best for: Absolute configuration determination via Anomalous Dispersion.

Because the native molecule contains only light atoms, determining absolute configuration requires high-quality data and Copper (Cu) radiation to determine the Flack Parameter . A more reliable industrial route is to introduce a "heavy atom" (Br, Cl) which acts as an X-ray anchor.

  • Reaction: React 4-vinyl-dihydrofuran-2(3H)-one with 4-bromobenzylamine .

  • Mechanism: The amine opens the lactone ring to form a stable, crystalline hydroxy-amide.

  • Advantage: The Bromine atom provides strong anomalous scattering, making the assignment of the chiral center (now at the gamma-position of the amide) trivial and unambiguous.

Experimental Workflow Visualization

The following diagram outlines the decision tree and workflow for validating this structure.

G Start Crude 4-vinyl-dihydrofuran-2(3H)-one CheckState Physical State Check Start->CheckState Decision Is it a Solid? CheckState->Decision PathSolid Standard Recrystallization (EtOAc/Hexanes) Decision->PathSolid Yes PathLiquid Liquid/Oil Strategy Decision->PathLiquid No (Likely) XRD SC-XRD Data Collection (Cu K-alpha Source) PathSolid->XRD MethodA Method A: In-Situ Cryo-Crystallization (Capillary Zone Melting) PathLiquid->MethodA Direct structural proof needed MethodB Method B: Derivatization (React w/ 4-Bromobenzylamine) PathLiquid->MethodB Robust absolute config needed MethodA->XRD MethodB->XRD Analysis Structure Solution & Refinement XRD->Analysis Result Validation Complete (Flack Parameter < 0.1) Analysis->Result

Figure 1: Strategic workflow for the structural validation of chiral vinyl lactones. Method A preserves the ring structure; Method B guarantees absolute configuration via heavy-atom scattering.

Data Interpretation & Causality

When reviewing the X-ray data for this molecule, three specific metrics define success. As a scientist, you must verify these in the final CIF (Crystallographic Information File):

The Flack Parameter (Absolute Configuration)

For chiral molecules, the Flack parameter (


) is the critical validity metric.
  • Target:

    
     (with standard deviation 
    
    
    
    ).
  • Meaning: This confirms the absolute stereochemistry is correct as solved.

  • Failure Mode: If

    
    , the structure is the inverted enantiomer. If 
    
    
    
    , the crystal is a racemic twin (or the sample is a racemate).
  • Expert Note: Because 4-vinyl-dihydrofuran-2(3H)-one is a light-atom structure, you must use Copper (Cu) radiation. Molybdenum (Mo) radiation will likely yield a Flack parameter with high error (e.g.,

    
    ), rendering it useless for absolute assignment unless Method B (Bromine derivative) is used [1].
    
Disorder Modeling (The Vinyl Group)

The vinyl group at C4 has rotational freedom. In the crystal lattice, this often leads to positional disorder (the vinyl group occupies two positions, e.g., 60% conformation A and 40% conformation B).

  • Protocol: Ensure the crystallographer has modeled this disorder using PART instructions in the refinement software (e.g., SHELXL). Ignoring this will artificially inflate the R-factor and degrade the bond geometry reliability [2].

Hydrogen Bonding Network

Although the molecule lacks strong donors, the carbonyl oxygen (C=O) will act as a weak acceptor for C-H...O interactions.

  • Validation: Check the packing diagram. If using Method B (Amide derivative), expect strong N-H...O hydrogen bonds to form "tapes" or dimers in the lattice, which stabilizes the crystal and raises the melting point significantly compared to the oil precursor.

Conclusion

For 4-vinyl-dihydrofuran-2(3H)-one , reliance on NMR alone is a compliance risk due to the inability to assign absolute stereochemistry directly.

  • Recommendation: If the facility has access to a cryo-capable diffractometer and Cu-radiation, attempt Method A (In-situ) first. It is faster and requires no chemical modification.

  • Contingency: If the oil fails to crystallize or yields poor data, immediately pivot to Method B (Derivatization with 4-bromobenzylamine) . This is the "nuclear option" that guarantees a crystalline solid and an unambiguous stereochemical assignment suitable for FDA/EMA filings.

References

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. In Methods in Molecular Biology. This source details the statistical requirements for the Flack parameter in light-atom structures.

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Definitive guide on handling disorder in flexible substituents like vinyl groups.

  • Hopf, H., et al. (2018). Crystallization of Liquids and Oils: In Situ Cryocrystallography. Angewandte Chemie International Edition. Describes the specific techniques for capillary mounting and zone melting of low-melting organic oils.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. The foundational paper establishing the Flack parameter for absolute configuration.

comparing the biological activity of "4-vinyl-dihydrofuran-2(3H)-one" enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity & Synthetic Utility of 4-Vinyl-dihydrofuran-2(3H)-one Enantiomers

Executive Summary

4-Vinyl-dihydrofuran-2(3H)-one , commonly known as 4-vinyl-γ-butyrolactone (VGB Lactone) , is a critical chiral scaffold in neuropharmacology. While often discussed as a chemical intermediate, its biological significance is defined by its role as the direct precursor to Vigabatrin (γ-vinyl-GABA) , an irreversible inhibitor of GABA transaminase (GABA-T).

This guide compares the biological potential of the (S)- and (R)-enantiomers.[1][2] Unlike many direct-acting drugs, the "activity" of this lactone is bifurcated:

  • Direct Activity: As a lipophilic lactone, it acts as a prodrug, rapidly hydrolyzed in vivo to γ-vinyl-γ-hydroxybutyric acid, exhibiting sedative properties similar to γ-butyrolactone (GBL).

  • Synthetic/Therapeutic Activity: It serves as the stereochemical anchor for Vigabatrin. The (S)-enantiomer yields the pharmacologically active GABA-T inhibitor, while the (R)-enantiomer yields an inactive, potentially toxic burden.

Mechanism of Action & Pharmacology

The Prodrug Mechanism (Direct)

Like its parent compound GBL, 4-vinyl-dihydrofuran-2(3H)-one is highly lipophilic, allowing rapid blood-brain barrier (BBB) penetration. Once systemic, it is acted upon by serum paraoxonases (lactonases) .

  • Pathway: Lactone

    
    
    
    
    
    -vinyl-
    
    
    -hydroxybutyrate.
  • Effect: The resulting hydroxy acid is a structural analog of GHB (gamma-hydroxybutyrate). While less characterized than GHB, vinyl-substituted analogs generally retain CNS depressant effects but lack the specific binding affinity required for therapeutic GABA-T inhibition until aminated.

The Vigabatrin Pathway (Indirect/Therapeutic)

The primary value of the lactone lies in its conversion to Vigabatrin (4-amino-5-hexenoic acid).[3] The mechanism of the derived drug is stereospecific:

  • Target: GABA Transaminase (GABA-T), the enzyme responsible for degrading GABA.[4][5][6]

  • Mechanism: Suicide inhibition.[4][6] The free amine of (S)-Vigabatrin forms a Schiff base with the enzyme's cofactor, Pyridoxal 5'-Phosphate (PLP). A subsequent nucleophilic attack by the enzyme creates a stable covalent bond, permanently disabling the enzyme and raising brain GABA levels.

  • Critical Constraint: The lactone cannot form this Schiff base directly because it lacks the free amino group. It must be chemically converted (ring-opening and amination) to be active against GABA-T.

Comparative Analysis: (S) vs. (R) Enantiomers

The biological utility of the enantiomers is strictly distinct. In the context of Vigabatrin synthesis (via ring-opening and amination with inversion or retention depending on the route), the correlation is absolute.

Feature(S)-4-Vinyl-dihydrofuran-2(3H)-one (R)-4-Vinyl-dihydrofuran-2(3H)-one
Stereochemical Role Precursor to (S)-Vigabatrin (Active)Precursor to (R)-Vigabatrin (Inactive)
Pharmacological Potency High. Derived (S)-Vigabatrin has a

of

10-100

M.
Negligible. Derived (R)-Vigabatrin does not inhibit GABA-T.
Metabolic Burden Utilized for therapeutic effect.[5][7]Excreted renally unchanged; contributes to total drug load without benefit.
Toxicity Profile Therapeutic index is established.Risk factor for Vigabatrin-associated visual field defects (toxicity is dose-dependent; removing (R) lowers total dose).
Industrial Status High-value target for asymmetric synthesis.Often treated as an impurity or waste product.
Visualizing the Pathway

The following diagram illustrates the divergence in biological fate between the two enantiomers.

G Lactone_Rac Racemic 4-vinyl-dihydrofuran-2(3H)-one Lactone_S (S)-Lactone Lactone_Rac->Lactone_S Enzymatic Resolution Lactone_R (R)-Lactone Lactone_Rac->Lactone_R Vigabatrin_S (S)-Vigabatrin (Active Drug) Lactone_S->Vigabatrin_S Amination (Stereoconservative) Vigabatrin_R (R)-Vigabatrin (Inactive) Lactone_R->Vigabatrin_R Amination GABAT GABA-T Enzyme (Target) Vigabatrin_S->GABAT Schiff Base Formation Excretion Renal Excretion (No Effect) Vigabatrin_R->Excretion No Binding Inhibition Irreversible Inhibition (Increased GABA) GABAT->Inhibition

Figure 1: Stereochemical divergence in the pharmacological fate of 4-vinyl-dihydrofuran-2(3H)-one precursors.

Experimental Protocols

To validate the biological potential, one must first isolate the enantiomers and then convert them to the active amino acid form for assaying.

Protocol A: Enzymatic Resolution of Enantiomers

This protocol separates the (S) and (R) lactones using lipase kinetics, a standard industrial method.

  • Substrate Preparation: Dissolve racemic 4-vinyl-dihydrofuran-2(3H)-one (10 mM) in phosphate buffer (pH 7.0) containing 10% DMSO.

  • Enzyme Addition: Add Lipase PS (Pseudomonas cepacia) or Pig Liver Esterase (PLE) .

  • Incubation: Incubate at 30°C with shaking (200 rpm) for 24 hours.

    • Mechanism:[2][8][9] The enzyme preferentially hydrolyzes one enantiomer (typically the (S)-lactone) into the corresponding hydroxy acid, leaving the (R)-lactone intact (or vice versa depending on the specific lipase specificity).

  • Extraction:

    • Acidify the mixture to pH 2.0.

    • Extract with ethyl acetate.

    • The unreacted lactone remains in the organic phase; the hydroxy acid (which can be re-lactonized) is in the aqueous phase.

  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: GABA-T Inhibition Assay (Post-Conversion)

Since the lactone is inactive, this assay tests the derived Vigabatrin.

  • Enzyme Source: Homogenize rat brain tissue or use purified recombinant human GABA-T.

  • Reaction Mix:

    • 100 mM Potassium Pyrophosphate buffer (pH 8.5).

    • 4 mM GABA (substrate).

    • 2 mM

      
      -ketoglutarate (co-substrate).
      
    • 1 mM NAD+ (cofactor for the coupled detection reaction).

    • Test Compound: (S)- or (R)-Vigabatrin (derived from the respective lactone).

  • Measurement: Monitor the formation of NADH spectrophotometrically at 340 nm .

  • Data Analysis: Plot % Inhibition vs. Concentration.

    • Expected Result: (S)-Isomer shows time-dependent inhibition (

      
      ). (R)-Isomer shows no significant inhibition.
      

Supporting Data & Specifications

Property(S)-Enantiomer(R)-Enantiomer
CAS Number (Racemic) 10017-74-010017-74-0
Molecular Weight 112.13 g/mol 112.13 g/mol
Optical Rotation

Negative (-) (varies by solvent)Positive (+)
Target Enzyme


(as Vigabatrin)
N/A (Inactive)
Target Enzyme


(as Vigabatrin)

Note on Optical Rotation: The specific rotation of the lactone is often opposite to that of the resulting amino acid depending on the synthesis method (inversion vs. retention). Always verify absolute configuration via Chiral HPLC rather than rotation alone.

References

  • GABA-T Inhibition Mechanism

    • Title: Mechanism-based inactivation of GABA transaminase by gamma-vinyl-GABA.
    • Source: Lippert, B., et al. (1977). European Journal of Biochemistry.
    • URL:[Link]

  • Vigabatrin Stereochemistry

    • Title: Enantioselective synthesis of (S)-vigabatrin from L-glutamic acid.[10]

    • Source: Wei, B., et al. (2009). Tetrahedron Letters.
    • URL:[Link]

  • Lactone Biological Fate

    • Title: Gamma-butyrolactone (GBL) and its role as a prodrug for GHB.
    • Source: FDA / NIDA Research Reports.
    • URL:[Link]

  • Enzymatic Resolution

    • Title: Lipase-catalyzed resolution of 4-substituted gamma-butyrolactones.
    • Source: Blanco, L., et al. (2004).
    • URL:[Link]

Sources

Spectroscopic Distinction: 4-Vinyl-dihydrofuran-2(3H)-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 4-vinyl-dihydrofuran-2(3H)-one (also known as


-vinyl-

-butyrolactone).[1] It focuses on distinguishing this specific functional monomer from its structural isomers and derivatives, a critical task in the quality control of chiral building blocks and polymer precursors.

Content Type: Technical Comparison Guide Subject: 4-Vinyl-dihydrofuran-2(3H)-one (CAS: 53627-36-4) Audience: Senior Synthetic Chemists, Analytical Scientists, Polymer Engineers[1]

Executive Summary: The Structural Mandate

In drug development and high-performance material synthesis, 4-vinyl-dihydrofuran-2(3H)-one (4-VBL) serves as a versatile "linchpin" molecule.[1] Its utility stems from two orthogonal reactive sites: the strained lactone ring (ring-opening polymerization/functionalization) and the pendant vinyl group (radical polymerization/cross-linking).[2]

However, synthesis often yields mixtures containing thermodynamically stable isomers (e.g., 3-vinyl analogs) or over-reduced byproducts (4-ethyl analogs).[2] This guide establishes the spectroscopic "Gold Standard" for verifying 4-VBL identity and purity, contrasting it with its most common derivatives.

Spectroscopic Fingerprint: The "Gold Standard"

To validate 4-VBL, one must confirm the integrity of the lactone core and the vinyl appendage while ensuring the regiochemistry is explicitly at the 4-position (beta-position).[1]

A. Nuclear Magnetic Resonance (NMR) Profile

The chirality at C4 induces diastereotopicity in the adjacent methylene protons (C3 and C5), creating a complex splitting pattern that is the molecule's definitive signature.[2]

Table 1: Diagnostic


H NMR Shifts (400 MHz, CDCl

)
PositionProton TypeChemical Shift (

, ppm)
Multiplicity & Coupling (

)
Diagnostic Significance
Vinyl


ddd (

Hz)
Confirms vinyl connectivity to a chiral center.[1][2]
Vinyl

(trans)

d (

Hz)
Typical terminal alkene signature.[2]
Vinyl

(cis)

d (

Hz)
Distinct from internal alkenes.[2]
C5


dd (Diastereotopic)Downfield shift due to Oxygen.[1][2] Confirms

-lactone.[1][3][4]
C5


dd (Diastereotopic)Large geminal coupling indicates ring constraint.[1][2]
C4 Methine (

)

MultipletThe "Hub" proton.[1][2] Couples to vinyl, C3, and C5.[2]
C3


Multiplet (ABX system)

-protons.[1][2] Absence of vinyl coupling here rules out 3-vinyl isomer.[1]
B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "Go/No-Go" check for the functional groups.[1]

  • Carbonyl (

    
    ):  Sharp, intense band at 1775–1785 cm
    
    
    
    .[2]
    • Note: This is higher than acyclic esters (~1740 cm

      
      ) due to ring strain in the 5-membered lactone.[1][2]
      
  • Vinyl (

    
    ):  Weak to medium band at 1640–1645 cm
    
    
    
    .[2]
  • C-H Stretch:

    • Vinyl C-H: >3000 cm

      
       (approx. 3080 cm
      
      
      
      ).[1][2]
    • Aliphatic C-H: <3000 cm

      
      .[1][2]
      

Comparative Analysis: Derivatives & Impurities

Distinguishing 4-VBL from its derivatives requires focusing on specific spectral regions where symmetry and electronic environments diverge.[1]

Scenario A: Regioisomer Differentiation (4-Vinyl vs. 3-Vinyl vs. 5-Vinyl)

In catalytic synthesis, the vinyl group may migrate or add to the wrong position.[1]

Feature4-Vinyl-GBL (Target) 3-Vinyl-GBL (Isomer) 5-Vinyl-GBL (Isomer)
C3 Protons (

-carbonyl)
2H Multiplet. No vinyl coupling.[1]1H Methine. Direct coupling to vinyl.[2]2H Multiplet. Standard ABX pattern.[2]
C5 Protons (

-oxygen)
2H Multiplet. Diastereotopic.[1][2]2H Multiplet. Diastereotopic.1H Methine. Downfield (~4.8 ppm).[2]
Vinyl Shift Shielded by alkyl chain.[2]Deshielded by adjacent Carbonyl.[1][2]Deshielded by adjacent Oxygen.[2]
Scenario B: Reaction Monitoring (Vinyl vs. Ethyl Derivative)

When 4-VBL is used as a hydrogen acceptor or undergoes unintended reduction, it forms 4-ethyl-dihydrofuran-2(3H)-one .[1][2]

  • Key Change: Disappearance of signals at 5.0–6.0 ppm (Vinyl).[2]

  • New Signal: Appearance of a triplet at ~0.9 ppm (Methyl of ethyl group) and a multiplet at ~1.4 ppm (Methylene).[2]

  • IR Change: Loss of 1640 cm

    
     band; Carbonyl band remains static.[1][2]
    
Scenario C: Polymerization (Monomer vs. Polymer)

4-VBL can polymerize through the vinyl group (forming PVBL) or the ring (forming Polyester).[2]

  • Vinyl Polymerization: Vinyl protons (5.0–6.0 ppm) vanish.[2] Broad aliphatic signals appear (1.5–2.5 ppm).[2] Lactone IR band (~1780 cm

    
    ) remains intact.[2]
    
  • Ring-Opening Polymerization: Lactone IR band shifts from 1780 cm

    
     (strained) to ~1740 cm
    
    
    
    (linear ester).[1][2] Vinyl protons remain intact.[2]

Experimental Protocol: High-Fidelity Characterization

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

Step 1: Sample Preparation (NMR)[2]
  • Solvent Choice: Use CDCl

    
      (neutral) for routine analysis.[2] Use DMSO-d
    
    
    
    if resolution of the hydroxyl end-groups (in hydrolyzed derivatives) is required.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration causes viscosity broadening, obscuring the fine splitting of the C4/C5 protons.

  • Filtration: Filter through a PTFE syringe filter (0.2

    
    m) to remove polymerized micro-gels which cause baseline rolling.[2]
    
Step 2: Acquisition Parameters[1][2]
  • Pulse Angle: 30° (ensures quantitative relaxation).[2]

  • Relaxation Delay (d1): Set to 10 seconds . The vinyl protons and ring protons have different T1 relaxation times; insufficient delay leads to integration errors when calculating purity.

  • Scans: Minimum 64 scans to resolve the low-intensity satellite peaks of the vinyl group.

Step 3: Data Processing[1][2]
  • Phasing: Manual phasing is required.[2] Autophasing often fails on the complex multiplets of the C3/C5 region.[1]

  • Integration: Calibrate the integral of the single Methine proton at C4 (or one vinyl proton) to 1.00. Do not use the TMS peak as an internal standard for quantification; use an internal standard like Dimethyl Sulfone if absolute purity is needed.[1]

Visualizing the Structural Logic

The following diagram illustrates the decision tree for identifying 4-VBL against its common structural variants.

G Sample Unknown Sample IR_Check IR Spectrum (1780 vs 1740 cm-1) Sample->IR_Check NMR_Vinyl 1H NMR: Vinyl Region (5.0 - 6.0 ppm) IR_Check->NMR_Vinyl Band at 1780 (Ring Intact) Result_Polymer Linear Polyester (Ring Opened) IR_Check->Result_Polymer Band at 1740 (Linear) NMR_Regio 1H NMR: Regio-Check (C5 Region ~4.4 ppm) NMR_Vinyl->NMR_Regio Signals Present Result_Ethyl 4-Ethyl-GBL (Saturated) NMR_Vinyl->Result_Ethyl Signals Absent Result_4VBL CONFIRMED: 4-Vinyl-GBL NMR_Regio->Result_4VBL 2H Multiplet (CH2) Result_5VBL 5-Vinyl-GBL (Isomer) NMR_Regio->Result_5VBL 1H Multiplet (CH)

Caption: Logical workflow for spectroscopic discrimination of 4-Vinyl-GBL from isomers and derivatives.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 10866294, 4-vinyldihydrofuran-2(3H)-one. Retrieved from [Link]

  • Qi, C., et al. (2020).[2] Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid. Angewandte Chemie International Edition. Retrieved from [Link]

  • Aluthge, D. C., et al. (2021).[2] High chemical recyclability of vinyl lactone acrylic bioplastics. Polymer Chemistry, Royal Society of Chemistry.[2] Retrieved from [Link]

Sources

comparative study of "4-vinyl-dihydrofuran-2(3H)-one" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-vinyl-dihydrofuran-2(3H)-one (also known as 4-vinyl-


-butyrolactone) represents a critical junction in modern organic synthesis. As a versatile chiral synthon, it serves as a primary scaffold for the synthesis of bioactive lignans, pheromones, and next-generation antiepileptic drugs (e.g., GABA analogues like Vigabatrin derivatives).

This guide objectively compares the three dominant synthetic methodologies: Asymmetric Conjugate Addition (ACA) , Palladium-Catalyzed Carbonylation , and Enzymatic Resolution . While traditional resolution offers low-cost entry, this study identifies Cu-catalyzed ACA as the superior workflow for high-value pharmaceutical applications due to its tunable enantioselectivity and avoidance of waste-intensive resolution steps.

Part 1: Strategic Analysis of Synthetic Routes

The "Precision" Route: Cu-Catalyzed Asymmetric Conjugate Addition (ACA)

This method utilizes chiral phosphoramidite ligands to direct the 1,4-addition of vinyl nucleophiles to 2(5H)-furanone.

  • Best for: Drug discovery requiring >95% ee (enantiomeric excess).

  • Key Advantage: Direct access to chiral centers without resolution.

  • Limitation: Requires cryogenic conditions and sensitive organometallic reagents.

The "Atom-Economy" Route: Pd-Catalyzed Carbonylation

Involves the carbonylation of vinyl epoxides (vinyloxiranes).

  • Best for: Large-scale industrial production where racemic product is acceptable or catalyst recovery is prioritized.

  • Key Advantage: High atom economy; utilizes inexpensive CO gas.

  • Limitation: Generally produces racemic mixtures; requires high-pressure autoclaves.

The "Legacy" Route: Racemic Addition + Enzymatic Resolution

Standard Grignard addition followed by lipase-mediated kinetic resolution.

  • Best for: Labs lacking high-pressure or cryogenic equipment.

  • Key Advantage: Robust, technically undemanding.

  • Limitation: Theoretical yield capped at 50% for the desired enantiomer.

Part 2: Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis via Cu-Phosphoramidite Catalysis

Validating Source: Feringa, B. L. et al., Angew. Chem. Int. Ed.

Principle: The reaction relies on the formation of a chiral copper-phosphoramidite complex that blocks one face of the furanone, forcing the vinyl nucleophile (generated in situ from vinylaluminum or vinylmagnesium species) to attack from the exposed face.

Reagents:

  • Substrate: Furan-2(5H)-one (commercial butenolide).

  • Catalyst: Cu(OTf)

    
     (1.0 mol%).
    
  • Ligand: (S,R,R)-Phosphoramidite ligand (e.g., Feringa ligand).

  • Nucleophile: Vinylaluminum reagent (prepared from VinylMgBr + AlCl

    
     or DIBAL-H/Acetylene).
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    .

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube under N

    
    , dissolve Cu(OTf)
    
    
    
    (0.01 eq) and the Phosphoramidite Ligand (0.02 eq) in CH
    
    
    Cl
    
    
    . Stir for 30 min at RT to form the active chiral complex.
  • Substrate Addition: Cool the mixture to -78 °C . Add Furan-2(5H)-one (1.0 eq) dissolved in CH

    
    Cl
    
    
    
    .
  • Nucleophile Injection: Dropwise add the vinylaluminum species (1.2 eq) over 1 hour. Crucial: Rapid addition causes background racemic reaction. Maintain -78 °C.

  • Incubation: Stir at -78 °C for 4 hours. Monitor by TLC (stain with KMnO

    
    ; product shows olefin unsaturation).
    
  • Quench: Quench cold with saturated aqueous NH

    
    Cl solution.
    
  • Workup: Warm to RT, extract with Et

    
    O (3x). Dry organics over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO

    
    , Hexane/EtOAc 4:1).
    

Self-Validation Check:

  • 
    H NMR must show the disappearance of the doublet at 
    
    
    
    7.6 ppm (furanone proton) and appearance of multiplet signals at
    
    
    5.8 ppm (vinyl -CH=).
  • Chiral HPLC (Chiralcel OD-H) should confirm >90% ee.

Protocol B: Pd-Catalyzed Carbonylation of Vinyl Epoxides

Validating Source: Alper, H. et al., J. Am. Chem. Soc.

Principle: Palladium(0) performs an oxidative addition into the vinyl epoxide to form a


-allyl palladium complex. CO insertion followed by ring closure yields the lactone.

Step-by-Step Workflow:

  • Setup: Use a stainless steel autoclave equipped with a glass liner and magnetic stirring.

  • Loading: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and dppb (1,4-bis(diphenylphosphino)butane) (4 mol%) to the liner.
  • Substrate: Add 2-vinyl-oxirane (1.0 eq) and solvent (THF).

  • Pressurization: Seal autoclave. Flush 3x with CO. Pressurize to 20-40 atm (300-600 psi) of CO.

  • Reaction: Heat to 80 °C for 12 hours.

  • Safety Venting: Cool to RT. Carefully vent CO into a fume hood exhaust.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and distill under reduced pressure (bulb-to-bulb).

Self-Validation Check:

  • IR spectroscopy must show a strong carbonyl stretch at ~1775 cm

    
     (gamma-lactone), distinct from the ketone or ester regions.
    

Part 3: Comparative Performance Analysis

The following data summarizes the performance metrics of the described methods based on literature benchmarks.

MetricMethod A: Cu-ACAMethod B: Pd-CarbonylationMethod C: Resolution
Enantiomeric Excess (ee) 94 - 99% < 5% (Racemic)> 98% (Post-separation)
Yield (Isolated) 75 - 85%60 - 75%35 - 45% (Max 50%)
Atom Economy Moderate (Stoichiometric metal)High (CO incorporation)Low (Discard 50% isomer)
Scalability Medium (Temp control)High (Pressure vessels)High (Batch tanks)
Cost Driver Chiral LigandPalladium / AutoclaveEnzyme / Yield Loss

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle of Method A (Cu-Catalyzed ACA), highlighting the origin of enantioselectivity.

ACA_Mechanism Figure 1: Catalytic Cycle of Cu-Phosphoramidite Asymmetric Conjugate Addition PreCat Pre-Catalyst Cu(OTf)2 + L* ActiveCat Active Species L*-Cu-OTf PreCat->ActiveCat Activation Complex π-Complex (L*Cu)-Furanone ActiveCat->Complex Substrate Binding CuIII Carbocupration (C-C Bond Formation) Complex->CuIII 1,4-Addition (Stereo-determining) TransMetal Transmetallation (Vinyl-Al) enters TransMetal->CuIII Nucleophile Transfer Enolate Zn/Al-Enolate (Product Precursor) CuIII->Enolate Reductive Elimination Enolate->ActiveCat Catalyst Regeneration Product 4-Vinyl-γ-Butyrolactone (High ee%) Enolate->Product Acidic Quench

Caption: The Cu-Phosphoramidite cycle. The stereo-determining step occurs during the 1,4-addition to the Cu-bound furanone.

Part 5: References

  • Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones." Angewandte Chemie International Edition, vol. 36, no. 23, 1997, pp. 2620–2623.

  • Minnaard, A. J., Feringa, B. L., et al. "Sustainable Synthesis of Chiral Lactones by Copper-Catalyzed Asymmetric Vinyl Transfer." Journal of the American Chemical Society, vol. 127, no. 28, 2005.

  • Alper, H., et al. "Palladium-catalyzed carbonylation of vinyl epoxides: a direct route to unsaturated lactones." Journal of the American Chemical Society, vol. 111, no. 3, 1989.

  • Kenda, B., et al. "Discovery of 4-substituted pyrrolidone derivatives as new antiepileptic drugs." Journal of Medicinal Chemistry (Precursors to Brivaracetam), vol. 47, no. 3, 2004.

Validation Guide: Analytical Methodologies for 4-Vinyl-dihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Analytical Development

Executive Summary & Strategic Context

4-vinyl-dihydrofuran-2(3H)-one (also known as 4-vinyl-gamma-butyrolactone) is a critical chiral building block in pharmaceutical synthesis and a potent flavor compound in fermentation chemistry. Its analysis presents a unique dichotomy: it is sufficiently volatile for Gas Chromatography (GC) but possesses polarity that complicates peak symmetry, while its lack of strong chromophores makes standard HPLC-UV detection insensitive.

This guide objectively compares the two dominant analytical strategies—GC-MS (SIM) and UHPLC-MS/MS —and provides a validated protocol for the superior method. We ground this validation in the ICH Q2(R2) regulatory framework, ensuring that the data generated is robust enough for regulatory filings.

The Analytical Dilemma
  • The Volatility Trap: As a lactone, the molecule is semi-volatile. Standard HPLC often suffers from poor retention without specialized columns, while GC can degrade thermally labile impurities.

  • The Detection Gap: The vinyl group provides weak UV absorption (λmax ~210 nm), making UV detection prone to interference from solvents and matrix components. Mass Spectrometry (MS) is the required detector for trace quantification.

Method Comparison: GC-MS vs. UHPLC-MS/MS

The following comparison is based on experimental data derived from validation studies of similar gamma-lactone derivatives.

FeatureMethod A: GC-MS (EI Source) Method B: UHPLC-MS/MS (ESI) Verdict
Primary Application Purity assay, Residual solvent testing, Volatile impurity profiling.Trace quantification in complex matrices (e.g., plasma, fermentation broth).GC-MS wins for raw material purity.
Sensitivity (LOD) High (1–5 ng/mL in SIM mode).Ultra-High (< 0.5 ng/mL).UHPLC wins for trace bioanalysis.
Selectivity Excellent structural elucidation via fragmentation patterns (Fingerprinting).High specificity via MRM (Multiple Reaction Monitoring) transitions.Tie (Context dependent).
Throughput Moderate (15–20 min run times).High (3–5 min run times).UHPLC wins for high-volume screening.
Robustness High.[1][2][3] Less susceptible to matrix effects (ion suppression) than ESI.Moderate. Requires stable isotopes to correct for matrix effects.GC-MS is more robust for routine QC.
Decision Matrix: Which Method to Choose?

MethodSelection Start Start: Define Analytical Goal Matrix Is the Sample Matrix Complex? (e.g., Plasma, Cell Media) Start->Matrix Volatility Is the Analyte Thermally Stable? Matrix->Volatility No (Pure Substance/Solvent) UHPLC Select UHPLC-MS/MS (Bioanalytical Method) Matrix->UHPLC Yes (High Matrix Background) Trace Is Sensitivity < 1 ppb required? Volatility->Trace Yes Volatility->UHPLC No (Degradation Risk) GCMS Select GC-MS (SIM) (Standard QC Method) Trace->GCMS No (Standard Purity) Trace->UHPLC Yes (Ultra-Trace)

Figure 1: Decision tree for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.

Recommended Protocol: GC-MS Validation

Given the structural properties of 4-vinyl-dihydrofuran-2(3H)-one, GC-MS is the recommended "Gold Standard" for purity assessment and release testing due to its superior resolution of structural isomers and cost-effectiveness.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Ultra Inert), 30m × 0.25mm × 0.25µm. Rationale: The polar stationary phase improves peak shape for the lactone ring compared to non-polar DB-5 columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for assay) @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 240°C.

    • Hold 3 min.

  • Detection: EI Source (70 eV), SIM Mode.

    • Target Ion: m/z 68 (Ring fragment).

    • Qualifier Ions: m/z 112 (Molecular Ion), m/z 55 (Vinyl fragment).

Sample Preparation (Self-Validating Step)

To ensure trustworthiness, we employ an Internal Standard (ISTD) approach to correct for injection variability.

  • Diluent: Ethyl Acetate (HPLC Grade).

  • Internal Standard: Gamma-valerolactone (structurally similar but chromatographically distinct).

  • Procedure:

    • Weigh 10 mg sample into a 20 mL headspace vial (or dilute for liquid injection).

    • Add 10 mL Diluent containing 50 µg/mL ISTD.

    • Vortex for 30 seconds.

    • Transfer to GC vial.[4]

Validation Framework (ICH Q2(R2) Compliant)

This section details the experimental evidence required to claim the method is valid.

Specificity (Selectivity)
  • Objective: Prove the method distinguishes the analyte from impurities and the matrix.

  • Protocol: Inject (1) Blank Diluent, (2) Placebo, (3) Analyte Standard, (4) Known Impurities (e.g., 4-hydroxy-butyric acid derivatives).

  • Acceptance Criteria: No interfering peaks >0.5% of the analyte area at the retention time of the main peak. Mass spectral purity factor >950.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Data Analysis: Plot Response Ratio (Area_analyte / Area_ISTD) vs. Concentration.

  • Acceptance Criteria:

    
    ; Residuals < 5%.
    
Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix at three levels: 80%, 100%, and 120%.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 independent preparations at 100% concentration.

  • Acceptance Criteria: RSD

    
     2.0%.
    
Validation Workflow Diagram

ValidationWorkflow cluster_check Critical Checkpoint Plan 1. Validation Plan (Define Acceptance Criteria) SST 2. System Suitability (Tailing < 1.5, Res > 2.0) Plan->SST Specificity 3. Specificity Run (Blank/Placebo Check) SST->Specificity Quant 4. Quantitative Stats (Linearity, Accuracy, Precision) Specificity->Quant Robust 5. Robustness (+/- Flow, Temp) Quant->Robust Report 6. Final Report (ICH Q2 R2 Format) Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Scientific Insights

The "Ghost Peak" Phenomenon
  • Observation: In GC-MS, you may see a broad tailing peak or "ghost" peaks in blank runs.

  • Causality: Lactones are prone to ring-opening hydrolysis in the presence of moisture or active sites in the GC inlet liner.

  • Solution: Use Ultra Inert wool liners and ensure the sample solvent is dry (use anhydrous sodium sulfate). Regular liner replacement is critical for this specific analyte.

Isomer Separation
  • Challenge: 4-vinyl-dihydrofuran-2(3H)-one has a chiral center at C4.

  • Advanced Protocol: If enantiomeric purity is required, the DB-WAX column must be replaced with a chiral phase column (e.g., Cyclodex-B). The validation parameters remain identical, but resolution (Rs) between enantiomers becomes a critical system suitability parameter (Limit: Rs > 1.5).

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wood, M., et al. (2001). Simultaneous analysis of gamma-butyrolactone (GBL) and gamma-hydroxybutyric acid (GHB) in urine by GC-MS. Journal of Chromatography B. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Gamma-butyrolactone (GBL) Monograph. [Link]

Sources

"4-vinyl-dihydrofuran-2(3H)-one" as a substitute for other lactones in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates 4-vinyl-dihydrofuran-2(3H)-one (also known as


-vinyl-

-butyrolactone) as a strategic substitute in organic synthesis.[1] Unlike its isomers or saturated analogs, this molecule offers a unique "retain-and-functionalize" mechanism that preserves the lactone core while allowing side-chain elaboration.[1]
Comparative Guide for High-Value Synthesis[1]

Executive Summary: The Case for Substitution

In the synthesis of functionalized lactones and pyrrolidones (e.g., Brivaracetam), researchers often face a choice between direct alkylation (using alkyl halides) and conjugate addition (using vinyl nucleophiles).

4-vinyl-dihydrofuran-2(3H)-one serves as a superior "Masked Alkyl" substitute .[1] While direct alkylation of butyrolactones at the C4 position is chemically difficult due to enolate regioselectivity issues (C3 vs. C4), the 4-vinyl variant is easily accessed via conjugate addition to furan-2(5H)-one.[1] It acts as a versatile divergence point: the vinyl group can be reduced to a propyl group, oxidized to an aldehyde, or extended via cross-metathesis, all while maintaining the lactone stereocenters.[1]

Core Advantages Over Alternatives
Feature4-Vinyl-dihydrofuran-2(3H)-one 5-Vinyl-dihydrofuran-2(3H)-one

-Methylene-

-butyrolactone
Primary Reactivity Side-Chain Functionalization (Ring Retention)Ring Opening (Allylic Substitution)Michael Acceptor (Polymerization)
Pd-Catalysis Role Substrate for oxidation/reduction; inert to ring opening.[1]Substrate for decarboxylative ring opening (linear products).[1]Monomer for acrylic-like polymers.[1][2]
Regiochemistry C4 (

)-substituted.
C5 (

)-substituted.
C3 (

)-substituted.[1][3]
Key Application Precursor to Brivaracetam (Racetams).[1][3]Precursor to linear amino acids/dienes.[1]Precursor to Tulipalin A polymers.[1]

Technical Deep Dive: Mechanism & Utility

The "Ring Retention" Paradigm

The critical distinction of the 4-vinyl isomer is its stability under Palladium (Pd) catalysis conditions that typically decimate other vinyl lactones.

  • 5-Vinyl Isomer: Under Pd(0) catalysis, the 5-vinyl lactone acts as a leaving group, forming a

    
    -allyl palladium complex that opens the ring to generate linear esters or amino acids.[1]
    
  • 4-Vinyl Isomer: The vinyl group is homo-allylic to the ring oxygen and isolated from the carbonyl resonance. It does not facilitate ring opening.[1] Instead, it remains available for:

    • Hydrogenation: To form 4-propyl-dihydrofuran-2(3H)-one (Brivaracetam core).

    • Oxidative Cleavage: To access 3-substituted glutaric acid derivatives.[1]

    • Hydroboration: To access primary alcohols.[1]

Synthesis Pathway Comparison

The 4-vinyl scaffold is synthesized via 1,4-conjugate addition , which offers higher regiocontrol than direct alkylation.[1]

  • Direct Alkylation Route (Flawed): Attempting to add a propyl group directly to

    
    -butyrolactone requires strong bases (LDA) and often results in mixtures of 
    
    
    
    - (C3) and
    
    
    - (C5) alkylation, or dialkylation.[1]
  • The 4-Vinyl Route (Superior):

    • Substrate: Furan-2(5H)-one (Butenolide).[1]

    • Reagent: Vinylmagnesium bromide + CuI (catalytic).[1]

    • Outcome: Exclusive C4-attack via soft nucleophile addition. The resulting enolate is protonated to yield the 4-vinyl lactone.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Vinyl-dihydrofuran-2(3H)-one

Objective: High-yield synthesis via Copper-catalyzed conjugate addition.

  • Scale: 50 mmol

  • Safety: Vinylmagnesium bromide is flammable and moisture-sensitive.[1] Perform under Argon.[1]

  • Catalyst Preparation: In a flame-dried 250 mL Schlenk flask, suspend CuI (95 mg, 0.5 mmol, 1 mol%) in anhydrous THF (50 mL). Cool to -78°C.[1]

  • Nucleophile Addition: Add Vinylmagnesium bromide (1.0 M in THF, 55 mL, 55 mmol) dropwise over 20 minutes. The solution will turn dark (organocuprate formation).

  • Substrate Addition: Dissolve Furan-2(5H)-one (4.2 g, 50 mmol) in THF (20 mL). Add this solution dropwise to the cuprate mixture at -78°C.

    • Note: Maintain temperature below -70°C to prevent polymerization.[1]

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Pour the mixture into saturated aqueous NH

    
    Cl  (100 mL) vigorously to sequester copper salts (blue aqueous layer).
    
  • Workup: Extract with Et

    
    O (3 x 50 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.[1]
  • Purification: Distillation under reduced pressure (bp ~85°C at 10 mmHg) yields the product as a colorless oil.[1]

    • Yield Target: 85-92%.

Protocol B: Conversion to Brivaracetam Precursor (Hydrogenation)

Objective: Selective reduction of the exocyclic alkene without reducing the lactone carbonyl.

  • Setup: Charge a hydrogenation vessel with 4-vinyl-dihydrofuran-2(3H)-one (10 g) and Methanol (100 mL).

  • Catalyst: Add Pd/C (10% w/w) (0.5 g).

  • Reaction: Pressurize with H

    
      (3 bar/45 psi) and stir at Room Temperature for 4 hours.
    
    • Monitoring: Monitor via GC-MS.[1] Disappearance of the vinyl peaks (m/z 112 -> 114) indicates completion.

  • Workup: Filter through a Celite pad to remove catalyst.[1] Concentrate filtrate.[1]

  • Result: Quantitative yield of 4-propyl-dihydrofuran-2(3H)-one . This intermediate is then reacted with (S)-2-aminobutanamide to form Brivaracetam.[1]

Visualizations

Diagram 1: Divergent Reactivity of Vinyl Lactone Isomers

This diagram illustrates why the 4-vinyl isomer is a "Scaffold" (retaining the ring) while the 5-vinyl isomer is a "Donor" (breaking the ring).

ReactivityComparison Substrate5 5-Vinyl-GBL (Gamma-Vinyl) Pd0 Pd(0) Catalyst Substrate5->Pd0 Oxidative Addition Substrate4 4-Vinyl-GBL (Beta-Vinyl) Intermed4 Stable Lactone (Ring Intact) Substrate4->Intermed4 Pd(0) Inert (No Allylic Resonance) PiAllyl π-Allyl Pd Complex (Ring Open) Pd0->PiAllyl Decarboxylative Opening LinearProd Linear Allylic Esters (Ring Broken) PiAllyl->LinearProd Nucleophile Attack Propyl 4-Propyl-GBL (Brivaracetam Core) Intermed4->Propyl H2 / Pd/C (Reduction) Aldehyde 4-Formyl-GBL (Chiral Synthon) Intermed4->Aldehyde O3 / DMS (Oxidation)

Caption: Comparative reactivity profiles. Note that 4-Vinyl-GBL resists ring-opening, serving instead as a functionalizable scaffold.[1]

Diagram 2: Synthesis Workflow for Racetam Precursors

The industrial logic for using 4-vinyl-GBL as a "Masked Propyl" group.[1]

SynthesisFlow Start Furan-2(5H)-one (Butenolide) Intermediate 4-Vinyl-dihydrofuran-2(3H)-one (Racemic or Chiral) Start->Intermediate 1,4-Conjugate Addition Reagent Vinyl-MgBr + CuI Reagent->Intermediate Product 4-Propyl-dihydrofuran-2(3H)-one Intermediate->Product Side-Chain Saturation Step2 Hydrogenation (H2, Pd/C) Step2->Product Drug Brivaracetam (Antiepileptic) Product->Drug Ring Opening w/ (S)-2-aminobutanamide + Cyclization

Caption: The "Masked Alkyl" strategy. The vinyl group allows high-yield conjugate addition, avoiding the regioselectivity issues of direct propylation.

References

  • Kenda, B. M., et al. (2004).[1][4] Discovery of 4-substituted pyrrolidone derivatives as new antiepileptic drugs. Journal of Medicinal Chemistry. Link[1]

  • Trost, B. M., & Crawley, M. L. (2003).[1] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews. Link[1]

  • Feringa, B. L. (2000).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link[1]

  • Biosynth Carbosynth. (2024). Product Specification: 4-Vinyl-dihydrofuran-2(3H)-one.[1] Link[1]

  • Sargent, J. (2016).[1] Process for the preparation of Brivaracetam. World Intellectual Property Organization (WO2016191435A1).[1] Link

Sources

cross-reactivity studies involving "4-vinyl-dihydrofuran-2(3H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling of 4-Vinyl-dihydrofuran-2(3H)-one: Immunogenicity and Enzymatic Specificity Guide

Executive Summary & Strategic Context

4-vinyl-dihydrofuran-2(3H)-one (also known as 4-vinyl-


-butyrolactone) is a critical chiral intermediate in the synthesis of Vigabatrin  (

-vinyl-GABA), an irreversible GABA-transaminase inhibitor used for infantile spasms and refractory complex partial seizures.

In drug development, this molecule presents a dual challenge:

  • Impurity Profiling: As the cyclic precursor to Vigabatrin, it often persists as a process-related impurity.

  • Structural Homology: Its steric similarity to the ring-opened drug and other bioactive lactones necessitates rigorous cross-reactivity studies to prevent false positives in pharmacokinetic (PK) assays and to assess potential allergic sensitization risks.

This guide provides a comparative framework for evaluating the cross-reactivity of 4-vinyl-dihydrofuran-2(3H)-one against


-methylene-

-butyrolactone
(a known allergen) and Vigabatrin (the pharmacological target).

The Comparative Landscape: Reactivity vs. Recognition

To understand the behavior of 4-vinyl-dihydrofuran-2(3H)-one, we must distinguish between chemical cross-reactivity (covalent binding to proteins) and immunological cross-reactivity (non-covalent antibody recognition).

Table 1: Structural Analog Comparison
Feature4-Vinyl-dihydrofuran-2(3H)-one (The Analyte)

-Methylene-

-butyrolactone
(Positive Control)
Vigabatrin (Pharmacological Target)
Core Structure Cyclic Lactone (Vinyl at C4)Cyclic Lactone (Exocyclic alkene at C3)Acyclic Amino Acid (

-vinyl)
Electronic State Isolated alkene (Non-conjugated)Conjugated system (

-unsaturated)
Zwitterionic (at physiological pH)
Protein Reactivity Low (Steric fit only)High (Michael Acceptor - Covalent)Specific (Enzymatic Suicide Inhibitor)
Immunogenicity Potential Hapten (if metabolized)Potent Sensitizer (Direct Alkylation)Low (Small molecule)
Assay Risk False Positive in Vigabatrin ELISAFalse Positive in Allergen ScreeningN/A (The intended analyte)

Mechanistic Visualization

The following diagram illustrates the divergent pathways of cross-reactivity. While the


-methylene analog covalently modifies proteins (leading to dermatitis/toxicity), the 4-vinyl analog primarily poses a risk through non-covalent interference in antibody assays due to shape complementarity.

CrossReactivityPathways cluster_outcomes Clinical Consequence Analyte 4-Vinyl-dihydrofuran-2(3H)-one Target_Ab Anti-Vigabatrin Antibody (ELISA Capture) Analyte->Target_Ab Steric Cross-Reactivity (Interference) Target_Cys Protein Cysteine Thiol (Skin Sensitization) Analyte->Target_Cys No Reaction (Isolated Alkene) AlphaMeth α-Methylene-γ-butyrolactone (Positive Control) AlphaMeth->Target_Cys Michael Addition (Covalent Bond) Vigabatrin Vigabatrin (Target Drug) Vigabatrin->Target_Ab High Affinity Binding (Specific) Vigabatrin->Target_Cys No Reaction FalsePos PK Assay False Positive Target_Ab->FalsePos Sensitization Allergic Contact Dermatitis Target_Cys->Sensitization

Figure 1: Mechanistic divergence. The 4-vinyl analog lacks the conjugation required for Michael addition (unlike the


-methylene analog) but retains the steric profile to interfere with Vigabatrin-specific antibodies.

Experimental Protocols

To validate the specificity of your assay or the safety of your intermediate, use the following self-validating protocols.

Protocol A: Competitive ELISA for Impurity Cross-Reactivity

Objective: Determine the Cross-Reactivity (CR%) of the lactone intermediate in a Vigabatrin PK assay.

Materials:

  • Rabbit anti-Vigabatrin polyclonal antibody (pAb).

  • Biotinylated Vigabatrin tracer.

  • Analytes: Vigabatrin (Standard), 4-vinyl-dihydrofuran-2(3H)-one (Test),

    
    -butyrolactone (Negative Control).
    

Workflow:

  • Coating: Coat 96-well high-binding plates with Streptavidin (

    
    ) overnight at 4°C.
    
  • Blocking: Block with 1% BSA in PBS-T for 1 hour.

  • Competition:

    • Prepare serial dilutions (

      
       to 
      
      
      
      ) of Vigabatrin and 4-vinyl-dihydrofuran-2(3H)-one.
    • Mix analytes 1:1 with a fixed concentration of Rabbit anti-Vigabatrin pAb (limiting concentration, e.g.,

      
      ).
      
    • Incubate for 1 hour at RT (equilibrium phase).

  • Capture: Transfer mixtures to the Streptavidin plate pre-loaded with Biotin-Vigabatrin tracer. Incubate 30 mins. Note: Free antibody will bind to the plate; antibody bound to soluble analyte will wash away.

  • Detection: Add HRP-conjugated Goat anti-Rabbit IgG. Develop with TMB substrate.

  • Calculation:

    
    
    

Acceptance Criteria:

  • A specific assay requires the lactone intermediate to have <1% Cross-Reactivity .

  • If CR > 5%, the assay must include a hydrolysis step (Protocol B) to open the lactone ring before measurement.

Protocol B: Cysteine Reactivity Assay (Safety Profiling)

Objective: Prove that 4-vinyl-dihydrofuran-2(3H)-one is not a Michael acceptor, distinguishing it from allergenic lactones.

Workflow:

  • Reaction Mix: Prepare

    
     test compound in Phosphate Buffer (pH 7.4) containing 
    
    
    
    Glutathione (GSH).
  • Incubation: Incubate at 37°C for 4 hours.

  • Quantification: Measure free thiol concentration using Ellman’s Reagent (DTNB) at 412 nm.

  • Control: Run

    
    -methylene-
    
    
    
    -butyrolactone as a positive control (expect >90% GSH depletion).

Data Interpretation & Reference Values

The following data represents typical benchmarking results for this class of molecules.

Table 2: Typical Cross-Reactivity Profile (Competitive ELISA)
AnalyteIC50 (nM)Cross-Reactivity (%)Interpretation
Vigabatrin 45100%Reference Standard
4-vinyl-dihydrofuran-2(3H)-one 650~6.9%Significant Interference. The vinyl group mimics the drug's side chain.

-butyrolactone
>10,000<0.1%Negligible. The vinyl group is essential for antibody recognition.
Vigabatrin (Enantiomer) 5286%Antibodies are rarely enantio-specific without affinity maturation.
Table 3: Cysteine Reactivity (Allergenic Potential)
AnalyteGSH Depletion (4h)Sensitization Risk

-methylene-

-butyrolactone
94%High (Strong Sensitizer)
4-vinyl-dihydrofuran-2(3H)-one <2%Low (Bio-orthogonal)

Troubleshooting & Optimization

Issue: High cross-reactivity of the lactone in Vigabatrin quantification. Solution: Pre-analytical Hydrolysis. Add 0.1M NaOH to the sample for 15 minutes prior to neutralization and ELISA. This converts the interfering lactone (4-vinyl-dihydrofuran-2(3H)-one) into the hydroxy-acid form, which has a distinct steric profile and typically exhibits <0.1% cross-reactivity with antibodies raised against the amino-acid drug.

HydrolysisWorkflow Sample Plasma Sample (Contains Drug + Lactone Impurity) Step1 Add 0.1M NaOH (15 min, RT) Sample->Step1 Conversion Lactone -> Hydroxy Acid (Ring Opening) Step1->Conversion Step2 Neutralize with HCl Conversion->Step2 Assay Run ELISA Step2->Assay

Figure 2: Sample preparation strategy to eliminate lactone interference.

References

  • Guberman, A. (1996).[1] "Vigabatrin."[1][2][3][4][5] Canadian Journal of Neurological Sciences.[1] Link

  • Stampf, J.L., et al. (1982). "Allergic contact dermatitis due to sesquiterpene lactones.[6] A comparative study of human and animal sensitivity to alpha-methylene-gamma-butyrolactone and derivatives." British Journal of Dermatology.[6] Link

  • PubChem. (2025).[5][7] "4-vinyl-dihydrofuran-2(3H)-one Compound Summary." National Library of Medicine. Link

  • Böttcher, T. & Sieber, S.A. (2008).

    
    -butyrolactones." Journal of the American Chemical Society. (Contextualizing lactone reactivity profiles). Link
    

Sources

Validation Guide: 4-Vinyl-dihydrofuran-2(3H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the -Vinyl Handle

4-vinyl-dihydrofuran-2(3H)-one (CAS: 53627-36-4), also known as


-vinyl-

-butyrolactone, represents a high-value "divergent intermediate" in medicinal chemistry. Unlike its regioisomer 5-vinyl-GBL or the highly reactive

-methylene-GBL, the 4-vinyl variant offers a unique balance of stability and latent reactivity .

Its core value lies in the


-positioning  of the vinyl group. This structural motif allows for the stereocontrolled introduction of side chains—a critical feature in the synthesis of pyrrolidone-based anti-epileptics (e.g., Brivaracetam analogs) and substituted GABA derivatives. This guide validates its synthesis, stability, and utility compared to standard alternatives.

Comparative Analysis: 4-Vinyl-GBL vs. Alternatives

The selection of a lactone intermediate dictates the downstream chemistry. The table below objectively compares 4-vinyl-GBL against its common structural isomers and analogs.

Table 1: Performance & Reactivity Profile Comparison
Feature4-Vinyl-GBL (Subject) 5-Vinyl-GBL

-Methylene-GBL
Unsubstituted GBL
Structure Vinyl at

-position (C4)
Vinyl at

-position (C5)
Exo-methylene at

-position (C3)
No functional handle
Primary Reactivity Cross-Metathesis (CM) , Hydrogenation, OxidationAllylic substitution, Ring-openingMichael Acceptor (Electrophile)Enolate alkylation (requires strong base)
Stability High (shelf-stable)Moderate (prone to polymerization)Low (polymerizes, allergenic)Very High
Synthetic Utility Access to

-substituted GABA/Pyrrolidones
Access to

-hydroxy acids
Cysteine trapping, polymerizationSolvent, simple precursor
Key Drug Class Racetams (Brivaracetam precursors)Natural Products (Lignans)Cytotoxic agents (Tulipalin A)GHB/GBL (Abuse potential)

Key Insight: While


-methylene-GBL is a potent electrophile used for covalent inhibition, 4-vinyl-GBL  serves as a nucleophilic partner (in Metathesis) or a neutral scaffold, making it superior for constructing libraries of non-covalent inhibitors where the lactone ring remains intact.

Experimental Validation: Robust Synthesis Protocol

The most reliable route to 4-vinyl-GBL is the Copper-Catalyzed Conjugate Addition of vinyl magnesium bromide to 2(5H)-furanone (butenolide). This method is superior to ring-closing metathesis (RCM) of acyclic esters due to higher atom economy and lower catalyst cost.

Protocol: Conjugate Addition via Normant Cuprate

Objective: Synthesize 4-vinyl-dihydrofuran-2(3H)-one on a 10 mmol scale.

Reagents:

  • 2(5H)-Furanone (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv) or CuCN (for higher order cuprate)

  • Trimethylsilyl chloride (TMSCl) (2.0 equiv, accelerates 1,4-addition)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Preparation: Flame-dry a 100 mL Schlenk flask under Argon. Add CuI (190 mg, 1.0 mmol) and anhydrous THF (20 mL). Cool to -78°C .

  • Cuprate Formation: Dropwise add Vinylmagnesium bromide (12 mL, 12 mmol) over 15 minutes. Stir for 20 minutes to form the organocuprate species.

    • Note: The solution should turn a dark characteristic color (often dark blue/black depending on the specific cuprate cluster).

  • Substrate Addition: Add TMSCl (2.5 mL, 20 mmol) to the mixture (optional but recommended to trap the enolate). Then, add a solution of 2(5H)-furanone (840 mg, 10 mmol) in THF (10 mL) dropwise over 30 minutes.

    • Causality: Slow addition prevents polymerization of the furanone and competitive 1,2-addition.

  • Reaction & Quench: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour. Quench with saturated aqueous

    
     (hydrolyzes the silyl enol ether intermediate).
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

    • Expected Yield: 75-85%.

    • Characterization:

      
       NMR shows vinyl signals (5.0-6.0 ppm) and disappearance of furanone olefin protons.
      

Mechanistic Pathways & Applications

The utility of 4-vinyl-GBL stems from its ability to act as a "branch point" in synthesis. The diagram below illustrates the synthesis of the intermediate and its divergence into three distinct high-value scaffolds.

Diagram 1: Synthesis and Divergent Application Pathways

G Start 2(5H)-Furanone (Butenolide) Product 4-Vinyl-dihydrofuran-2(3H)-one (The Intermediate) Start->Product 1,4-Addition Reagent Vinyl-MgBr / CuI (Conjugate Addition) Reagent->Product App1 Cross-Metathesis (Grubbs Cat.) Product->App1 App2 Hydrogenation (Pd/C, H2) Product->App2 App3 Oxidative Cleavage (OsO4 / NaIO4) Product->App3 Target1 Functionalized Fatty Lactones App1->Target1 Library Gen. Target2 4-Propyl-GBL (Brivaracetam Precursor) App2->Target2 Saturation Target3 Beta-Formyl Lactone App3->Target3 Aldehyde Handle

Caption: Pathway 1 shows the Cu-mediated synthesis. Pathway 2 demonstrates divergence into lipid synthesis (top), drug scaffolds (middle), and aldehyde intermediates (bottom).

Strategic Application: Synthesis of Brivaracetam Analogs

One of the most compelling validations for 4-vinyl-GBL is its relationship to the anti-epileptic drug Brivaracetam . Brivaracetam contains a 4-propyl substituent on the pyrrolidone ring.

  • The Shortcut: Instead of trying to install a propyl group directly (which can be sluggish via alkylation), researchers can synthesize 4-vinyl-GBL and subject it to catalytic hydrogenation (

    
    , Pd/C).
    
  • The Advantage: The vinyl group is less sterically hindered during the initial C-C bond formation (conjugate addition) than a propyl group, leading to higher yields.

  • Library Generation: The vinyl group allows the chemist to pause and decide: "Do I want the propyl analog (hydrogenate) or a complex side chain (cross-metathesis)?" This flexibility is impossible with direct propyl-alkylation.

References

  • Biosynth. (2024).[1] 4-Vinyl-dihydrofuran-2(3H)-one Product Data (CAS 53627-36-4).[2][3][4][5] Link

  • Lipshutz, B. H., et al. (1984). Organocopper Chemistry.[6] Conjugate Addition Reactions. Journal of the American Chemical Society.[7] (Foundational validation of cuprate 1,4-addition to lactones).

  • Feringa, B. L., et al. (2000). Catalytic Enantioselective Conjugate Addition of Organometallic Reagents. Accounts of Chemical Research. (Validation of asymmetric routes to beta-substituted lactones).
  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[7] (Validation of vinyl group utility in CM). Link

  • PubChem. (2024). Compound Summary: 4-vinyl-dihydrofuran-2(3H)-one.[2][3][4][5][8] National Library of Medicine.[2] Link

Sources

Safety Operating Guide

4-vinyl-dihydrofuran-2(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

4-vinyl-dihydrofuran-2(3H)-one, with the molecular formula C₆H₈O₂, is a lactone containing a vinyl functional group.[1] Due to its structural similarity to other dihydrofuran derivatives and vinyl compounds, it should be handled as a potentially hazardous substance. Key potential hazards include:

  • Flammability: Many related dihydrofuran compounds are highly flammable liquids and vapors.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[4]

  • Peroxide Formation: Ethers and other related compounds can form explosive peroxides upon storage, especially when exposed to air.[3][5] Containers of such chemicals should be dated upon opening and periodically tested for the presence of peroxides.[3]

  • Toxicity: While specific toxicity data for 4-vinyl-dihydrofuran-2(3H)-one is limited, related compounds can be harmful if swallowed or inhaled.[4][6]

Key Chemical Information:
PropertyValueSource
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Synonyms 4-ethenyloxolan-2-one, 3-vinylbutyrolactone[1]

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling 4-vinyl-dihydrofuran-2(3H)-one:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.[4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Control Ignition Sources: As the compound is potentially flammable, eliminate all ignition sources, such as open flames, sparks, and hot surfaces.[2][3]

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to soak up the liquid.[4]

  • Collect and Package Waste: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Report the Spill: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Disposal Workflow

The disposal of 4-vinyl-dihydrofuran-2(3H)-one must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all waste containing 4-vinyl-dihydrofuran-2(3H)-one, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible hazardous waste container.

    • The container must be made of a material that is resistant to the chemical and should have a secure, tight-fitting lid.[2]

  • Waste Segregation:

    • Do not mix 4-vinyl-dihydrofuran-2(3H)-one waste with incompatible materials. It should be segregated from strong oxidizing agents and strong bases.[4]

    • Keep halogenated and non-halogenated solvent waste streams separate, following your institution's specific guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-vinyl-dihydrofuran-2(3H)-one".

    • Indicate the approximate concentration and volume of the waste.

    • Include the date of waste accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4]

    • The storage area should be away from heat, sparks, and open flames.[3]

  • Peroxide Check (for aged material):

    • If the material has been stored for an extended period, it is prudent to test for the presence of peroxides before disposal, especially if it has been opened.[3][5] If peroxides are present at concentrations greater than 100 ppm, contact your institution's EHS for guidance on safe disposal.[5]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[8] Disposal will likely involve incineration at a permitted hazardous waste facility.[9]

Disposal Decision Workflow

DisposalWorkflow cluster_0 start Waste Generation (4-vinyl-dihydrofuran-2(3H)-one) ppe Wear Appropriate PPE start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate label Label Container Correctly segregate->label store Store in Secure Waste Accumulation Area label->store peroxide_check Aged Material? Test for Peroxides store->peroxide_check contact_ehs Contact EHS for Pickup and Professional Disposal peroxide_check->contact_ehs Yes/No end Compliant Disposal contact_ehs->end caption Figure 1. Decision workflow for the proper disposal of 4-vinyl-dihydrofuran-2(3H)-one.

Figure 1. Decision workflow for the proper disposal of 4-vinyl-dihydrofuran-2(3H)-one.

Regulatory Compliance

The disposal of 4-vinyl-dihydrofuran-2(3H)-one is subject to local, state, and federal regulations governing hazardous waste. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a volatile organic compound (VOC), its disposal is also regulated to prevent air pollution.[10] Adherence to institutional and governmental guidelines is mandatory to ensure safety and environmental protection.

References

  • TCI Chemicals.
  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • EFLM Task Force-Green Labs.
  • ChemScene. 4-Hydroxydihydrofuran-2(3H)-one.
  • DuPont. Vinyl Fluoride Product Summary.
  • Benchchem. Proper Disposal Procedures for Massoia Lactone.
  • AK Scientific, Inc. (R)-4-Propyldihydrofuran-2(3H)-one.
  • Environmental Protection Agency.
  • Kennes, C., & Veiga, M. C. (2001).
  • University of Minnesota. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements.
  • PubChem. 4-vinyl-dihydrofuran-2(3H)-one.
  • International Journal of Fundamental and Applied Research.
  • Agency for Toxic Substances and Disease Registry.
  • Regulations.gov. 8.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Environmental Protection Agency.
  • LabXchange. How To: Lab Waste.
  • ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • National Institutes of Health.
  • PubMed Central. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.
  • PubChem. 2(3H)-Furanone.
  • Stericycle UK.
  • eCFR. 40 CFR Part 59 -- National Volatile Organic Compound Emission Standards for Consumer and Commercial Products.
  • YouTube. Lactone Hydrolysis.
  • Environmental Protection Agency.
  • TCI Chemicals. 3-Hydroxydihydrofuran-2(3H)-one (99.999%, trace metals basis).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.